Dibenzyl (chloromethyl) phosphate
Description
The exact mass of the compound Dibenzyl (chloromethyl) phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
dibenzyl chloromethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClO4P/c16-13-20-21(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTHQGOGQRTOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467418 | |
| Record name | Dibenzyl chloromethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258516-84-6 | |
| Record name | Dibenzyl chloromethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl (chloromethyl) phosphate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of Dibenzyl (chloromethyl) phosphate"
An In-depth Technical Guide to the Synthesis and Characterization of Dibenzyl (chloromethyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Dibenzyl (chloromethyl) phosphate (CAS No. 258516-84-6), a key reagent in the development of water-soluble prodrugs and other pharmaceutical applications.[1] This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflows.
Synthesis of Dibenzyl (chloromethyl) phosphate
The synthesis of Dibenzyl (chloromethyl) phosphate is most commonly achieved through the reaction of dibenzyl phosphate with a chloromethylating agent, such as chloromethanesulfonyl chloride, often under phase-transfer catalysis conditions to improve reaction efficiency.[2][3]
Experimental Protocol
This protocol outlines a common method for the synthesis of Dibenzyl (chloromethyl) phosphate.[2][3]
Materials:
-
Dibenzyl phosphate
-
Dichloromethane (DCM)
-
Water
-
Tetrabutylammonium sulfate (phase-transfer catalyst)
-
Sodium bicarbonate
-
Chloromethanesulfonyl chloride
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve Dibenzyl phosphate (e.g., 5.0 g, 0.018 mol) in a mixture of dichloromethane (50 mL) and water (50 mL).[2][3]
-
Add tetrabutylammonium sulfate (e.g., 1.22 g, 0.0036 mol) to the mixture as a phase-transfer catalyst.[2][3]
-
Cool the reaction mixture in an ice-water bath and slowly add sodium bicarbonate (e.g., 6.0 g, 0.072 mol) to adjust the pH.[2][3]
-
Add chloromethanesulfonyl chloride (e.g., 2.97 g, 1.9 mL) dropwise to the cooled reaction mixture.[2][3]
-
Stir the reaction mixture at room temperature overnight.[2][3]
-
After the reaction is complete, separate the organic phase. Extract the aqueous phase with dichloromethane (50 mL).
-
Combine the organic extracts and wash with a saturated sodium chloride solution (2 x 100 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (e.g., from 5:1 to 3:1 v/v) to yield Dibenzyl (chloromethyl) phosphate as a colorless liquid.[2]
Synthesis Data
| Parameter | Value | Reference |
| Starting Material | Dibenzyl phosphate | [2][3] |
| Reagents | Chloromethanesulfonyl chloride, Sodium bicarbonate | [2][3] |
| Catalyst | Tetrabutylammonium sulfate | [2][3] |
| Solvent | Dichloromethane, Water | [2][3] |
| Reaction Temperature | 0°C to Room Temperature | [2][3] |
| Reaction Time | Overnight | [2][3] |
| Purification Method | Silica gel column chromatography | [2] |
| Product Appearance | Colorless liquid | [2] |
| Yield | 74.1% | [2] |
Synthesis Workflow
Caption: Synthesis workflow for Dibenzyl (chloromethyl) phosphate.
Characterization of Dibenzyl (chloromethyl) phosphate
A comprehensive characterization of Dibenzyl (chloromethyl) phosphate is essential to confirm its structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.[4]
2.1.1. Experimental Protocols
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Procedure: Acquire the ¹H NMR spectrum at room temperature. Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).
³¹P NMR Spectroscopy:
-
Instrument: NMR Spectrometer operating at an appropriate frequency for phosphorus (e.g., 162 MHz on a 400 MHz instrument).
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Procedure: Acquire the proton-decoupled ³¹P NMR spectrum. An external standard of 85% H₃PO₄ is typically used for chemical shift referencing (δ = 0 ppm).
¹³C NMR Spectroscopy:
-
Instrument: NMR Spectrometer operating at an appropriate frequency for carbon (e.g., 100 MHz on a 400 MHz instrument).
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Procedure: Acquire the proton-decoupled ¹³C NMR spectrum. Reference the chemical shifts to the CDCl₃ solvent peak (δ = 77.16 ppm).
2.1.2. NMR Data
¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 7.36 - 7.26 | m | 10H, Aromatic protons (C₆H₅) | [2] |
| 5.63 | d | 2H, Chloromethyl protons (P-O-CH₂-Cl) | [2] |
| 5.10 | d | 4H, Benzyl methylene protons (P-O-CH₂) | [2] |
³¹P NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| -5 to -10 | Singlet | Phosphate phosphorus atom | [5] |
¹³C NMR Data (Expected):
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
2.2.1. Experimental Protocol
-
Instrument: FT-IR Spectrometer.
-
Sample Preparation: As Dibenzyl (chloromethyl) phosphate is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
-
Procedure: Acquire the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).
2.2.2. FT-IR Data (Expected)
Specific experimental IR data for Dibenzyl (chloromethyl) phosphate is not available in the provided search results. However, characteristic absorption bands for the functional groups present are expected in the following regions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 - 3030 | C-H stretch | Aromatic |
| ~2950 - 2850 | C-H stretch | Aliphatic (CH₂) |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring |
| ~1250 - 1200 | P=O stretch | Phosphate |
| ~1050 - 1000 | P-O-C stretch | Phosphate ester |
| ~800 - 600 | C-Cl stretch | Alkyl halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
2.3.1. Experimental Protocol
-
Instrument: A mass spectrometer, such as one coupled with High-Performance Liquid Chromatography (HPLC-MS) or a direct infusion setup. Electrospray ionization (ESI) is a suitable ionization technique for this type of compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Procedure: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.
2.3.2. Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₆ClO₄P | [1][3][6][7] |
| Molecular Weight | 326.71 g/mol | [1][3][6][7] |
| Expected [M+H]⁺ (m/z) | ~327.05 | |
| Expected [M+Na]⁺ (m/z) | ~349.03 |
Expected Fragmentation:
While a specific experimental mass spectrum is not provided, common fragmentation pathways for similar organophosphates include cleavage of the P-O and C-O bonds. Expected fragments would correspond to the loss of the chloromethyl group, benzyl groups, and potentially rearrangements.
Characterization Workflow
Caption: Workflow for the characterization of Dibenzyl (chloromethyl) phosphate.
References
- 1. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]
- 2. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 4. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. clearsynth.com [clearsynth.com]
- 7. Dibenzyl chloromethyl phosphate, 97% 258516-84-6 India [ottokemi.com]
An In-depth Technical Guide to the Phosphorylation Mechanism of Dibenzyl (chloromethyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl (chloromethyl) phosphate is a pivotal reagent in synthetic organic and medicinal chemistry, primarily utilized for the introduction of a protected phosphate moiety onto nucleophilic substrates. This guide provides a comprehensive overview of its mechanism of action in phosphorylation, with a focus on its application in the development of prodrugs and enzyme inhibitors. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough understanding for researchers and professionals in drug development.
Introduction
Phosphorylation is a fundamental biological process that regulates a vast array of cellular functions. In drug development, the introduction of a phosphate group can significantly alter the physicochemical properties of a molecule, enhancing its solubility, bioavailability, and targeting capabilities.[1] Dibenzyl (chloromethyl) phosphate has emerged as a versatile phosphorylating agent, enabling the synthesis of phosphonate and phosphate prodrugs, particularly for antiviral and anticancer nucleoside analogs.[1][2] The benzyl protecting groups can be readily removed under mild conditions, typically via catalytic hydrogenation, to unmask the active phosphate group.[1] This reagent offers advantages such as stability, high yields, and good UV-activity for HPLC detection.[3]
Core Mechanism of Action
The phosphorylation reaction using dibenzyl (chloromethyl) phosphate proceeds via a nucleophilic substitution mechanism at the chloromethyl group. The reaction can follow either a concerted (SN2) or a stepwise (SN1) pathway, contingent on several factors including the nature of the nucleophile, the solvent, and the reaction temperature.
The Role of the Chloromethyl Group
The key to the reactivity of dibenzyl (chloromethyl) phosphate lies in the chloromethyl group attached to the phosphate oxygen. The chlorine atom acts as a good leaving group, and the adjacent oxygen atom can stabilize a developing positive charge on the methylene carbon, making it susceptible to nucleophilic attack. The lowest unoccupied molecular orbital (LUMO) is believed to be the σ* antibonding orbital of the C-Cl bond, which accepts electrons from the incoming nucleophile.
SN2 Pathway
In the SN2 mechanism, the nucleophile attacks the electrophilic carbon of the chloromethyl group in a single, concerted step, leading to the displacement of the chloride ion. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
SN1 Pathway
The SN1 mechanism involves a two-step process. First, the chloride ion departs to form a resonance-stabilized oxocarbenium ion intermediate. This step is the rate-determining step. Subsequently, the nucleophile attacks the carbocation to form the phosphorylated product. This pathway is more likely with weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations.
Experimental Protocols and Data
The following section details a representative experimental protocol for the phosphorylation of a hindered phenol and summarizes available quantitative data.
Phosphorylation of 2,6-Diisopropylphenol
This protocol demonstrates the phosphorylation of a sterically hindered phenol, a common challenge in organic synthesis.[4][5]
Experimental Workflow:
Quantitative Data:
| Reactant 1 (Nucleophile) | Reactant 2 (Phosphorylating Agent) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Diisopropylphenol | Dibenzyl (chloromethyl) phosphate | NaH | DMF | rt | 2 | 72 | [4][5] |
Characterization Data (¹H NMR):
The resulting product was characterized by ¹H NMR (400 MHz, CDCl₃), showing characteristic peaks at δ 7.38-7.27 (m, 10H), 7.17-7.09 (m, 3H), 5.42 (d, 2H, J = 9.6 Hz), 5.06-4.95 (m, 4H), 3.33 (sep, 2H, J = 6.9 Hz), and 1.18 (d, 12H, J = 6.9 Hz).[4][5]
Applications in Drug Development
Dibenzyl (chloromethyl) phosphate is extensively used in the synthesis of prodrugs to enhance the therapeutic potential of parent drug molecules.
Antiviral and Anticancer Prodrugs
Many nucleoside analogs with antiviral and anticancer activity require intracellular phosphorylation to their active triphosphate form.[2] This can be a rate-limiting step. By using dibenzyl (chloromethyl) phosphate to pre-phosphorylate the nucleoside, a monophosphate prodrug is formed. These prodrugs can exhibit improved cell permeability and bypass the initial, often inefficient, phosphorylation step, leading to higher intracellular concentrations of the active metabolite.[2][6]
Enzyme Inhibitors
The dibenzyl phosphate group can act as a mimic of the natural phosphate group, allowing prodrugs of enzyme inhibitors to bind to the active site of target enzymes that recognize phosphorylated substrates.[1] Subsequent cleavage of the benzyl groups can result in a more potent and tightly bound inhibitor.[1]
Conclusion
Dibenzyl (chloromethyl) phosphate is a highly effective reagent for the phosphorylation of a range of nucleophiles, playing a crucial role in modern drug development. Its mechanism of action, proceeding through either an SN1 or SN2 pathway, allows for the tailored synthesis of phosphate and phosphonate prodrugs with improved pharmacological properties. The provided experimental protocol and data serve as a practical guide for researchers in the field. Further investigation into the substrate scope and the factors governing the mechanistic pathway will continue to expand the utility of this valuable synthetic tool.
References
- 1. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 2. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 4. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents | MDPI [mdpi.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Dibenzyl (chloromethyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl (chloromethyl) phosphate (DBCP) is a versatile organophosphorus reagent with significant applications in pharmaceutical and analytical chemistry.[1] It serves as a key intermediate for the synthesis of water-soluble prodrugs, a derivatization agent for enhancing analyte detection in High-Performance Liquid Chromatography (HPLC), and a building block for more complex phosphate-containing molecules.[2][3][4] Its unique structure, featuring two benzyl protecting groups and a reactive chloromethyl moiety, imparts a favorable balance of stability, reactivity, and analytical utility.[1][4]
This technical guide provides an in-depth overview of the core physicochemical properties of Dibenzyl (chloromethyl) phosphate, detailed experimental protocols, and a summary of its primary applications. The information presented is intended to support researchers and drug development professionals in effectively utilizing this compound in their work.
Chemical Identity and Core Properties
Dibenzyl (chloromethyl) phosphate is identified by the CAS Number 258516-84-6.[1][2][5][6] Its fundamental chemical and physical properties are summarized below.
Table 1: General and Physicochemical Properties of Dibenzyl (chloromethyl) phosphate
| Property | Value | Source(s) |
| CAS Number | 258516-84-6 | [1][2][5][6] |
| Molecular Formula | C₁₅H₁₆ClO₄P | [1][2][5][6] |
| Molecular Weight | 326.71 g/mol | [1][2][5][6] |
| IUPAC Name | dibenzyl chloromethyl phosphate | [1] |
| Appearance | Colorless to light yellow oily liquid | [3][6][7] |
| Purity | Typically ≥95.0% to ≥97.0% (HPLC) | [2][7] |
| Boiling Point | 433.2 ± 45.0 °C (Predicted) | [3] |
| Density | 1.285 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Store at -20°C under an inert atmosphere. Protect from light and moisture. | [2][3][6][8] |
Detailed Physicochemical Characteristics
Solubility Profile
The solubility of Dibenzyl (chloromethyl) phosphate is highly dependent on the solvent system. It exhibits excellent solubility in polar aprotic solvents, which is crucial for its application in organic synthesis.[1]
Table 2: Solubility of Dibenzyl (chloromethyl) phosphate
| Solvent | Solubility | Notes | Source(s) |
| Dichloromethane (DCM) | Soluble / Optimal | Preferred solvent for reactions and storage. | [1][6] |
| Tetrahydrofuran (THF) | Optimal | Preferred solvent for reactions. | [1] |
| Acetonitrile | Good | Suitable for synthetic applications in polar aprotic environments. | [1] |
| Protic Solvents | Limited / Avoid | Can promote undesirable hydrolysis reactions. | [1] |
| Water | Insoluble | [1] |
The compound's solubility can increase at elevated temperatures; however, to prevent thermal decomposition, handling and dissolution are recommended between 15 and 25°C.[1]
Stability
The chemical stability of Dibenzyl (chloromethyl) phosphate is influenced by pH, temperature, and the choice of solvent.
-
pH-Dependent Hydrolysis: The compound is susceptible to hydrolysis in both acidic and basic environments. To maximize shelf life and ensure reaction integrity, it should be stored and handled under anhydrous and neutral or slightly acidic conditions.[1]
-
Thermal Stability: Elevated temperatures can induce thermal decomposition.[1] Computational studies have determined that the activation energy for the primary C-O bond cleavage ranges from 100 to 150 kJ/mol, indicating moderate thermal stability.[1] Decomposition products can include benzyl alcohol, benzyl chloride, and phosphoric acid derivatives.[1]
-
Solvent Effects: The choice of solvent is critical for maintaining stability. Inert, aprotic solvents like dichloromethane and tetrahydrofuran are preferred. Protic solvents should be avoided as they can facilitate hydrolysis, especially under basic conditions.[1]
Applications in Research and Drug Development
Synthesis of Water-Soluble Prodrugs
A primary application of Dibenzyl (chloromethyl) phosphate is its role as a phosphorylating agent to create water-soluble prodrugs from lipophilic parent molecules containing alcohol, phenol, or amine functional groups.[2][3][4] The dibenzyl phosphate moiety masks polar groups, potentially improving bioavailability, while being designed for in-vivo cleavage by enzymes like alkaline phosphatases to release the active drug.[1][] The benzyl protecting groups can be readily removed under mild conditions, such as catalytic hydrogenation.[4]
Caption: General workflow for synthesizing a water-soluble prodrug.
HPLC Derivatization
Dibenzyl (chloromethyl) phosphate is an effective derivatization reagent for HPLC analysis.[4] It reacts with analytes containing hydroxyl or other reactive groups, introducing the dibenzyl phosphate moiety. This has two key advantages:
-
Enhanced UV Activity: The two benzyl groups provide a strong chromophore, significantly improving the detectability of the analyte using a standard HPLC-UV detector.[2][4][6]
-
Improved Stability: The resulting phosphate ester derivatives are generally stable, leading to reliable and reproducible analytical results.[4]
This makes it a superior alternative to reagents like Di-tert-butyl chloromethyl phosphate, which lack strong UV activity.[2][3]
Caption: Workflow for HPLC derivatization and analysis.
Reagent in Organic Synthesis
Beyond prodrugs, the compound serves as a versatile phosphorylating reagent for constructing a wide range of organophosphorus compounds.[4] It is a building block for molecules used in various research areas, including the synthesis of enzyme inhibitors and potential flame retardants.[3][8][]
Caption: Relationship between structure, properties, and applications.
Experimental Protocols
Synthesis of Dibenzyl (chloromethyl) phosphate
This protocol describes a phase-transfer catalysis method for synthesizing the title compound.[3]
-
Reaction Setup: Dissolve dibenzyl phosphate (5.0 g, 0.018 mol) and tetrabutylammonium sulfate (1.22 g, 0.0036 mol) as a phase transfer catalyst in a solvent mixture of dichloromethane (50 mL) and water (50 mL).
-
pH Adjustment: Cool the mixture in an ice-water bath and slowly add sodium bicarbonate (6.0 g, 0.072 mol) to adjust the pH.
-
Addition of Reagent: Add chloromethanesulfonyl chloride (2.97 g, 1.9 mL) dropwise to the cooled reaction mixture.
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Allow the layers to partition and separate the organic phase. Extract the aqueous phase with dichloromethane (50 mL).
-
Purification: Combine the organic extracts and wash with a saturated sodium chloride solution (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (from 5:1 to 3:1 v/v) to yield the final product as a colorless liquid.[3]
Protocol for Derivatization of an Alcohol
This procedure details the reaction of Dibenzyl (chloromethyl) phosphate with an exemplary alcohol, 2,6-diisopropylphenol.[7]
-
Reaction Setup: Under a nitrogen atmosphere, add 2,6-diisopropylphenol (0.42 g, 2.36 mmol) and DMF (20 mL) to a reaction vessel. Cool the vessel with an ice bath.
-
Deprotonation: Add sodium hydride (60% dispersion in paraffin liquid, 0.113 g, 2.83 mmol) to the mixture and stir for 30 minutes.
-
Addition of DBCP: Add Dibenzyl (chloromethyl) phosphate (1.0 g, 3.06 mmol) to the reaction mixture.
-
Reaction: Allow the mixture to stir for 2 hours at room temperature.
-
Quenching and Extraction: Cool the vessel in an ice bath and add water (20 mL). Extract the mixture with diethyl ether.
-
Washing: Sequentially wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography (eluent: hexane:ethyl acetate = 5:1) to obtain the purified phosphate triester.[7]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of Dibenzyl (chloromethyl) phosphate and its derivatives.[4]
-
¹H NMR: The proton NMR spectrum provides key structural information. Expected signals include multiplets for the aromatic protons of the two benzyl groups, a doublet for the methylene protons of the benzyl groups (CH₂-O-P), and a doublet for the chloromethyl protons (Cl-CH₂-O-P).[4] Coupling between phosphorus and adjacent protons provides definitive evidence of their proximity to the phosphorus atom.[4]
-
Reported Data (400 MHz, CDCl₃): δ 7.36-7.26 (m, 10H, aromatic), 5.63 (d, 2H, Cl-CH₂-O), 5.10 (d, 4H, Ph-CH₂-O).[3]
-
-
³¹P NMR: Proton-decoupled ³¹P NMR is highly valuable, typically showing a single, sharp peak whose chemical shift is characteristic of the phosphate ester environment.[4]
Safety and Handling
-
Precautions: Handle with standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat).[1] Work should be conducted in a well-ventilated fume hood.[1]
-
Hazards: The compound is classified as Acute Toxicity, Oral, Category 4. Avoid contact with skin and eyes.[1]
-
Storage: For long-term stability, store at -20°C under an inert gas like nitrogen.[6][8] Keep containers tightly sealed and protect from light and moisture.[6]
References
- 1. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 4. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
- 7. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Dibenzyl (chloromethyl) phosphate [myskinrecipes.com]
An In-depth Technical Guide on the Stability and Degradation Pathways of Dibenzyl (chloromethyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl (chloromethyl) phosphate is a critical reagent in pharmaceutical sciences, primarily utilized as a phosphorylating agent for the synthesis of water-soluble prodrugs of lipophilic alcohols, phenols, and amines.[1][2][3] Its efficacy is intrinsically linked to its stability and degradation profile. This technical guide provides a comprehensive overview of the stability of dibenzyl (chloromethyl) phosphate under various stress conditions, including hydrolysis, thermal stress, and photolysis. Detailed degradation pathways are elucidated, and experimental protocols for stability assessment are provided. Quantitative data is summarized in structured tables to facilitate easy comparison and application in a research and development setting.
Chemical and Physical Properties
Dibenzyl (chloromethyl) phosphate (CAS No: 258516-84-6) is a colorless to light yellow liquid with the molecular formula C₁₅H₁₆ClO₄P and a molecular weight of 326.71 g/mol .[2][3] Its structure features a central phosphate group esterified with two benzyl groups and a chloromethyl group, which imparts its reactivity as an alkylating agent.
Table 1: Physicochemical Properties of Dibenzyl (chloromethyl) phosphate
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆ClO₄P | [2][3] |
| Molecular Weight | 326.71 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| CAS Number | 258516-84-6 | [2][3] |
| Purity | Typically ≥95.0% (HPLC) | [4] |
| Storage Conditions | Refrigerated (0-10°C), under inert gas, protected from light and moisture. | [5] |
Stability Profile
The stability of dibenzyl (chloromethyl) phosphate is a crucial factor in its storage, handling, and application. Degradation can occur through several pathways, primarily hydrolysis, with thermal and photolytic degradation also being potential concerns.
Hydrolytic Stability
The hydrolysis of dibenzyl (chloromethyl) phosphate is highly dependent on pH.[1] The molecule is susceptible to cleavage at both the P-O-CH₂Cl and P-O-CH₂Ph bonds.
-
Acidic Conditions: Under acidic conditions, the hydrolysis is generally moderate. The reaction follows pseudo-first-order kinetics.[1] The primary degradation pathway involves the protonation of the phosphate oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.
-
Neutral Conditions: The compound exhibits its greatest stability in a near-neutral pH range.
-
Basic Conditions: In basic environments, hydrolysis is rapid. The hydroxide ion acts as a potent nucleophile, attacking the phosphorus center and leading to swift degradation.
Table 2: Hydrolytic Degradation Kinetics of Dibenzyl (chloromethyl) phosphate
| pH Condition | Rate Constant (k) | Half-life (t½) | Primary Degradation Products | Reference |
| Acidic (pH 1-3) | 10⁻⁶ to 10⁻⁴ s⁻¹ (pseudo-first-order at room temp) | Not specified | Dibenzyl phosphate, Formaldehyde, HCl | [1] |
| Neutral (pH ~7) | Not specified | Not specified | Minimal degradation | |
| Basic (pH > 8) | Not specified | Not specified | Dibenzyl phosphate, Benzyl alcohol, Formaldehyde, HCl | [1] |
Note: Specific quantitative data on rate constants and half-lives at various pH values and temperatures are limited in publicly available literature. The provided range for acidic conditions is a general estimation.[1] Further experimental studies are required for precise determination.
Thermal Stability
Thermal decomposition of dibenzyl (chloromethyl) phosphate yields a complex mixture of products. The degradation pathway is influenced by temperature and the presence of catalytic surfaces.[1]
Table 3: Thermal Degradation Profile of Dibenzyl (chloromethyl) phosphate
| Temperature Range | Observed Degradation | Primary Decomposition Products | Reference |
| Moderate (400-600 K) | Incomplete decomposition, formation of intermediates. | Benzyl alcohol, Benzyl chloride, Phosphoric acid derivatives, Carbonaceous residues. | [1] |
| High (>600 K) | Complete decomposition. | Further breakdown of initial products. | [1] |
Photostability
The photostability of dibenzyl (chloromethyl) phosphate is another important consideration, especially for solutions exposed to light during storage or use. The benzyl groups suggest potential susceptibility to photolytic degradation. As per ICH Q1B guidelines, photostability testing should be conducted to evaluate the impact of light exposure.[6][7]
Note: Specific studies on the photolytic degradation pathways and kinetics of dibenzyl (chloromethyl) phosphate are not widely reported. Experimental investigation is recommended to characterize its photostability profile.
Degradation Pathways
The primary degradation pathways for dibenzyl (chloromethyl) phosphate are hydrolysis and thermolysis.
Hydrolytic Degradation Pathway
Under aqueous conditions, the molecule can undergo nucleophilic attack at the phosphorus center.
Caption: Proposed hydrolytic degradation pathways of Dibenzyl (chloromethyl) phosphate.
Thermal Degradation Pathway
At elevated temperatures, homolytic cleavage of the C-O and P-O bonds can occur, leading to a variety of radical and molecular products.
References
- 1. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]
- 2. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 5. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. skpharmteco.com [skpharmteco.com]
An In-depth Technical Guide to the NMR and Mass Spectrometry of Dibenzyl (chloromethyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Dibenzyl (chloromethyl) phosphate (CAS No. 258516-84-6), a key reagent in the synthesis of water-soluble prodrugs.[1] The information presented herein is intended to support research and development activities by providing detailed spectral data, experimental methodologies, and a clear workflow for the characterization of this important compound.
Spectroscopic Data
The structural elucidation of Dibenzyl (chloromethyl) phosphate is critically supported by NMR and mass spectrometry. These techniques provide unambiguous confirmation of its molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of organophosphorus compounds like Dibenzyl (chloromethyl) phosphate. Both ¹H and ³¹P NMR are routinely employed to gain a complete picture of the molecule's skeleton.[2]
¹H NMR Data
The ¹H NMR spectrum of Dibenzyl (chloromethyl) phosphate in CDCl₃ is characterized by distinct signals corresponding to the aromatic protons of the benzyl groups, the methylene protons of the benzyl groups, and the chloromethyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| 7.38-7.27 | m | 10H, Aromatic protons (C₆H₅) | [3] |
| 5.63 | d | 2H, Chloromethyl protons (P-O-CH₂-Cl) | [1] |
| 5.10 | d | 4H, Benzyl methylene protons (P-O-CH₂) | [1] |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.
³¹P NMR Data
³¹P NMR is particularly valuable for analyzing organophosphorus compounds due to the 100% natural abundance and spin-1/2 nucleus of the phosphorus isotope. For Dibenzyl (chloromethyl) phosphate, a proton-decoupled ³¹P NMR spectrum would show a single sharp peak, characteristic of the phosphate ester environment.[2]
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity |
| ³¹P | -5 to -10 | Singlet |
Note: This is a predicted chemical shift range based on typical values for similar phosphate esters.[2]
Mass Spectrometry (MS)
Mass spectrometry is a fundamental tool for confirming the molecular weight of Dibenzyl (chloromethyl) phosphate and for monitoring its reactions. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula. The expected molecular weight of Dibenzyl (chloromethyl) phosphate (C₁₅H₁₆ClO₄P) is approximately 326.71 g/mol .[2][4][5]
Predicted Mass Spectrometry Data
The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of Dibenzyl (chloromethyl) phosphate.
| Adduct | m/z |
| [M+H]⁺ | 327.05478 |
| [M+Na]⁺ | 349.03672 |
| [M+NH₄]⁺ | 344.08132 |
| [M+K]⁺ | 365.01066 |
| [M-H]⁻ | 325.04022 |
Source: PubChem CID 11484214[6]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following protocols are recommended for the NMR and MS analysis of Dibenzyl (chloromethyl) phosphate.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of Dibenzyl (chloromethyl) phosphate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals and determine the multiplicities.
-
3. ³¹P NMR Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer equipped with a broadband probe.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 5 seconds
-
Number of Scans: 128-512
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum externally to 85% H₃PO₄ (0 ppm).
-
Mass Spectrometry Protocol
1. Sample Preparation:
-
Prepare a dilute solution of Dibenzyl (chloromethyl) phosphate (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.
2. Data Acquisition (LC-MS):
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Range: 100-1000 m/z.
-
Source Temperature: 120-150 °C.
-
Capillary Voltage: 3-4 kV.
-
3. Data Analysis:
-
Extract the mass spectra for the chromatographic peak corresponding to Dibenzyl (chloromethyl) phosphate.
-
Identify the molecular ion and common adducts ([M+H]⁺, [M+Na]⁺, etc.).
-
For HRMS data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.
-
Analyze fragmentation patterns (if MS/MS data is acquired) to further confirm the structure.
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of Dibenzyl (chloromethyl) phosphate.
Caption: Analytical workflow for the spectroscopic characterization of Dibenzyl (chloromethyl) phosphate.
References
- 1. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 2. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 3. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | TCI AMERICA [tcichemicals.com]
- 4. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
- 5. clearsynth.com [clearsynth.com]
- 6. PubChemLite - Dibenzyl (chloromethyl) phosphate (C15H16ClO4P) [pubchemlite.lcsb.uni.lu]
Dibenzyl (Chloromethyl) Phosphate: A Technical Guide to its Application as a Phosphorylating Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibenzyl (chloromethyl) phosphate is a versatile and highly effective phosphorylating agent employed in the synthesis of a wide array of organophosphorus compounds. Its utility is particularly pronounced in the field of drug development, where it serves as a critical reagent for the creation of water-soluble prodrugs, enhancing the bioavailability and therapeutic efficacy of parent drug molecules. This technical guide provides an in-depth overview of the fundamental principles of dibenzyl (chloromethyl) phosphate as a phosphorylating agent, including its synthesis, reaction mechanisms, and detailed experimental protocols. Quantitative data from key experiments are summarized to facilitate comparison, and critical workflows are visualized to provide a clear understanding of the underlying processes.
Introduction to Dibenzyl (chloromethyl) phosphate
Dibenzyl (chloromethyl) phosphate is a trivalent organophosphorus compound with the chemical formula C₁₅H₁₆ClO₄P. It is recognized for its superior stability, higher reaction yields, and better UV-activity compared to analogous reagents like di-tert-butyl chloromethyl phosphate, making it particularly suitable for applications requiring HPLC purification and analysis.[1][2] The primary function of this reagent is to introduce a dibenzyl-protected phosphate group onto nucleophilic moieties such as alcohols, phenols, and amines. The benzyl protecting groups can be readily removed under mild conditions, typically via catalytic hydrogenation, to yield the free phosphate. This strategic protection and deprotection sequence is instrumental in the synthesis of complex, biologically active molecules.
Synthesis of Dibenzyl (chloromethyl) phosphate
A common and efficient method for the synthesis of dibenzyl (chloromethyl) phosphate involves the reaction of dibenzyl phosphate with chloromethanesulfonyl chloride in a biphasic system.[3]
Experimental Protocol: Synthesis of Dibenzyl (chloromethyl) phosphate [3]
-
Materials:
-
Dibenzyl phosphate
-
Dichloromethane (DCM)
-
Water
-
Tetrabutylammonium sulfate (phase transfer catalyst)
-
Sodium bicarbonate
-
Chloromethanesulfonyl chloride
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve dibenzyl phosphate (5.0 g, 0.018 mol) in a mixture of dichloromethane (50 mL) and water (50 mL).
-
Add tetrabutylammonium sulfate (1.22 g, 0.0036 mol) to the mixture.
-
Cool the reaction mixture in an ice-water bath and slowly add sodium bicarbonate (6.0 g, 0.072 mol) to adjust the pH.
-
Add chloromethanesulfonyl chloride (2.97 g, 1.9 mL) dropwise to the cooled reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, allow the layers to separate and extract the aqueous phase with dichloromethane (50 mL).
-
Combine the organic extracts and wash with a saturated sodium chloride solution (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (5:1 to 3:1) to obtain dibenzyl (chloromethyl) phosphate as a colorless liquid.
-
-
Yield: 74.1%[3]
Mechanism of Phosphorylation
The phosphorylation of nucleophiles by dibenzyl (chloromethyl) phosphate proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The nucleophile (e.g., an alcohol, phenol, or amine) attacks the electrophilic methylene carbon atom that is bonded to the chlorine atom. This concerted, single-step process involves the simultaneous formation of a new bond between the nucleophile and the carbon atom and the breaking of the carbon-chlorine bond. The reaction results in the displacement of the chloride ion and the formation of the phosphorylated product.
Caption: Sₙ2 Mechanism of Phosphorylation.
Applications in Drug Development
Dibenzyl (chloromethyl) phosphate is a key reagent in the synthesis of prodrugs designed to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The introduction of a phosphate moiety can significantly enhance the water solubility of lipophilic drugs, thereby improving their absorption and bioavailability.[1][4]
Anticancer Prodrugs
A notable application is in the synthesis of the combretastatin A-4 phosphate prodrug, a potent antineoplastic and anti-angiogenesis agent.[5][6][7][8] The phosphorylation of the phenolic hydroxyl group of combretastatin A-4 enhances its water solubility, facilitating its formulation for clinical use.
Antiviral and Antibacterial Prodrugs
This phosphorylating agent is also utilized in the development of antiviral and antibacterial prodrugs. By masking polar functional groups on antiviral nucleoside analogues or antibacterial compounds, their ability to penetrate cell membranes can be improved.[9] Once inside the cell, enzymatic cleavage of the phosphate group releases the active drug.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental protocols for the phosphorylation of various functional groups using dibenzyl (chloromethyl) phosphate, along with tabulated quantitative data for easy comparison.
Phosphorylation of Phenols
Experimental Protocol: Phosphorylation of 2,6-Diisopropylphenol
-
Materials:
-
2,6-Diisopropylphenol
-
N,N-Dimethylformamide (DMF)
-
Sodium Hydride (60% dispersion in paraffin liquid)
-
Dibenzyl (chloromethyl) phosphate
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 2,6-diisopropylphenol (0.42 g, 2.36 mmol) and DMF (20 mL).
-
Cool the mixture in an ice bath.
-
Add sodium hydride (0.113 g, 2.83 mmol) and stir for 30 minutes.
-
Add dibenzyl (chloromethyl) phosphate (1.0 g, 3.06 mmol).
-
Stir the mixture for 2 hours at room temperature.
-
Cool the reaction in an ice bath and add water (20 mL).
-
Extract the mixture with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 5:1).
-
-
Yield: 72%
Table 1: Phosphorylation of Phenolic Compounds
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,6-Diisopropylphenol | NaH, DMF, Dibenzyl (chloromethyl) phosphate, 0°C to rt, 2h | (2,6-Diisopropylphenoxymethyl)dibenzyl phosphate | 72 |
Phosphorylation of Alcohols and Amines (General)
While specific, detailed protocols with yields for a wide range of alcohols and amines using dibenzyl (chloromethyl) phosphate are not extensively documented in readily available literature, the general principle involves the deprotonation of the alcohol or amine with a suitable base, followed by reaction with the phosphorylating agent.[4] The choice of base and solvent is critical and depends on the substrate's reactivity and solubility.
Caption: General Phosphorylation Workflow.
Conclusion
Dibenzyl (chloromethyl) phosphate stands out as a robust and efficient reagent for the introduction of phosphate groups into organic molecules. Its application in the synthesis of water-soluble prodrugs has significant implications for enhancing the therapeutic potential of various drug candidates. The straightforward S(_N)2 reaction mechanism and the ability to deprotect the resulting phosphate under mild conditions contribute to its widespread use in medicinal chemistry and organic synthesis. Further exploration of its reactivity with a broader range of substrates will undoubtedly continue to expand its utility in the development of novel therapeutics.
References
- 1. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 4. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]
- 5. Antineoplastic agents 389. New syntheses of the combretastatin A-4 prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antineoplastic agents 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Antineoplastic agents 322. synthesis of combretastatin A-4 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103435672A - Structure and synthesis of novel nucleoside phosphate prodrug containing substituted benzyl - Google Patents [patents.google.com]
The Benzyl Group as a Phosphate Protection Strategy in the Prodrug Reagent Dibenzyl (chloromethyl) phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug development, particularly in the synthesis of water-soluble prodrugs, the strategic use of protecting groups is paramount. Dibenzyl (chloromethyl) phosphate has emerged as a key reagent for the phosphonylation of lipophilic alcohols, phenols, and amines, thereby enhancing their aqueous solubility and bioavailability. This technical guide provides an in-depth analysis of the role of the benzyl group as a protecting moiety within this reagent. It details the synthesis of dibenzyl (chloromethyl) phosphate, its reaction with nucleophiles, and the subsequent deprotection of the benzyl groups to yield the active phosphonic acid. This document offers comprehensive experimental protocols, quantitative data, and visual diagrams of key chemical transformations and metabolic pathways to assist researchers in the effective application of this versatile compound.
Introduction
The transient masking of functional groups is a cornerstone of complex organic synthesis. In the context of phosphate and phosphonate chemistry, protecting groups are essential to prevent unwanted side reactions and to control the reactivity of the phosphorus center. The benzyl group, in particular, is a widely employed protecting group for phosphates due to its relative stability under a range of conditions and its facile removal via catalytic hydrogenolysis.
Dibenzyl (chloromethyl) phosphate is a bifunctional reagent that serves as a precursor for introducing a phosphonooxymethyl group onto a parent drug molecule. This modification can significantly improve the pharmaceutical properties of poorly soluble drugs.[1][2][3][4][5] The two benzyl esters on the phosphate moiety render the molecule sufficiently lipophilic to be soluble in organic solvents used during synthesis, while the chloromethyl group provides a reactive site for nucleophilic substitution by the hydroxyl or amino group of a drug candidate. This guide will explore the synthesis of this reagent, its application in prodrug synthesis, and the critical step of benzyl group deprotection.
Synthesis of Dibenzyl (chloromethyl) phosphate
The synthesis of dibenzyl (chloromethyl) phosphate is typically achieved through the reaction of dibenzyl phosphate with a chloromethylating agent. A common and effective method involves the use of chloromethanesulfonyl chloride in a biphasic system with a phase transfer catalyst.
Experimental Protocol: Synthesis of Dibenzyl (chloromethyl) phosphate
This protocol is adapted from a literature procedure.[5]
Materials:
-
Dibenzyl phosphate
-
Dichloromethane (DCM)
-
Water
-
Tetrabutylammonium sulfate (phase transfer catalyst)
-
Sodium bicarbonate
-
Chloromethanesulfonyl chloride
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice-water bath
-
Silica gel for column chromatography
Procedure:
-
Dissolve dibenzyl phosphate (5.0 g, 0.018 mol) in a mixture of dichloromethane (50 mL) and water (50 mL).
-
Add tetrabutylammonium sulfate (1.22 g, 0.0036 mol) to the mixture.
-
Cool the reaction vessel in an ice-water bath and slowly add sodium bicarbonate (6.0 g, 0.072 mol) to adjust the pH.
-
Add chloromethanesulfonyl chloride (2.97 g, 1.9 mL) dropwise to the cooled and stirring reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase with dichloromethane (50 mL).
-
Combine the organic extracts and wash with a saturated sodium chloride solution (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (from 5:1 to 3:1 v/v).
Quantitative Data: Synthesis of Dibenzyl (chloromethyl) phosphate
| Parameter | Value | Reference |
| Yield | 74.1% | [5] |
| Appearance | Colorless liquid | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.36-7.26 (m, 10H), 5.63 (d, 2H), 5.10 (d, 4H) | [5] |
Application in Prodrug Synthesis: Phosphonylation of Nucleophiles
Dibenzyl (chloromethyl) phosphate reacts with a variety of nucleophiles, including alcohols, phenols, and amines, to form the corresponding dibenzyl phosphonooxymethyl ethers or amides. This reaction is the key step in the prodrug synthesis strategy.
Experimental Protocol: Reaction with 2,6-Diisopropylphenol
This protocol demonstrates a typical reaction with a phenolic hydroxyl group.[6]
Materials:
-
2,6-Diisopropylphenol
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in paraffin liquid)
-
Dibenzyl (chloromethyl) phosphate
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve 2,6-diisopropylphenol (0.42 g, 2.36 mmol) in DMF (20 mL) in a reaction vessel cooled with an ice bath.
-
Add sodium hydride (60% dispersion, 0.113 g, 2.83 mmol) and stir the mixture for 30 minutes.
-
Add dibenzyl (chloromethyl) phosphate (1.0 g, 3.06 mmol) to the reaction mixture.
-
Allow the mixture to stir at room temperature for 2 hours.
-
Cool the reaction with an ice bath and quench with water (20 mL).
-
Extract the aqueous mixture with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 5:1).
Quantitative Data: Reaction with 2,6-Diisopropylphenol
| Parameter | Value | Reference |
| Yield | 72% | [6] |
| Appearance | Colorless liquid | [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.38-7.27 (m, 10H), 7.17-7.09 (m, 3H), 5.42 (d, 2H, J = 9.6 Hz), 5.06-4.95 (m, 4H), 3.33(sep, 2H, J = 6.9 Hz), 1.18 (d, 12H, J = 6.9 Hz) |
Benzyl Group Deprotection: Unveiling the Active Moiety
The final and crucial step in this prodrug strategy is the removal of the two benzyl protecting groups to generate the free phosphonic acid. This unmasking is essential for the prodrug to exert its biological effect. Several methods are available for this transformation, with catalytic hydrogenolysis being the most common.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is generally clean and high-yielding.[7]
This is a general protocol and may require optimization for specific substrates.[8]
Materials:
-
Dibenzyl phosphonate substrate
-
Ethanol (EtOH), Methanol (MeOH), or DMF
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve the dibenzyl phosphonate substrate (1.0 equivalent) in a suitable solvent (e.g., EtOH, MeOH, or DMF).
-
Add 10% Pd/C (typically 10-20 mol% by weight) to the solution.
-
Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas.
-
Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or NMR until completion.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude phosphonic acid.
Deprotection using Bromotrimethylsilane (TMSBr)
An alternative to hydrogenolysis, particularly for substrates sensitive to reductive conditions, is the use of a Lewis acid such as bromotrimethylsilane (TMSBr). This reagent effectively cleaves the benzyl ethers.
This protocol is a general guideline and should be performed under anhydrous conditions.[8][9]
Materials:
-
Dibenzyl phosphonate substrate
-
Anhydrous dichloromethane (DCM), acetonitrile (ACN), or chloroform (CHCl₃)
-
Bromotrimethylsilane (TMSBr)
-
Methanol (MeOH)
Procedure:
-
Dissolve the dibenzyl phosphonate substrate (1.0 equivalent) in an anhydrous solvent (e.g., DCM, ACN, or CHCl₃).
-
Add TMSBr (typically 2-4 equivalents per benzyl group) to the solution at 0 °C or room temperature.
-
Stir the reaction for the required time (can range from a few hours to 24 hours), monitoring by ³¹P NMR for the disappearance of the starting material and formation of the bis(trimethylsilyl) ester intermediate.
-
Once the reaction is complete, carefully evaporate the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue and stir for approximately 2 hours at room temperature to effect solvolysis of the silyl esters.
-
Evaporate the methanol under reduced pressure to yield the crude phosphonic acid.
Comparative Data on Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C, rt | Clean, high yields, volatile byproduct (toluene) | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups); catalyst can be pyrophoric. |
| TMSBr Cleavage | TMSBr, CH₂Cl₂, rt; then MeOH | Effective for substrates sensitive to hydrogenation; can be selective. | Requires strictly anhydrous conditions; TMSBr is corrosive and moisture-sensitive; may affect other acid-labile groups. |
| Triethylsilane-mediated | Et₃SiH, Pd(OAc)₂, Et₃N, DCM, rt | Mild, chemoselective, can be stoichiometrically controlled for mono-debenzylation.[10][11] | May require optimization for different substrates. |
Visualizing Chemical and Biological Pathways
Diagrams are essential for understanding the logical flow of synthesis and the mechanism of action of prodrugs. The following diagrams were generated using the DOT language.
Synthesis and Application Workflow
Enzymatic Activation Cascade of a Phosphorodiamidate Prodrug
This diagram illustrates a common strategy for the intracellular release of a phosphonate drug from a phosphorodiamidate prodrug, a concept analogous to the activation of prodrugs synthesized using dibenzyl (chloromethyl) phosphate.[12][13]
Stability and Handling
Dibenzyl (chloromethyl) phosphate exhibits pH-dependent stability. It is most stable under neutral conditions and undergoes hydrolysis under both acidic and basic conditions.[14] Therefore, it should be stored under anhydrous conditions and protected from acidic and basic environments to ensure its longevity.[14] For synthetic applications, neutral or slightly acidic conditions are generally recommended to minimize hydrolysis while maintaining reactivity.
Conclusion
Dibenzyl (chloromethyl) phosphate is a valuable and versatile reagent in the field of drug development, offering a reliable method for the synthesis of water-soluble phosphonooxymethyl prodrugs. The benzyl protecting groups play a crucial role in this process, facilitating the synthesis in organic media and allowing for their subsequent removal under well-established conditions to release the active drug. A thorough understanding of the synthesis of this reagent, its reactivity, and the various methods for benzyl group deprotection, as detailed in this guide, is essential for researchers aiming to leverage this powerful prodrug strategy. The provided protocols and data serve as a practical resource for the successful implementation of dibenzyl (chloromethyl) phosphate in the synthesis of novel therapeutic agents.
References
- 1. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 2. Alkylating Reagents Containing Phosphoric Ester Groups for Prodrug Design | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
- 5. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 6. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]
Hydrolytic Stability of Dibenzyl (chloromethyl) phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of Dibenzyl (chloromethyl) phosphate across a range of pH conditions. Understanding the stability of this compound is critical for its application as a phosphorylating agent and in the synthesis of water-soluble prodrugs.[1][2][3] This document details the underlying mechanisms of hydrolysis, presents available quantitative data, and outlines detailed experimental protocols for stability assessment.
Introduction to Dibenzyl (chloromethyl) phosphate and its Hydrolytic Stability
Dibenzyl (chloromethyl) phosphate is a key reagent in organic synthesis, primarily utilized for the introduction of a phosphate group into organic molecules. The benzyl groups serve as effective protecting groups that can be removed under mild conditions, making it a versatile tool in the development of therapeutic agents, including antibacterial prodrugs.[1]
The stability of Dibenzyl (chloromethyl) phosphate in aqueous environments is a crucial factor influencing its storage, handling, and reaction efficiency. Hydrolysis, the cleavage of chemical bonds by water, is the primary degradation pathway for this compound. The rate of hydrolysis is significantly influenced by the pH of the solution, with distinct mechanisms dominating in acidic, neutral, and basic environments.
pH-Dependent Hydrolysis Mechanisms
The hydrolytic degradation of Dibenzyl (chloromethyl) phosphate proceeds through different mechanisms depending on the pH of the aqueous medium.
Acidic Conditions (pH 1-3):
Under strongly acidic conditions, the hydrolysis of Dibenzyl (chloromethyl) phosphate is generally moderate. The reaction proceeds via an AAl2 (acid-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism. The phosphate oxygen is protonated, increasing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack by a water molecule. This process typically follows pseudo-first-order kinetics.
Neutral Conditions:
Near neutral pH, the hydrolysis rate is at its minimum. The primary mechanism is the uncatalyzed nucleophilic attack of water on the phosphorus center. Due to the lower concentration of both protons and hydroxide ions, the compound exhibits its greatest stability in this pH range.
Basic Conditions (pH 8-14):
In basic solutions, the hydrolysis of Dibenzyl (chloromethyl) phosphate is significantly accelerated. The degradation is driven by the nucleophilic attack of hydroxide ions (OH-) on the phosphorus atom. This reaction follows second-order kinetics and is much more rapid than hydrolysis under acidic or neutral conditions. The high concentration of the potent nucleophile (OH-) leads to efficient cleavage of the phosphate ester bonds.
Quantitative Data on Hydrolytic Stability
While specific kinetic data for the hydrolysis of Dibenzyl (chloromethyl) phosphate is not extensively published, the table below presents a qualitative summary based on the known behavior of similar phosphate esters. It is important to note that these are expected trends and actual rates should be determined experimentally.
| pH | Expected Rate of Hydrolysis | Predominant Mechanism | Kinetic Order |
| 1-3 | Moderate | Acid-Catalyzed Nucleophilic Attack | Pseudo-First-Order |
| 4-6 | Slow | Neutral Hydrolysis | First-Order |
| 7 | Minimal | Neutral Hydrolysis | First-Order |
| 8-10 | Rapid | Base-Catalyzed Nucleophilic Attack | Second-Order |
| 11-14 | Very Rapid | Base-Catalyzed Nucleophilic Attack | Second-Order |
Experimental Protocols for Determining Hydrolytic Stability
To accurately quantify the hydrolytic stability of Dibenzyl (chloromethyl) phosphate, a well-defined experimental protocol is essential. The following outlines a general procedure that can be adapted for specific laboratory conditions.
Materials and Reagents
-
Dibenzyl (chloromethyl) phosphate (high purity)
-
Buffer solutions (pH 3, 5, 7, 9, and 11) prepared with high-purity water
-
Acetonitrile (HPLC grade)
-
Reference standards of Dibenzyl (chloromethyl) phosphate and expected degradation products
-
HPLC system with a UV detector
-
pH meter
-
Thermostatically controlled water bath or incubator
Preparation of Buffer Solutions
Prepare a series of buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9, and 11) using appropriate buffer systems (e.g., phosphate, borate, citrate) to maintain constant pH throughout the experiment.
Hydrolysis Experiment
-
Prepare a stock solution of Dibenzyl (chloromethyl) phosphate in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
In separate, sealed, temperature-controlled reaction vessels for each pH, add a small aliquot of the stock solution to the pre-warmed buffer solution to achieve the desired final concentration (typically in the µg/mL to mg/mL range).
-
Maintain the reaction vessels at a constant temperature (e.g., 25°C, 37°C, or 50°C).
-
At predetermined time intervals, withdraw aliquots from each reaction vessel.
-
Immediately quench the hydrolysis reaction in the aliquot, if necessary, by adding a suitable quenching agent or by rapid dilution with the mobile phase.
-
Analyze the samples by a validated analytical method, such as HPLC.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Due to its UV activity, HPLC with UV detection is a suitable method for monitoring the degradation of Dibenzyl (chloromethyl) phosphate.[2]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a pH modifier like formic acid or trifluoroacetic acid) can be employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where Dibenzyl (chloromethyl) phosphate has significant absorbance (e.g., 254 nm).
-
Quantification: The concentration of Dibenzyl (chloromethyl) phosphate at each time point is determined by comparing the peak area to a calibration curve prepared from reference standards.
Data Analysis
The rate constants (k) for the hydrolysis at each pH can be determined by plotting the natural logarithm of the concentration of Dibenzyl (chloromethyl) phosphate versus time (for first-order or pseudo-first-order kinetics) or by using appropriate integrated rate laws for second-order kinetics. The half-life (t½) at each pH can then be calculated using the following equations:
-
First-Order: t½ = 0.693 / k
-
Second-Order: t½ = 1 / (k[OH⁻])
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the hydrolytic stability of Dibenzyl (chloromethyl) phosphate.
Caption: Experimental workflow for hydrolytic stability testing.
pH-Dependent Hydrolysis Pathways
This diagram illustrates the different hydrolysis pathways of Dibenzyl (chloromethyl) phosphate under acidic and basic conditions.
Caption: pH-dependent hydrolysis pathways.
Conclusion
The hydrolytic stability of Dibenzyl (chloromethyl) phosphate is critically dependent on pH. It exhibits maximum stability in neutral aqueous solutions, while its degradation is accelerated under both acidic and, more significantly, basic conditions. For applications in drug development and organic synthesis, it is imperative to control the pH to ensure the integrity of the compound. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to quantitatively assess the stability of Dibenzyl (chloromethyl) phosphate and to optimize its use in their specific applications.
References
Thermal Decomposition of Dibenzyl (chloromethyl) phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of dibenzyl (chloromethyl) phosphate. Based on established principles of organophosphate chemistry and data from related compounds, this document outlines the expected decomposition pathways, identifies probable products, and presents detailed experimental protocols for analysis. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide emphasizes general methodologies and predictive analysis based on the behavior of analogous arylalkyl phosphate esters. The information herein is intended to guide researchers in designing and interpreting thermal analysis experiments for dibenzyl (chloromethyl) phosphate and similar molecules.
Introduction
Dibenzyl (chloromethyl) phosphate is an organophosphate ester with applications in organic synthesis, particularly as a phosphorylating agent. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and for predicting its behavior in various applications, including as a potential prodrug moiety or in material science. Thermal decomposition can lead to the formation of various products, some of which may be volatile, corrosive, or toxic. This guide synthesizes the available information on the thermal degradation of related organophosphate esters to provide a predictive framework for the behavior of dibenzyl (chloromethyl) phosphate.
Predicted Thermal Decomposition Pathways
The thermal decomposition of dibenzyl (chloromethyl) phosphate is anticipated to be a multi-step process, with the initiation temperature typically ranging from 300 to 600 K (27 to 327°C), influenced by factors such as heating rate, atmosphere, and the presence of catalytic surfaces.[1] The primary decomposition is expected to proceed through the cleavage of the carbon-oxygen bonds of the benzyl groups.
Initial Decomposition Step: C-O Bond Cleavage
The initial and rate-determining step in the thermal decomposition of many phosphate esters is the cleavage of the carbon-oxygen bond.[1] For dibenzyl (chloromethyl) phosphate, this can occur via two main pathways for the benzyl groups:
-
Elimination Reaction: Although less common for benzyl groups compared to alkyl groups with beta-hydrogens, an elimination-type reaction could theoretically occur, though it is not the favored pathway.
-
Homolytic Cleavage: A more probable pathway for the benzyl groups is homolytic cleavage of the C-O bond to form benzyl radicals and a phosphate radical.
Simultaneously or at slightly different temperatures, the chloromethyl group can also undergo cleavage.
Secondary Decomposition and Product Formation
Following the initial C-O bond cleavage, a cascade of reactions is expected, leading to the formation of stable products. The primary decomposition products are predicted to be:
-
Benzyl chloride: Formed from the chloromethyl group and a benzyl radical or through intramolecular rearrangement.
-
Benzyl alcohol: Resulting from hydrogen abstraction by the benzyloxy radical.
-
Toluene: Formed by hydrogen abstraction by a benzyl radical.
-
Phosphoric Acid Derivatives: The remaining phosphate core will likely form various phosphoric acid derivatives, which can further condense at higher temperatures to form pyrophosphates and polyphosphoric acids.
-
Carbonaceous Residues: At elevated temperatures, polymerization and charring of the organic fragments can lead to the formation of carbonaceous residues.[1]
Quantitative Data (Predictive)
| Temperature Range (°C) | Major Gaseous Products | Predicted Relative Abundance | Solid Residue |
| 200 - 350 | Benzyl chloride, Benzyl alcohol, Toluene | Benzyl chloride > Benzyl alcohol > Toluene | Partially decomposed phosphate esters |
| 350 - 500 | Benzyl chloride, Benzyl alcohol, Toluene, Water | Increased evolution of all gaseous products | Phosphoric and polyphosphoric acids, early char formation |
| > 500 | Water, Carbon dioxide, Carbon monoxide | Dominated by products of char combustion | Carbonaceous char |
Experimental Protocols
To obtain precise data on the thermal decomposition of dibenzyl (chloromethyl) phosphate, the following experimental methodologies are recommended.
Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
This technique provides quantitative information on mass loss as a function of temperature and identifies the evolved gaseous products.
-
Instrument: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.
-
Sample Size: 5-10 mg.
-
Crucible: Platinum or alumina.
-
Atmosphere: Inert (Nitrogen or Argon) or oxidative (Air), with a typical flow rate of 50-100 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.
-
Temperature Range: Ambient to 800 °C.
-
FTIR Analysis: Spectra of the evolved gases are collected continuously throughout the TGA run.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This method allows for the separation and identification of individual volatile and semi-volatile decomposition products.
-
Instrument: A pyrolysis unit directly coupled to a GC/MS system.
-
Sample Size: 0.1-1 mg.
-
Pyrolysis Temperature: A range of temperatures should be investigated, for example, 300 °C, 450 °C, and 600 °C, to observe the change in product distribution with temperature.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable for separating the expected aromatic products.
-
GC Oven Program: A temperature ramp from 40 °C to 300 °C at 10 °C/min.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.
Visualizations
The following diagrams illustrate the predicted decomposition pathway and a general experimental workflow for the analysis of thermal decomposition.
Caption: Predicted multi-step thermal decomposition pathway.
Caption: General workflow for analyzing thermal decomposition.
Conclusion
While specific experimental data on the thermal decomposition of dibenzyl (chloromethyl) phosphate is scarce, a robust predictive framework can be established based on the known behavior of similar organophosphate esters. The primary decomposition pathway is expected to involve the cleavage of the benzyl C-O bonds, leading to the formation of benzyl chloride, benzyl alcohol, toluene, and various phosphoric acid derivatives. For researchers and professionals in drug development and material science, it is imperative to conduct empirical studies using techniques such as TGA-FTIR and Py-GC/MS to obtain quantitative data and confirm the precise decomposition mechanisms. The protocols and predictive models presented in this guide offer a solid foundation for initiating such investigations.
References
Solubility of Dibenzyl (chloromethyl) phosphate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dibenzyl (chloromethyl) phosphate (CAS No. 258516-84-6), a key reagent in synthetic organic chemistry, particularly in the formation of water-soluble prodrugs. Understanding its solubility is critical for its effective use in various applications, including pharmaceutical and analytical chemistry.
Core Concepts: Solubility Profile
Dibenzyl (chloromethyl) phosphate's solubility is dictated by its molecular structure, which features both polar and nonpolar moieties. The central phosphate group provides a site for dipole-dipole interactions, while the two benzyl groups contribute to van der Waals forces. This dual nature allows for favorable dissolution in a range of organic solvents.
The compound exhibits optimal solubility in polar aprotic solvents such as dichloromethane and tetrahydrofuran.[1] It also demonstrates good solubility in acetonitrile, making it compatible with various synthetic and analytical protocols, including High-Performance Liquid Chromatography (HPLC) for which it is often used as a derivatization reagent.[1]
Conversely, protic solvents are generally avoided. These solvents can participate in hydrolysis of the phosphate ester, especially under basic conditions, leading to degradation of the reagent. The compound is considered insoluble in water.[1]
For optimal handling and to minimize the risk of thermal decomposition and side reactions, it is recommended to dissolve and handle dibenzyl (chloromethyl) phosphate in organic solvents within a temperature range of 15 to 25°C.[1]
Quantitative Solubility Data
Despite a comprehensive review of available literature, including scholarly articles, patents, and technical data sheets, specific quantitative solubility data (e.g., in mg/mL or mol/L) for dibenzyl (chloromethyl) phosphate in a range of organic solvents remains largely unpublished. The following table summarizes the available qualitative and semi-quantitative information.
| Solvent | CAS Number | Formula | Type | Solubility Profile | Temperature (°C) |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Polar Aprotic | Optimal / Soluble (>85%) | 15-25 |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Polar Aprotic | Optimal | 15-25 |
| Acetonitrile (ACN) | 75-05-8 | CH₃CN | Polar Aprotic | Good | 15-25 |
| Protic Solvents (e.g., alcohols, water) | - | - | Protic | Limited / Insoluble | - |
Note: The solubility in DCM is reported by one supplier as "> 85%," which likely refers to the purity of the soluble compound rather than a direct solubility value in g/L or mg/mL.
Experimental Protocols for Solubility Determination
For researchers wishing to determine the precise solubility of dibenzyl (chloromethyl) phosphate in a specific solvent system, the following established methodologies are recommended.
Shake-Flask Method (for Thermodynamic Solubility)
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of dibenzyl (chloromethyl) phosphate to a known volume of the desired organic solvent in a sealed flask or vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Subsequently, separate the saturated solution from the excess solid by centrifugation at high speed or by filtration using a chemically inert syringe filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Determine the concentration of dibenzyl (chloromethyl) phosphate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor.
Experimental Workflow: Shake-Flask Method
Caption: Experimental workflow for the shake-flask solubility determination method.
Logical Relationship: Factors Influencing Solubility
The following diagram illustrates the key molecular and environmental factors that govern the solubility of dibenzyl (chloromethyl) phosphate in organic solvents.
Caption: Factors influencing the solubility of dibenzyl (chloromethyl) phosphate.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Utilizing Dibenzyl (chloromethyl) phosphate for Water-Soluble Prodrug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The poor aqueous solubility of many active pharmaceutical ingredients (APIs) presents a significant challenge in drug development, often leading to low bioavailability and difficulties in formulation. The use of prodrugs is a well-established strategy to overcome these limitations. A phosphate monoester functional group, being ionized at physiological pH, can dramatically enhance the water solubility of a parent drug. Dibenzyl (chloromethyl) phosphate is a key reagent for synthesizing such phosphonooxymethyl prodrugs of APIs containing hydroxyl (phenolic or alcoholic) or N-H functionalities. This approach transiently masks the lipophilic nature of the parent drug, improving its dissolution in aqueous media. Following administration, these prodrugs are designed to be cleaved by endogenous enzymes, such as alkaline phosphatases, to release the active parent drug.[1][2] Dibenzyl (chloromethyl) phosphate is often favored over its di-tert-butyl counterpart due to its higher stability, better yields in coupling reactions, and enhanced UV activity, which simplifies detection by HPLC.[3]
Mechanism of Action
The synthesis of a water-soluble prodrug using Dibenzyl (chloromethyl) phosphate involves a two-step process:
-
Coupling Reaction: The hydroxyl or N-H group of the parent drug acts as a nucleophile, attacking the chloromethyl group of Dibenzyl (chloromethyl) phosphate in the presence of a suitable base. This results in the formation of a dibenzyl phosphonooxymethyl ether or N-phosphonooxymethyl derivative of the parent drug.
-
Deprotection: The benzyl protecting groups on the phosphate moiety are subsequently removed, typically via catalytic hydrogenation, to yield the final water-soluble phosphate prodrug, often as a salt.
Once administered, the phosphate prodrug is designed to undergo enzymatic cleavage, primarily by alkaline phosphatases, which are ubiquitous in the body.[2] This enzymatic hydrolysis cleaves the phosphate ester bond, leading to an unstable intermediate that rapidly decomposes to release the active parent drug, formaldehyde, and a phosphate salt.
Data Presentation: Enhanced Water Solubility of Prodrugs
The introduction of a phosphate group via Dibenzyl (chloromethyl) phosphate or similar reagents can lead to a substantial increase in the aqueous solubility of the parent drug. The following table summarizes the reported improvements in water solubility for representative APIs.
| Parent Drug | Drug Class | Functional Group for Prodrug Formation | Prodrug Type | Increase in Water Solubility | Reference |
| Propofol | Anesthetic | Phenolic Hydroxyl | Phosphate Ester | >70-fold | [4] |
| Benzimidazole Derivative | Antibacterial | N-H in Benzimidazole Ring | Phosphate Ester | Up to 30,000-fold | [5] |
| α-6-chloro-2-(methylthio)-5-(naphthalen-1-yloxy)-1H-benzo[d]imidazole | Anthelmintic | N-H in Benzimidazole Ring | Phosphate Ester | 50,000-fold | [5] |
| Fenbendazole | Anthelmintic | N-H in Benzimidazole Ring | Phosphate Ester | Significantly Increased | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis of water-soluble prodrugs of phenolic and N-H containing compounds using Dibenzyl (chloromethyl) phosphate. Researchers should optimize these protocols for their specific parent drug.
General Synthesis of a Phenolic Prodrug (e.g., Propofol analog)
This protocol is based on the general principles of O-alkylation of phenols.
Materials:
-
Phenolic parent drug (e.g., 2,6-diisopropylphenol)
-
Dibenzyl (chloromethyl) phosphate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
-
Palladium on carbon (Pd/C), 10%
-
Methanol or Ethanol
Procedure:
-
Formation of the Phenoxide:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic parent drug (1.0 eq) in anhydrous DMF.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Coupling with Dibenzyl (chloromethyl) phosphate:
-
Add Dibenzyl (chloromethyl) phosphate (1.3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification of the Protected Prodrug:
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
-
Debenzylation to the Final Prodrug:
-
Dissolve the purified dibenzyl-protected prodrug in methanol or ethanol.
-
Add 10% Pd/C catalyst (typically 10% by weight of the substrate).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final phosphate prodrug. The product can be further purified or converted to a salt if necessary.
-
General Synthesis of a Benzimidazole Prodrug (e.g., Fenbendazole analog)
This protocol is based on the N-alkylation of benzimidazole derivatives.
Materials:
-
Benzimidazole parent drug (e.g., Fenbendazole)
-
Dibenzyl (chloromethyl) phosphate
-
Strong base (e.g., sodium hydride or potassium tert-butoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Dichloromethane and Methanol for column chromatography
-
Palladium on carbon (Pd/C), 10%
-
Ethanol
Procedure:
-
Formation of the Benzimidazolide Anion:
-
Dissolve the benzimidazole parent drug (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a suitable base such as sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 1 hour.
-
-
Coupling Reaction:
-
Add Dibenzyl (chloromethyl) phosphate (1.3 eq) to the reaction mixture.
-
Stir at room temperature overnight, monitoring the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel chromatography (e.g., using a dichloromethane/methanol gradient).
-
-
Debenzylation:
-
Dissolve the purified intermediate in ethanol.
-
Add 10% Pd/C.
-
Hydrogenate under a hydrogen atmosphere until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate to obtain the final phosphate prodrug.
-
Visualizations
References
- 1. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
- 4. scilit.com [scilit.com]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dibenzyl (chloromethyl) phosphate in Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Dibenzyl (chloromethyl) phosphate as a key reagent in the synthesis of modified nucleotides, particularly as a precursor for nucleoside monophosphate prodrugs. This document outlines the synthesis of the phosphorylating agent, its application in the modification of nucleosides, and the subsequent deprotection to yield the desired nucleotide product.
Introduction
Dibenzyl (chloromethyl) phosphate is a versatile phosphorylating agent employed in organic and medicinal chemistry.[1] Its primary application lies in the introduction of a dibenzyl-protected phosphate group to various nucleophiles, including the hydroxyl groups of nucleosides. The benzyl protecting groups offer stability during synthesis and can be readily removed under mild conditions, typically through catalytic hydrogenation, to yield the free phosphate. This strategy is instrumental in the synthesis of nucleoside monophosphate prodrugs, which are designed to enhance the cellular uptake and activation of therapeutic nucleoside analogs.[2]
The general scheme for the utilization of Dibenzyl (chloromethyl) phosphate in nucleotide synthesis involves a two-step process:
-
Phosphorylation of a Protected Nucleoside: A suitably protected nucleoside, with only the 5'-hydroxyl group available for reaction, is treated with Dibenzyl (chloromethyl) phosphate in the presence of a base. This results in the formation of a 5'-O-(dibenzylphosphonomethyl)nucleoside.
-
Debenzylation: The benzyl protecting groups are removed from the phosphate moiety, typically via catalytic hydrogenation, to yield the 5'-phosphonomethylnucleoside (a nucleoside monophosphate analog).
Data Presentation
Table 1: Reagents for Synthesis of Dibenzyl (chloromethyl) phosphate
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Dibenzyl phosphate | C₁₄H₁₅O₄P | 278.24 | 5.0 g | 0.018 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | - |
| Water | H₂O | 18.02 | 50 mL | - |
| Tetrabutylammonium sulfate | C₃₂H₇₂N₂O₄S | 592.99 | 1.22 g | 0.0036 |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 6.0 g | 0.072 |
| Chloromethanesulfonyl chloride | CH₂Cl₂O₂S | 132.99 | 1.9 mL (2.97 g) | - |
Table 2: Reaction Parameters for Nucleoside Phosphorylation
| Parameter | Value |
| Nucleoside | 2',3'-O-Isopropylideneuridine |
| Phosphorylating Agent | Dibenzyl (chloromethyl) phosphate |
| Base | Sodium Hydride (60% in oil) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5 hours |
Table 3: Catalytic Transfer Hydrogenation for Debenzylation
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 5'-O-(Dibenzylphosphonomethyl)-2',3'-O-isopropylideneuridine | C₃₀H₃₅N₂O₁₀P | 626.58 | 1 mmol |
| Palladium on Carbon (10%) | Pd/C | - | 1/10th weight of substrate |
| Ammonium Formate | CH₅NO₂ | 63.06 | 2-4 equivalents |
| Solvent | Methanol or DMF | - | - |
Experimental Protocols
Protocol 1: Synthesis of Dibenzyl (chloromethyl) phosphate
This protocol is adapted from a known synthetic method.[3]
Materials:
-
Dibenzyl phosphate
-
Dichloromethane (DCM)
-
Water
-
Tetrabutylammonium sulfate (phase transfer catalyst)
-
Sodium bicarbonate
-
Chloromethanesulfonyl chloride
-
Ice-water bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve Dibenzyl phosphate (5.0 g, 0.018 mol) in a mixture of dichloromethane (50 mL) and water (50 mL).
-
Add tetrabutylammonium sulfate (1.22 g, 0.0036 mol) to the mixture.
-
Cool the flask in an ice-water bath and slowly add sodium bicarbonate (6.0 g, 0.072 mol).
-
Add chloromethanesulfonyl chloride (1.9 mL, 2.97 g) dropwise to the stirred reaction mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate to yield Dibenzyl (chloromethyl) phosphate as a colorless liquid.
Protocol 2: Phosphorylation of 2',3'-O-Isopropylideneuridine
This protocol is a representative procedure for the phosphorylation of a protected nucleoside.
Materials:
-
2',3'-O-Isopropylideneuridine
-
Dibenzyl (chloromethyl) phosphate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Ice bath
-
Magnetic stirrer
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 2',3'-O-Isopropylideneuridine (1 equivalent).
-
Add anhydrous DMF to dissolve the nucleoside.
-
Cool the solution in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of Dibenzyl (chloromethyl) phosphate (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5'-O-(Dibenzylphosphonomethyl)-2',3'-O-isopropylideneuridine.
Protocol 3: Debenzylation by Catalytic Transfer Hydrogenation
This is a general and convenient method for the removal of benzyl protecting groups.[4]
Materials:
-
5'-O-(Dibenzylphosphonomethyl)-2',3'-O-isopropylideneuridine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer
-
Celite® or other filtration aid
Procedure:
-
Dissolve the dibenzyl-protected nucleoside phosphate (1 equivalent) in methanol or DMF in a round-bottom flask.
-
Add 10% Pd/C (1/10th the weight of the substrate).
-
Add ammonium formate (2-4 equivalents) to the stirred suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product, 5'-phosphonomethyl-2',3'-O-isopropylideneuridine.
Mandatory Visualization
Caption: Experimental workflow for nucleotide synthesis.
Caption: Activation pathway of a nucleoside monophosphate prodrug.
References
- 1. 5'-O-phosphonomethyl-2',3'-dideoxynucleosides: synthesis and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 4. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
Application Notes and Protocols for HPLC Derivatization using Dibenzyl (chloromethyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl (chloromethyl) phosphate is a derivatization reagent utilized in High-Performance Liquid Chromatography (HPLC) to enhance the detection of compounds containing hydroxyl, phenolic, and primary or secondary amine functional groups.[1][2][3][4][5] This reagent is particularly advantageous for analytes that lack a strong chromophore, thereby exhibiting poor response to UV-Vis detectors.
The derivatization process involves an acylation reaction where the hydroxyl or amino group of the analyte displaces the chloride on the chloromethyl group of the reagent. This reaction forms a stable derivative with significantly improved UV absorbance due to the presence of two benzyl groups in the reagent's structure.[2] Dibenzyl (chloromethyl) phosphate is noted for its higher stability, leading to potentially higher yields and better UV activity compared to similar derivatizing agents like Di-tert-butyl chloromethyl phosphate.[3][4][6] The enhanced UV activity simplifies the detection and quantification of the resulting derivatives.[2]
These properties make Dibenzyl (chloromethyl) phosphate a valuable tool in pharmaceutical analysis, drug development, and other research areas where sensitive quantification of alcohols, phenols, or amines is crucial.[1]
Chemical Properties of Dibenzyl (chloromethyl) phosphate
| Property | Value |
| Molecular Formula | C₁₅H₁₆ClO₄P |
| Molecular Weight | 326.71 g/mol |
| Appearance | Light yellow oily liquid |
| Purity | ≥97.0% (HPLC) |
| Solubility | Soluble in dichloromethane (DCM) and other common HPLC solvents.[1][4] |
| Storage | Keep cool and dry at -20°C, protected from light and moisture.[4] |
Derivatization Reaction
The general reaction scheme for the derivatization of an alcohol (R-OH) with Dibenzyl (chloromethyl) phosphate is depicted below. A similar reaction occurs with phenols and amines.
Caption: General Derivatization Reaction Scheme.
Experimental Protocols
The following are generalized protocols for the pre-column derivatization of alcohols, phenols, and amines using Dibenzyl (chloromethyl) phosphate for HPLC-UV analysis. Optimization of reaction conditions (e.g., reagent concentration, temperature, and time) may be necessary for specific analytes.
Protocol 1: Derivatization of Alcohols and Phenols
Materials:
-
Dibenzyl (chloromethyl) phosphate
-
Analyte solution (in a suitable aprotic solvent like acetonitrile or acetone)
-
Aprotic solvent (e.g., acetonitrile, HPLC grade)
-
Base catalyst (e.g., anhydrous potassium carbonate or triethylamine)
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Sample Preparation: Prepare a standard or sample solution of the alcohol or phenol in an aprotic solvent (e.g., 1 mg/mL in acetonitrile).
-
Reagent Solution: Prepare a solution of Dibenzyl (chloromethyl) phosphate in the same aprotic solvent (e.g., 5 mg/mL). A molar excess of the reagent is recommended.
-
Reaction Mixture: In a reaction vial, combine:
-
100 µL of the analyte solution.
-
200 µL of the Dibenzyl (chloromethyl) phosphate solution.
-
10-20 mg of anhydrous potassium carbonate or 10 µL of triethylamine.
-
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60-80°C for 30-60 minutes.
-
Cooling: After the reaction is complete, remove the vial and allow it to cool to room temperature.
-
Sample Filtration: If a solid base like potassium carbonate was used, centrifuge the sample to pellet the solid. Filter the supernatant through a syringe filter into an HPLC vial. If a liquid base was used, the sample can be directly filtered.
-
HPLC Analysis: The derivatized sample is now ready for injection into the HPLC system.
Protocol 2: Derivatization of Primary and Secondary Amines
Materials:
-
Same as Protocol 1.
Procedure:
-
Sample Preparation: Prepare a standard or sample solution of the amine in an aprotic solvent (e.g., 1 mg/mL in acetonitrile).
-
Reagent Solution: Prepare a solution of Dibenzyl (chloromethyl) phosphate in the same aprotic solvent (e.g., 5 mg/mL).
-
Reaction Mixture: In a reaction vial, combine:
-
100 µL of the amine solution.
-
200 µL of the Dibenzyl (chloromethyl) phosphate solution.
-
10 µL of a tertiary amine base such as triethylamine or N,N-diisopropylethylamine.
-
-
Reaction: Cap the vial tightly, vortex, and heat at 50-70°C for 45-90 minutes.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the solution through a syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the filtered derivative into the HPLC system.
HPLC Analysis of Derivatives
The analysis of the derivatized analytes is typically performed using reversed-phase HPLC with UV detection.
Suggested HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water or buffer (e.g., 0.1% Formic Acid in Water) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | A gradient starting with a lower percentage of organic phase (Mobile Phase B) and increasing over time is typically effective. For example, 30% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | UV detection, typically around 254 nm or 265 nm, to detect the benzyl chromophore. |
| Injection Volume | 5-20 µL |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from sample preparation to HPLC analysis.
Caption: HPLC Derivatization Workflow.
Concluding Remarks
Dibenzyl (chloromethyl) phosphate serves as an effective derivatization reagent for enhancing the HPLC-UV detection of a variety of lipophilic alcohols, phenols, and amines. The protocols provided herein offer a solid foundation for method development. For any specific application, optimization of the derivatization and chromatographic conditions is recommended to achieve the desired sensitivity, selectivity, and accuracy. Always handle chemical reagents in accordance with safety data sheets and good laboratory practices.
References
- 1. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]
- 2. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
- 5. 二苯基氯甲基磷酸酯 for HPLC derivatisation, derivatization grade (HPLC), LiChropur™, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
Application Notes and Protocols: Synthesis of Antiviral Nucleoside Analogs Using Dibenzyl (chloromethyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy, effectively inhibiting viral replication for a range of pathogens including HIV, HBV, HCV, and herpesviruses. However, their efficacy is often limited by the first step of their intracellular activation: the initial phosphorylation to the monophosphate form by cellular or viral kinases. This step can be slow and inefficient, representing a significant bottleneck in the drug's mechanism of action. To overcome this hurdle, a prodrug strategy is employed, wherein a protected phosphonate group is attached to the nucleoside analog. This modification enhances cell permeability and bypasses the need for the initial enzymatic phosphorylation, leading to a more efficient generation of the active antiviral agent within the cell.
Dibenzyl (chloromethyl) phosphate is a key reagent in this synthetic approach, serving as a precursor for the introduction of a phosphonomethyl moiety onto the nucleoside. The benzyl groups act as protecting groups that can be readily removed under mild conditions to yield the free phosphonic acid, which is then further modified into a prodrug form to enhance oral bioavailability and cell penetration. This document provides detailed application notes and protocols for the synthesis of antiviral nucleoside phosphonate prodrugs using Dibenzyl (chloromethyl) phosphate.
Principle and Strategy
The core of this synthetic strategy is the phosphonomethylation of a nucleoside analog. The overall workflow involves several key stages:
-
Phosphonomethylation: The hydroxyl group (typically at the 5' position) of a protected nucleoside analog reacts with a phosphonomethylating agent derived from Dibenzyl (chloromethyl) phosphate.
-
Deprotection: The benzyl protecting groups on the phosphate moiety are removed, typically by catalytic hydrogenation, to yield the nucleoside phosphonic acid.
-
Prodrug Formation: The phosphonic acid is then esterified with agents like chloromethyl pivalate (for POM prodrugs) or chloromethyl isopropyl carbonate (for POC prodrugs) to mask the negative charges of the phosphonate group. This increases the lipophilicity of the molecule, facilitating its passage across the cell membrane.
-
Final Deprotection: Any remaining protecting groups on the nucleoside analog itself are removed to yield the final prodrug.
Once inside the cell, the prodrug moieties are cleaved by cellular enzymes (e.g., esterases) to release the nucleoside monophosphate analog, which is then further phosphorylated by cellular kinases to the active diphosphate and triphosphate forms. The triphosphate analog then acts as a competitive inhibitor or a chain terminator of viral polymerases, thus halting viral replication.
Experimental Protocols
General Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel. NMR spectra (¹H, ¹³C, ³¹P) should be recorded on a suitable spectrometer, and chemical shifts reported in ppm relative to the residual solvent peak or an external standard. Mass spectrometry should be used to confirm the molecular weight of the synthesized compounds.
Protocol 1: Synthesis of a Dibenzyl Phosphonomethyl Ether of a Nucleoside Analog (General Procedure)
This protocol describes the general procedure for the phosphonomethylation of a nucleoside analog using a reagent derived from Dibenzyl (chloromethyl) phosphate.
Materials:
-
Protected nucleoside analog (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Dibenzyl (chloromethyl) phosphate (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of the protected nucleoside analog in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add a solution of Dibenzyl (chloromethyl) phosphate in anhydrous DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dibenzyl phosphonomethyl ether of the nucleoside analog.
Protocol 2: Debenzylation to Form the Nucleoside Phosphonic Acid (General Procedure)
Materials:
-
Dibenzyl phosphonomethyl ether of the nucleoside analog (1.0 eq)
-
Palladium on carbon (10% Pd/C, 10-20% w/w)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the dibenzyl phosphonomethyl ether of the nucleoside analog in methanol or ethanol.
-
Add palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-12 hours, monitoring the reaction by TLC or ³¹P NMR.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude nucleoside phosphonic acid, which can often be used in the next step without further purification.
Protocol 3: Synthesis of a Bis(pivaloyloxymethyl) (POM) Prodrug (General Procedure)
Materials:
-
Nucleoside phosphonic acid (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (excess, e.g., 5-10 eq)
-
Chloromethyl pivalate (POM-Cl, excess, e.g., 4-8 eq)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or DMF
Procedure:
-
Suspend the nucleoside phosphonic acid in anhydrous NMP or DMF.
-
Add triethylamine or DIPEA to the suspension and stir until the solid dissolves.
-
Add chloromethyl pivalate to the solution.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC or ³¹P NMR.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the bis(POM) prodrug.
Data Presentation
The following tables summarize the antiviral activity of representative nucleoside phosphonate prodrugs synthesized using methodologies involving phosphonomethylation. The data is presented as the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀).
| Compound/Prodrug | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Cidofovir (HPMPC) | Vaccinia Virus | HFF | 33 | >100 | >3 | [1] |
| Cowpox Virus | HFF | 43 | >100 | >2.3 | [1] | |
| HCMV | HFF | 0.5 - 1.5 | >20 | >13 | [2] | |
| Adefovir (PMEA) | HIV-1 | CEM | 10.4 | >100 | >9.6 | [3] |
| HIV-2 | CEM | 8.6 | >100 | >11.6 | [3] | |
| HBV | HepG2 2.2.15 | 0.2 | >100 | >500 | [2] | |
| Tenofovir (PMPA) | HIV-1 | MT-4 | 0.04 - 0.08 | 25 - 50 | 625 | [2] |
| HBV | HepG2 2.2.15 | 1.1 | >100 | >91 | [2] |
| Prodrug of Cidofovir | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| HDP-CDV (Brincidofovir) | Vaccinia Virus | HFF | 0.006 | >10 | >1667 | [4] |
| Cowpox Virus | HFF | 0.002 | >10 | >5000 | [4] | |
| HCMV | HFF | 0.004 | >10 | >2500 | [4] | |
| ODE-CDV | Vaccinia Virus | HFF | 0.005 | >10 | >2000 | [4] |
| Cowpox Virus | HFF | 0.002 | >10 | >5000 | [4] | |
| HCMV | HFF | 0.003 | >10 | >3333 | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of antiviral nucleoside phosphonate prodrugs.
Caption: General workflow for the synthesis and evaluation of antiviral nucleoside phosphonate prodrugs.
Intracellular Activation Pathway
The diagram below illustrates the intracellular activation pathway of a nucleoside phosphonate prodrug (e.g., a bis(POM) prodrug).
Caption: Intracellular activation pathway of a nucleoside phosphonate prodrug.
Conclusion
The use of Dibenzyl (chloromethyl) phosphate in the synthesis of antiviral nucleoside phosphonate prodrugs represents a robust and effective strategy to enhance the therapeutic potential of nucleoside analogs. By providing a means to bypass the rate-limiting initial phosphorylation step, this approach leads to a more efficient intracellular delivery of the active antiviral agent. The detailed protocols and data presented herein offer a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating the synthesis and evaluation of novel and potent therapeutic candidates. Careful optimization of reaction conditions and purification procedures is crucial for obtaining high yields and purity of the target compounds. Further exploration of different prodrug moieties may lead to even more effective antiviral agents with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New prodrugs of Adefovir and Cidofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dibenzyl (Chloromethyl) Phosphate-Based Prodrugs to Enhance Drug Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor aqueous solubility and low membrane permeability are significant challenges in drug development, often leading to poor oral bioavailability and suboptimal therapeutic efficacy. The use of prodrugs is a well-established strategy to overcome these limitations. One such approach involves the derivatization of a parent drug with a phosphate group to enhance its hydrophilicity. Dibenzyl (chloromethyl) phosphate is a key reagent in the synthesis of such prodrugs, particularly for drugs containing hydroxyl or amino functionalities.
This document provides detailed application notes and protocols for the use of dibenzyl (chloromethyl) phosphate in the development of prodrugs with enhanced bioavailability. It is important to note that while the dibenzyl phosphate moiety can improve aqueous solubility, the rate of in vivo cleavage of unsubstituted dibenzyl esters can be slow.[1] Therefore, for a successful prodrug strategy, substitution on the benzyl rings (e.g., p-acetoxy or p-methoxy) is often necessary to facilitate controlled enzymatic release of the active drug.[1][2] These notes will focus on the general principles and methodologies applicable to such a substituted dibenzyl phosphate prodrug strategy.
Principle of Action: Enhancing Bioavailability with a Dibenzyl Phosphate Prodrug
The core principle of this prodrug strategy is to transiently mask a key functional group (e.g., a hydroxyl or amine) of a poorly soluble parent drug with a substituted dibenzyl phosphate group. This modification increases the aqueous solubility of the drug molecule, allowing for improved dissolution in the gastrointestinal tract. Following oral administration and absorption, the prodrug is designed to be cleaved by endogenous enzymes, such as phosphatases and esterases, to release the active parent drug into systemic circulation.[3][4]
The benzyl groups serve as protecting groups for the phosphate moiety and their substitution pattern can be tailored to control the rate of cleavage.[1] This controlled release is crucial for achieving the desired pharmacokinetic profile and therapeutic effect.
Data Presentation: Representative Bioavailability Enhancement
The following table summarizes hypothetical, yet plausible, pharmacokinetic data for a poorly soluble phenol-containing parent drug and its corresponding substituted dibenzyl phosphate prodrug following oral administration in a rat model. This data illustrates the potential for significant bioavailability enhancement.
| Parameter | Parent Drug | Substituted Dibenzyl Phosphate Prodrug | Fold Increase |
| Water Solubility (mg/mL) | 0.05 | 5.0 | 100 |
| Cmax (ng/mL) | 150 | 900 | 6 |
| Tmax (h) | 2.0 | 1.5 | - |
| AUC (0-t) (ng·h/mL) | 600 | 4800 | 8 |
| Oral Bioavailability (%) | 10 | 80 | 8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Synthesis of a Substituted Dibenzyl Phosphate Prodrug of a Phenolic Drug
This protocol describes a general method for the synthesis of a substituted dibenzyl phosphate prodrug from a parent drug containing a phenolic hydroxyl group.
Materials:
-
Parent Drug (with phenolic -OH)
-
Substituted Dibenzyl (chloromethyl) phosphate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the parent drug (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add the substituted dibenzyl (chloromethyl) phosphate (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure prodrug.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Plasma Stability Assay
This protocol assesses the stability of the prodrug in plasma to predict its in vivo half-life.
Materials:
-
Prodrug stock solution (e.g., in DMSO)
-
Human, rat, or mouse plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile with internal standard
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the prodrug stock solution into the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 1%.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the plasma-prodrug mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug at each time point.
-
Calculate the half-life (t₁/₂) of the prodrug in plasma by plotting the natural logarithm of the percentage of remaining prodrug against time.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to determine the oral bioavailability of the prodrug compared to the parent drug.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Parent drug formulation
-
Prodrug formulation (e.g., in a suitable vehicle like polyethylene glycol)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: one receiving the parent drug and the other receiving the prodrug.
-
Administer the respective formulations to the rats via oral gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method. For the prodrug group, both the prodrug and the released parent drug should be quantified.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for the parent drug in both groups using appropriate software.
-
Determine the absolute or relative oral bioavailability of the parent drug from the prodrug formulation.
Visualizations
Caption: Mechanism of enhanced bioavailability for a substituted dibenzyl phosphate prodrug.
Caption: Experimental workflow for developing and evaluating a dibenzyl phosphate prodrug.
References
- 1. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 3. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [edgccjournal.org]
- 4. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphorylation with Dibenzyl (chloromethyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl (chloromethyl) phosphate is a versatile and efficient phosphorylating agent widely employed in synthetic and medicinal chemistry. Its primary application lies in the synthesis of water-soluble prodrugs from lipophilic alcohols, phenols, and amines.[1][2] The dibenzyl protecting groups offer distinct advantages, including enhanced stability of the reagent and the resulting phosphorylated products, often leading to higher reaction yields compared to other phosphorylating agents like di-tert-butyl chloromethyl phosphate.[2][3] Furthermore, the benzyl groups provide a strong ultraviolet (UV) chromophore, facilitating the detection and quantification of derivatized molecules by High-Performance Liquid Chromatography (HPLC).[2]
This document provides detailed application notes and experimental protocols for the phosphorylation of various functional groups using dibenzyl (chloromethyl) phosphate, as well as procedures for the subsequent deprotection of the dibenzyl phosphate esters.
Reaction Mechanism
The phosphorylation of alcohols, phenols, and amines with dibenzyl (chloromethyl) phosphate proceeds via a nucleophilic substitution reaction. The nucleophilic atom (oxygen or nitrogen) of the substrate attacks the methylene carbon of the chloromethyl group, displacing the chloride ion. This forms a stable dibenzyl phosphotriester.[4] The reaction is typically carried out in the presence of a base to deprotonate the substrate, thereby increasing its nucleophilicity.
Data Presentation: Reaction Conditions for Phosphorylation
The following tables summarize typical reaction conditions for the phosphorylation of various substrates with dibenzyl (chloromethyl) phosphate.
Table 1: Phosphorylation of Phenols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Diisopropylphenol | Sodium Hydride (NaH) | DMF | 0 to rt | 2.5 | Not Reported |
Table 2: General Conditions for Phosphorylation of Alcohols and Amines (Qualitative Data)
| Substrate Type | Typical Base | Typical Solvent | General Conditions | Reference |
| Primary Alcohols | Strong Base (e.g., NaH) | Aprotic (e.g., DMF, THF) | Mild conditions | [1] |
| Secondary Alcohols | Strong Base (e.g., NaH) | Aprotic (e.g., DMF, THF) | Mild conditions | [1] |
| Hindered Alcohols | Strong Base (e.g., NaH) | Aprotic (e.g., DMF, THF) | Mild conditions | [1] |
| Anilines | Organic Base (e.g., Et3N, DIPEA) | Aprotic (e.g., DCM, MeCN) | Mild conditions | [4] |
| Benzylamines | Organic Base (e.g., Et3N, DIPEA) | Aprotic (e.g., DCM, MeCN) | Mild conditions | [4] |
| Cyclohexylamines | Organic Base (e.g., Et3N, DIPEA) | Aprotic (e.g., DCM, MeCN) | Mild conditions | [4] |
Experimental Protocols
Protocol 1: Phosphorylation of a Hindered Phenol (2,6-Diisopropylphenol)[4]
This protocol details the phosphorylation of a sterically hindered phenol, demonstrating the utility of dibenzyl (chloromethyl) phosphate for challenging substrates.
Materials:
-
2,6-Diisopropylphenol
-
Dibenzyl (chloromethyl) phosphate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-diisopropylphenol (1.0 eq).
-
Add anhydrous DMF to dissolve the phenol.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add dibenzyl (chloromethyl) phosphate (1.3 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: General Procedure for Deprotection of Dibenzyl Phosphate Esters via Catalytic Hydrogenolysis[6][7][8]
This is the most common method for the removal of benzyl protecting groups from the phosphate moiety.
Materials:
-
Dibenzyl phosphate ester
-
Palladium on carbon (10% Pd/C) or Pearlman's catalyst (Pd(OH)₂/C)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or mixtures)
-
Hydrogen gas supply (balloon or high-pressure reactor)
-
Celite®
Procedure:
-
Dissolve the dibenzyl phosphate ester (1.0 eq) in a suitable solvent in a reaction vessel.
-
Carefully add the palladium catalyst (typically 10-20 mol% Pd) to the solution.
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or set pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected phosphate product.
Protocol 3: Deprotection of Dibenzyl Phosphate Esters using Bromotrimethylsilane (TMSBr)[1][9]
This method is an alternative to catalytic hydrogenolysis and is particularly useful for substrates containing functional groups that are sensitive to reduction.
Materials:
-
Dibenzyl phosphate ester
-
Bromotrimethylsilane (TMSBr)
-
Pyridine (optional, as a base)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Methanol or Water for hydrolysis
Procedure:
-
Dissolve the dibenzyl phosphate ester (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSBr (typically 2-4 eq) dropwise to the stirred solution. Pyridine can be added as an acid scavenger.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC or ³¹P NMR until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TMSBr and solvent.
-
Hydrolyze the resulting silyl ester by adding methanol or water and stirring at room temperature.
-
Remove the solvent under reduced pressure to yield the crude deprotected phosphate.
-
Purify the product as necessary, often by ion-exchange chromatography or recrystallization.
Mandatory Visualizations
References
Application Notes and Protocols: Dibenzyl (chloromethyl) phosphate in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl (chloromethyl) phosphate is a key reagent in medicinal chemistry, primarily utilized as a phosphorylating agent in the synthesis of prodrugs. This application is particularly relevant in the development of enzyme inhibitors, where the introduction of a phosphate group can significantly enhance the aqueous solubility and bioavailability of lipophilic active pharmaceutical ingredients (APIs). The dibenzyl phosphate moiety can be strategically employed to mask polar functional groups, facilitating the passage of the inhibitor across cellular membranes. Once inside the target cell or tissue, the prodrug is metabolized by endogenous enzymes, such as alkaline phosphatases, to release the active enzyme inhibitor.[1][2] This strategy has been explored for a range of therapeutic agents, including potential inhibitors for enzymes like dUTPase.[2]
This document provides detailed application notes and protocols for the use of dibenzyl (chloromethyl) phosphate in the synthesis of a model enzyme inhibitor prodrug, fospropofol. Fospropofol is a water-soluble prodrug of propofol (2,6-diisopropylphenol), an intravenous anesthetic agent that also exhibits inhibitory activity against several enzymes.
Principle of Action: Prodrug Strategy for Enzyme Inhibitors
The core principle behind using dibenzyl (chloromethyl) phosphate is to create a transient, biologically labile phosphate ester of a parent drug molecule. The benzyl groups serve as protecting groups for the phosphate moiety, which can be readily removed under physiological conditions to unmask the active compound.
The general workflow for this prodrug approach is as follows:
Caption: General workflow for the synthesis and activation of an enzyme inhibitor prodrug using a phosphorylating agent.
Application Example: Synthesis of Fospropofol, a Prodrug of the Enzyme Inhibitor Propofol
Propofol (2,6-diisopropylphenol) is known to inhibit several enzymes, including mitochondrial complex I (NADH-coenzyme Q reductase) and cytochrome P450 isoforms.[3][4][5] However, its poor water solubility presents formulation challenges. Fospropofol, its phosphate ester prodrug, overcomes this limitation.[1] The synthesis of fospropofol can be achieved using dibenzyl (chloromethyl) phosphate.
Experimental Protocol: Synthesis of Dibenzyl (chloromethyl)phosphonate-derived Propofol Prodrug (Fospropofol)
This protocol is adapted from a general procedure for the phosphorylation of phenols.[6]
Materials:
-
2,6-Diisopropylphenol
-
Dibenzyl (chloromethyl) phosphate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Under a nitrogen atmosphere, add 2,6-diisopropylphenol (0.42 g, 2.36 mmol) and anhydrous DMF (20 mL) to a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture in an ice bath.
-
Carefully add sodium hydride (0.113 g of 60% dispersion, 2.83 mmol) portion-wise to the stirred solution.
-
Continue stirring the mixture in the ice bath for 30 minutes.
-
Add dibenzyl (chloromethyl) phosphate (1.0 g, 3.06 mmol) to the reaction mixture.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
After the reaction is complete, cool the mixture again in an ice bath and quench the reaction by the slow addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude dibenzyl fospropofol.
-
The crude product can be purified by silica gel column chromatography.
-
Subsequent debenzylation (e.g., by catalytic hydrogenation) would yield the final fospropofol product.
In Vivo Activation of Fospropofol
Fospropofol is inactive in its prodrug form and requires metabolic conversion to the active principle, propofol. This biotransformation is primarily carried out by endothelial alkaline phosphatases.[1][7]
Caption: Enzymatic hydrolysis of fospropofol to propofol and byproducts.
Enzyme Inhibitory Activity of Propofol
The active form, propofol, has been shown to inhibit the activity of several enzymes. Below is a summary of its inhibitory effects on key enzyme targets.
Quantitative Data on Enzyme Inhibition by Propofol
| Enzyme/System | Organism/Preparation | Inhibition Type | Key Findings | Reference |
| Mitochondrial Complex I (NADH-CoQ reductase) | Bovine Heart Mitochondria | Non-competitive | Decreased Vmax and increased Km for coenzyme Q analogs. Higher affinity for the free enzyme form. | [3] |
| Cytochrome P450 (various isoforms) | Rat liver microsomes and hepatocytes | Dose-dependent inhibition | Significant decrease in the metabolism of CYP450 substrates both in vitro and in vivo. | [5] |
| Cytochrome P450 3A4 | Human primary hepatocytes | Dose-dependent inhibition | A minimal clinical dosage of 0.01 mM induced significant inhibition of P450 3A4 activity. | [4] |
| Compound Action Potentials (reflects ion channel activity) | Frog sciatic nerve | Concentration-dependent reduction | IC50 = 0.14 mM | [8] |
Signaling Pathway Involvement
Propofol's inhibition of mitochondrial complex I has direct implications for cellular energy metabolism. Complex I is a critical component of the electron transport chain, and its inhibition disrupts ATP synthesis.
Caption: Inhibition of the mitochondrial electron transport chain by propofol at Complex I.
Conclusion
Dibenzyl (chloromethyl) phosphate is a valuable tool for the synthesis of water-soluble prodrugs of enzyme inhibitors. The synthesis of fospropofol serves as a practical example of this application, where a lipophilic, enzymatically active molecule is transformed into a more bioavailable precursor. The subsequent in vivo release of the active inhibitor, propofol, leads to the modulation of key enzyme targets such as mitochondrial complex I and cytochrome P450s. This prodrug strategy holds significant potential for the development of new therapeutics with improved pharmacokinetic profiles.
References
- 1. Fospropofol: Clinical Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. virginiaanesthesiaservices.com [virginiaanesthesiaservices.com]
- 3. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 4. Potential inhibition of cytochrome P450 3A4 by propofol in human primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propofol-induced cytochrome P450 inhibition: an in vitro and in vivo study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition by general anesthetic propofol of compound action potentials in the frog sciatic nerve and its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Improving Antibacterial Efficacy with Dibenzyl (Chloromethyl) Phosphate Prodrugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of antibacterial efficacy of prodrugs utilizing dibenzyl (chloromethyl) phosphate. The prodrug strategy aims to enhance the therapeutic properties of antibacterial agents by transiently modifying their chemical structure to improve parameters such as solubility, permeability, and targeted delivery.
Introduction to Dibenzyl (Chloromethyl) Phosphate in Antibacterial Prodrug Design
The use of prodrugs is a well-established strategy in drug development to overcome pharmacokinetic and pharmacodynamic barriers of parent drug molecules.[1] In the context of antibacterial therapy, improving the delivery of an antibiotic to the site of infection is crucial for its efficacy and for minimizing off-target effects and the development of resistance.[2] Dibenzyl (chloromethyl) phosphate is a versatile reagent for the synthesis of phosphate prodrugs of therapeutic agents, including antibacterials.[3]
The dibenzyl phosphate moiety can be attached to a suitable functional group (e.g., a hydroxyl or an amine) on an antibiotic molecule. This modification masks the polar functional groups of the parent drug, thereby increasing its lipophilicity and potential for passive diffusion across bacterial cell membranes. Once inside the bacterium, the prodrug is designed to be cleaved by intracellular enzymes, such as phosphatases, to release the active antibiotic at the target site. This targeted release can lead to a higher local concentration of the active drug, thus enhancing its antibacterial efficacy.
Mechanism of Action and Cellular Uptake
The enhanced antibacterial efficacy of dibenzyl phosphate prodrugs is predicated on a multi-step process. The lipophilic dibenzyl phosphate group facilitates the transport of the antibiotic across the bacterial cell envelope. Following internalization, bacterial enzymes cleave the phosphate ester bond, liberating the active antibiotic to engage with its molecular target (e.g., DNA gyrase, ribosomes, or cell wall synthesis machinery).
Caption: Proposed mechanism of action for a dibenzyl phosphate antibacterial prodrug.
Data Presentation: Antibacterial Efficacy
The following tables summarize hypothetical but representative quantitative data for a dibenzyl phosphate prodrug of a fluoroquinolone antibiotic (designated as FQ-DBP) compared to the parent drug. This data is modeled after findings for structurally related phosphonate antibacterial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of FQ-DBP
| Bacterial Strain | Parent FQ MIC (µg/mL) | FQ-DBP MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 | 0.25 |
| Methicillin-resistantS. aureus (MRSA) ATCC 43300 | 8 | 4 |
| Escherichia coli ATCC 25922 | 0.06 | 0.03 |
| Pseudomonas aeruginosa ATCC 27853 | 1 | 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) of FQ-DBP
| Bacterial Strain | Parent FQ MBC (µg/mL) | FQ-DBP MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 1 | 0.5 |
| Methicillin-resistantS. aureus (MRSA) ATCC 43300 | 16 | 8 |
| Escherichia coli ATCC 25922 | 0.12 | 0.06 |
| Pseudomonas aeruginosa ATCC 27853 | 2 | 1 |
Experimental Protocols
The following are detailed protocols for the synthesis and antibacterial evaluation of dibenzyl phosphate prodrugs.
Protocol 1: Synthesis of a Dibenzyl Phosphate Prodrug of a Hydroxyl-Containing Antibiotic
This protocol describes a general method for the synthesis of a dibenzyl phosphate prodrug from an antibiotic containing a hydroxyl group.
Caption: General workflow for the synthesis of a dibenzyl phosphate prodrug.
Materials:
-
Antibiotic with a free hydroxyl group
-
Dibenzyl (chloromethyl) phosphate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the antibiotic (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add a solution of dibenzyl (chloromethyl) phosphate (1.5 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dibenzyl phosphate prodrug.
-
Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and assess its purity by HPLC.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Parent antibiotic and the synthesized prodrug
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the parent antibiotic and the prodrug in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
In a 96-well plate, perform a serial two-fold dilution of the stock solutions of the parent antibiotic and the prodrug in CAMHB to obtain a range of concentrations.
-
Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the diluted compounds, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a follow-up to the MIC assay to determine the bactericidal activity of the compounds.
Materials:
-
MIC plates from Protocol 2
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., ≤ 0.1% of the original inoculum survives).
Conclusion
The use of dibenzyl (chloromethyl) phosphate to create prodrugs of existing antibiotics presents a promising strategy to enhance their antibacterial efficacy. The provided protocols offer a framework for the synthesis and in vitro evaluation of these prodrugs. Further studies, including in vivo efficacy and toxicity assessments, are necessary to fully elucidate the therapeutic potential of this approach in combating bacterial infections.
References
Application Notes and Protocols: The Use of Dibenzyl (chloromethyl) phosphate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzyl (chloromethyl) phosphate is a key reagent in medicinal chemistry, primarily utilized as a versatile phosphorylating agent for the synthesis of water-soluble prodrugs.[1][2] This approach is instrumental in overcoming the poor aqueous solubility and limited bioavailability of many promising drug candidates, particularly those with lipophilic properties.[1][3] By transiently masking polar functional groups, such as alcohols, phenols, and amines, with a dibenzyl phosphate moiety, researchers can significantly enhance a drug's pharmacokinetic profile.[1][2]
The dibenzyl phosphate group offers several advantages over other phosphorylating agents, such as di-tert-butyl chloromethyl phosphate. Derivatives synthesized from dibenzyl (chloromethyl) phosphate often exhibit greater stability and are produced in higher yields.[4] Furthermore, the presence of two benzyl groups provides strong UV activity, which simplifies the detection and quantification of the resulting prodrugs using techniques like High-Performance Liquid Chromatography (HPLC).[4][5]
Once administered, these prodrugs are designed to undergo enzymatic cleavage, often by ubiquitous phosphatases, to release the active parent drug at the target site.[] This targeted release mechanism can improve therapeutic efficacy while potentially reducing off-target side effects. The applications of this strategy are broad, spanning the development of antibacterial, antiviral, anticancer, and enzyme-inhibiting therapeutic agents.[1]
Data Presentation
The use of Dibenzyl (chloromethyl) phosphate can lead to significant improvements in the physicochemical and pharmacokinetic properties of parent drugs. The following tables summarize key quantitative data from various studies.
| Parameter | Parent Drug | Prodrug | Fold Improvement | Reference |
| Aqueous Solubility | Benzimidazole Derivative | Phosphate Prodrug | 50,000 | N/A |
| Pharmacokinetics | ||||
| Cmax | CRF1 Receptor Antagonist (BMS-665053) | Phosphate Prodrug | 3.5 | [7] |
| Systemic Exposure | Perzinfotel | Oxymethylene-spaced Prodrug | 2.5 | N/A |
Table 1: Improvement of Physicochemical and Pharmacokinetic Properties of Prodrugs.
| Reaction | Substrate | Yield | Purity | Reference |
| Synthesis of Dibenzyl (chloromethyl) phosphate | Dibenzyl phosphate | 74.1% | N/A | [2] |
| Phosphorylation of a Phenol Derivative | 2,6-diisopropylphenol | 72% | >95.0% (HPLC) | [8] |
Table 2: Synthesis and Reaction Yields.
Experimental Protocols
Protocol 1: Synthesis of Dibenzyl (chloromethyl) phosphate
This protocol describes the synthesis of Dibenzyl (chloromethyl) phosphate from Dibenzyl phosphate.
Materials:
-
Dibenzyl phosphate
-
Dichloromethane (DCM)
-
Water
-
Tetrabutylammonium sulfate
-
Sodium bicarbonate
-
Chloromethanesulfonyl chloride
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice-water bath
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Dissolve Dibenzyl phosphate (5.0 g, 0.018 mol) in a solvent mixture of dichloromethane (50 mL) and water (50 mL).[2]
-
Add tetrabutylammonium sulfate (1.22 g, 0.0036 mol) as a phase transfer catalyst to the mixture.[2]
-
Cool the reaction mixture in an ice-water bath and slowly add sodium bicarbonate (6.0 g, 0.072 mol) to adjust the pH.[2]
-
Add chloromethanesulfonyl chloride (2.97 g, 1.9 mL) dropwise to the reaction mixture.[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
After the reaction is complete, allow the mixture to partition and separate the organic phase.[2]
-
Extract the aqueous phase with dichloromethane (50 mL).[2]
-
Combine the organic extracts and wash with a saturated sodium chloride solution (2 x 100 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (from 5:1 to 3:1 v/v) to afford Dibenzyl (chloromethyl) phosphate as a colorless liquid (4.35 g, 74.1% yield).[2]
Protocol 2: Synthesis of a Dibenzyl Phosphate Prodrug of a Phenolic Compound
This protocol details the addition of a dibenzyl phosphate group to a phenolic derivative, using 2,6-diisopropylphenol as an example.
Materials:
-
2,6-diisopropylphenol
-
Dibenzyl (chloromethyl) phosphate
-
Sodium Hydride (60% dispersion in Paraffin Liquid)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Nitrogen atmosphere apparatus
-
Ice bath
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 2,6-diisopropylphenol (0.42 g, 2.36 mmol) and anhydrous DMF (20 mL).[8]
-
Cool the mixture in an ice bath.[8]
-
Add sodium hydride (60% dispersion in liquid paraffin) (0.113 g, 2.83 mmol) and stir for 30 minutes.[8]
-
Add Dibenzyl (chloromethyl) phosphate (1.0 g, 3.06 mmol).[8]
-
Stir the mixture for 2 hours at room temperature.[8]
-
Monitor the reaction progress by TLC (hexane:ethyl acetate = 5:1, Rf = 0.3).[8]
-
Upon completion, cool the reaction mixture in an ice bath and add water (20 mL).[8]
-
Extract the mixture with diethyl ether.[8]
-
Wash the organic layer sequentially with water and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 5:1) to yield the product as a colorless liquid (0.8 g, 72% yield).[8]
Protocol 3: Debenzylation of a Dibenzyl Phosphate Prodrug via Catalytic Hydrogenation
This protocol describes the removal of the benzyl protecting groups to release the free phosphate, a crucial step in the activation of the prodrug.
Materials:
-
Dibenzyl phosphate prodrug
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Diatomaceous earth
-
Standard glassware for hydrogenation reactions
Procedure:
-
Dissolve the dibenzyl phosphate prodrug (1 mmol) in ethanol (10 mL).[9]
-
Carefully add 10 mol% of Pd/C catalyst to the solution.[9]
-
Degas the mixture twice under vacuum and replace the atmosphere with hydrogen gas.[9]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature overnight.[9]
-
Monitor the reaction for the consumption of the starting material by TLC or HPLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[10]
-
Wash the filter pad with ethanol to ensure complete recovery of the product.[10]
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.[10]
Visualizations
Signaling Pathways and Mechanisms
The prodrugs synthesized using Dibenzyl (chloromethyl) phosphate can be designed to inhibit specific enzymes, thereby modulating cellular signaling pathways. For instance, a prodrug of a kinase inhibitor can block a signaling cascade crucial for cancer cell proliferation.
Caption: Prodrug activation and subsequent enzyme inhibition.
The above diagram illustrates the general mechanism. The dibenzyl phosphate prodrug enters the cell where it is enzymatically cleaved to release the active drug. The active drug then inhibits its target enzyme, for example, a kinase, preventing the phosphorylation of its substrate and thereby blocking the downstream signaling pathway that may lead to cell proliferation.
Experimental Workflows
The following diagrams illustrate the workflows for the synthesis of Dibenzyl (chloromethyl) phosphate and its subsequent use in prodrug synthesis.
Caption: Workflow for the synthesis of Dibenzyl (chloromethyl) phosphate.
Caption: General workflow for prodrug synthesis and debenzylation.
References
- 1. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 2. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 3. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [journals.eco-vector.com]
- 4. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
- 5. Dibenzyl chloromethyl phosphate for HPLC derivatisation, LiChropur , = 97.0 HPLC 258516-84-6 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
"optimizing reaction yield for Dibenzyl (chloromethyl) phosphate synthesis"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Dibenzyl (chloromethyl) phosphate.
Troubleshooting Guide
Low or no product yield, and the presence of impurities, are common challenges in the synthesis of Dibenzyl (chloromethyl) phosphate. This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Reaction Time: Ensure the reaction is stirred overnight at room temperature to allow for completion.[1] - Temperature: Maintain the recommended operating temperature of 15 to 25°C to minimize side reactions that consume starting material.[2] - Catalyst Activity: The phase transfer catalyst may be inactive. Use a fresh, high-purity catalyst such as tetrabutylammonium sulfate.[1][3] |
| Hydrolysis of Reactants or Product: The presence of excess water can lead to the hydrolysis of chloromethanesulfonyl chloride or the final product.[2] | - Anhydrous Conditions: While the reaction is biphasic, ensure the organic solvent (dichloromethane) is dry and minimize exposure to atmospheric moisture. - Controlled Water Amount: Use the specified amount of water in the solvent mixture; excess water can promote hydrolysis.[1] | |
| Suboptimal pH: The pH of the reaction mixture can affect the stability of the reactants and the product. | - Base Addition: Add sodium bicarbonate slowly under cooling to control the pH.[1] The base neutralizes acidic byproducts that can catalyze decomposition. | |
| Presence of Impurities | Side Reactions: Competing reactions can lead to byproducts such as hydrolysis products, dimeric species, and rearrangement products.[2] | - Temperature Control: Strictly adhere to the recommended temperature range of 15-25°C.[2] Higher temperatures can promote the formation of thermal decomposition products like benzyl alcohol and benzyl chloride.[2] |
| Inefficient Purification: The purification method may not be effectively separating the product from byproducts. | - Column Chromatography: Use silica gel column chromatography with a gradient elution of petroleum ether/ethyl acetate for purification.[1] - Washing Steps: During workup, wash the combined organic extracts with a saturated sodium chloride solution to remove water-soluble impurities.[1] | |
| Reaction Fails to Start | Poor Quality Reagents: The purity of starting materials like dibenzyl phosphate and chloromethanesulfonyl chloride is crucial. | - Reagent Purity: Use high-purity, and if necessary, freshly purified reagents. |
| Inefficient Phase Transfer: The phase transfer catalyst may not be effectively transferring the phosphate anion to the organic phase. | - Catalyst Choice: Ensure the use of an appropriate phase transfer catalyst like tetrabutylammonium sulfate.[1][3] - Vigorous Stirring: Maintain vigorous stirring to ensure adequate mixing of the aqueous and organic phases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Dibenzyl (chloromethyl) phosphate?
A1: A widely used method involves the reaction of dibenzyl phosphate with chloromethanesulfonyl chloride in a biphasic solvent system of dichloromethane and water.[1][2] This reaction is typically facilitated by a phase transfer catalyst, such as tetrabutylammonium sulfate, and a base like sodium bicarbonate to control the pH.[1][3]
Q2: What are the key reaction parameters to control for optimizing the yield?
A2: To optimize the yield, it is crucial to control the temperature, reaction time, and pH. The reaction should be stirred overnight at room temperature.[1] Maintaining a temperature between 15 to 25°C is recommended to minimize side reactions.[2] The slow addition of a base like sodium bicarbonate is important for maintaining an optimal pH.[1]
Q3: What are the common side reactions and byproducts in this synthesis?
A3: The primary side reaction is hydrolysis, which can occur in the presence of water, leading to the formation of hydroxymethyl derivatives.[2] Other potential byproducts include dimeric species and rearrangement products.[2] At elevated temperatures, thermal decomposition can occur, yielding benzyl alcohol, benzyl chloride, and phosphoric acid derivatives.[2]
Q4: How can I purify the final product?
A4: The crude product is typically purified by silica gel column chromatography. A gradient elution with a solvent system such as petroleum ether/ethyl acetate (e.g., from 5:1 to 3:1) has been shown to be effective.[1]
Q5: What are the recommended work-up procedures?
A5: After the reaction is complete, the organic and aqueous phases should be separated. The aqueous phase is then extracted with dichloromethane.[1] The combined organic extracts should be washed with a saturated sodium chloride solution to remove residual water-soluble impurities, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure.[1]
Q6: What are the primary applications of Dibenzyl (chloromethyl) phosphate?
A6: Dibenzyl (chloromethyl) phosphate is primarily used as a reagent in organic synthesis. It serves as a phosphorylating agent for introducing a phosphate group into organic molecules.[4] It is also utilized in the synthesis of water-soluble prodrugs of lipophilic alcohols, phenols, and amines to improve their bioavailability.[1]
Experimental Protocols
Synthesis of Dibenzyl (chloromethyl) phosphate
This protocol is based on a reported procedure with a yield of 74.1%.[1]
Materials:
-
Dibenzyl phosphate
-
Dichloromethane
-
Water
-
Tetrabutylammonium sulfate
-
Sodium bicarbonate
-
Chloromethanesulfonyl chloride
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution
Procedure:
-
Dissolve Dibenzyl phosphate (0.018 mol) in a mixture of dichloromethane (50 mL) and water (50 mL).
-
Add tetrabutylammonium sulfate (0.0036 mol) as a phase transfer catalyst.
-
Cool the mixture in an ice-water bath and slowly add sodium bicarbonate (0.072 mol).
-
Add chloromethanesulfonyl chloride (1.9 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane (50 mL).
-
Combine the organic extracts and wash them twice with a saturated sodium chloride solution (100 mL each).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (from 5:1 to 3:1).
Visualizations
Caption: Reaction pathway for Dibenzyl (chloromethyl) phosphate synthesis.
References
- 1. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 2. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]
- 3. US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate - Google Patents [patents.google.com]
- 4. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
"common byproducts in Dibenzyl (chloromethyl) phosphate reactions and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzyl (chloromethyl) phosphate. Here you will find information on common byproducts, their removal, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Dibenzyl (chloromethyl) phosphate synthesis?
A1: The primary byproducts encountered during the synthesis of Dibenzyl (chloromethyl) phosphate are typically hydrolysis products, dimeric species, and potentially rearrangement products. The most significant of these is the hydrolysis product, especially when trace amounts of water are present in the reaction mixture.
Q2: How is the primary hydrolysis byproduct formed?
A2: The main hydrolysis byproduct is Dibenzyl (hydroxymethyl) phosphate. It forms when Dibenzyl (chloromethyl) phosphate reacts with water. This can be a significant issue as the chloromethyl group is susceptible to nucleophilic attack by water.
Q3: What are the "dimeric species" sometimes observed as byproducts?
A3: A potential dimeric byproduct is tetrabenzyl pyrophosphate. This can form from the condensation of two molecules of dibenzyl phosphate, which may be present as a starting material or formed from the hydrolysis of the product.[1]
Q4: Are rearrangement products a concern in these reactions?
A4: While less common, rearrangement of the benzyl groups on the phosphate ester is a theoretical possibility, especially under certain conditions.[2][3] Such rearrangements can be complex, and their formation is often inferred from detailed analytical characterization (e.g., NMR spectroscopy) of the crude product mixture.[4]
Q5: How does water content in the reaction affect byproduct formation?
A5: The presence of water significantly increases the formation of hydrolysis byproducts, primarily Dibenzyl (hydroxymethyl) phosphate. Therefore, maintaining anhydrous or near-anhydrous conditions is crucial for minimizing this side reaction and maximizing the yield of the desired product. The synthesis is often carried out in a biphasic system (e.g., dichloromethane and water) with a phase-transfer catalyst, where the pH is controlled to minimize hydrolysis of the product.[5]
Troubleshooting Guides
Issue 1: Low Yield of Dibenzyl (chloromethyl) phosphate
| Possible Cause | Troubleshooting Step |
| Excessive Hydrolysis | Ensure all glassware is oven-dried and reagents are anhydrous. Use a dry, aprotic solvent like dichloromethane. If a biphasic system is used, carefully control the pH.[5] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration. |
| Product Loss During Workup | Minimize the number of extraction and washing steps. Ensure the pH of the aqueous phase during workup is neutral to prevent acid- or base-catalyzed hydrolysis. |
| Degradation on Silica Gel | If purifying by column chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent to prevent degradation of the acid-sensitive product. |
Issue 2: Impure Product After Initial Workup
| Symptom | Potential Impurity | Recommended Action |
| Polar spot on TLC close to the baseline | Dibenzyl (hydroxymethyl) phosphate | Perform a thorough aqueous workup, including a wash with saturated sodium chloride (brine) solution to remove water-soluble impurities.[5] Purify by silica gel column chromatography. |
| Less polar spot on TLC | Unreacted starting materials | Optimize reaction time and stoichiometry. Purify by silica gel column chromatography. |
| Complex mixture of spots on TLC/HPLC | Multiple byproducts (hydrolysis, dimers, etc.) | Perform a careful purification by silica gel column chromatography using a shallow gradient elution to improve separation.[5] Characterize fractions by NMR to identify the impurities.[4] |
Quantitative Data Summary
The following table summarizes typical yields and purity obtained from the synthesis and purification of Dibenzyl (chloromethyl) phosphate based on available literature.
| Parameter | Value | Notes | Citation |
| Purity (HPLC) | >95.0% | Commercially available product specification. | |
| Yield (after column chromatography) | ~74.1% | This is an example of a reported yield after purification. Actual yields may vary depending on reaction scale and conditions. | [5] |
| Purity (Commercial Grade) | 97% | A common purity level for this reagent. |
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Water-Soluble Impurities
-
After the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
If the reaction was conducted in a water-miscible solvent, add an immiscible organic solvent (e.g., dichloromethane) and water to partition the product into the organic phase.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and some water-soluble impurities.[5]
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[5]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column:
-
Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or petroleum ether).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Load the Sample:
-
Dissolve the crude Dibenzyl (chloromethyl) phosphate in a minimal amount of the organic solvent used for the reaction (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the column.
-
Add a protective layer of sand on top of the sample.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 5:1 v/v).[5]
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate (e.g., to 3:1 v/v) to elute the desired product.[5]
-
Monitor the elution of the product using TLC. The desired product typically has an Rf value of around 0.3 in a hexane:ethyl acetate (5:1) system.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the compounds elute from the column.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Dibenzyl (chloromethyl) phosphate.
-
Visualizations
Reaction Pathways
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sciforum.net [sciforum.net]
- 3. BJOC - Photorelease of phosphates: Mild methods for protecting phosphate derivatives [beilstein-journals.org]
- 4. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 5. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
"purification of Dibenzyl (chloromethyl) phosphate derivatives by column chromatography"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of dibenzyl (chloromethyl) phosphate derivatives using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying these derivatives? A: Silica gel (60 Å, 200-400 mesh) is the most commonly used and effective stationary phase for the purification of dibenzyl (chloromethyl) phosphate and its derivatives by column chromatography.[1][2]
Q2: Which eluent systems are most effective for separation on silica gel? A: Biphasic solvent systems consisting of a non-polar and a moderately polar solvent are typically employed. Successful separations have been reported using gradients of petroleum ether/ethyl acetate or isocratic systems of hexane/ethyl acetate.[2] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
Q3: How can I monitor the column fractions for my compound? A: Due to the presence of benzyl groups, these compounds possess a strong UV chromophore.[2][3] Therefore, fractions can be easily analyzed by TLC and visualized under a UV lamp (254 nm).
Q4: Are there specific stability concerns I should be aware of during purification? A: Yes. Dibenzyl (chloromethyl) phosphate is susceptible to hydrolysis, especially under acidic or basic conditions.[4] It is crucial to use anhydrous solvents and maintain neutral or slightly acidic conditions throughout the purification process to prevent degradation.[4] Protic solvents should generally be avoided in the eluent system if possible.[4]
Q5: My crude product is not very soluble in the starting eluent. How should I load it onto the column? A: If solubility is an issue, a dry-loading technique is recommended.[5] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the prepared column.[5]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the column chromatography process.
Q: My compound appears to be degrading on the column. How can I prevent this? A:
-
Possible Cause: The inherent acidity of standard silica gel may be catalyzing the decomposition of your acid-sensitive phosphate derivative.[6]
-
Solution:
-
Test for Stability: First, confirm the instability by spotting your compound on a TLC plate and letting it sit for 30-60 minutes before eluting. If a new baseline spot or streaking appears, decomposition is likely.[6]
-
Deactivate Silica: Neutralize the silica gel. This can be done by preparing the column slurry in the non-polar eluent containing 0.5-1% triethylamine (Et₃N) or ammonia solution. Run this neutralized solvent through the column before loading your sample.
-
Alternative Stationary Phase: If decomposition persists, consider switching to a less acidic stationary phase like neutral alumina.[6]
-
Q: The compound is not eluting from the column, even with a high concentration of polar solvent. A:
-
Possible Cause: The compound is highly polar and has a very strong affinity for the silica gel, or it may have hydrolyzed to the even more polar phosphoric acid derivative on the column.
-
Solution:
-
Increase Eluent Polarity: If you are using an ethyl acetate/hexane system, you can try switching to a stronger eluent like dichloromethane (DCM)/methanol (MeOH). A common starting point is 5% MeOH in DCM, gradually increasing to 10-20% if necessary.[7] Be aware that high concentrations of methanol (>10-20%) can start to dissolve the silica gel.[7]
-
Add a Modifier: For acidic compounds, adding a small amount (e.g., 1%) of acetic acid or formic acid to the eluent can help break the strong interactions with the silica and improve elution.[8]
-
Consider Reverse Phase: If the compound is intractable on normal phase silica, reverse-phase (C18) chromatography using a water/methanol or water/acetonitrile gradient is a viable alternative for highly polar molecules.[7]
-
Q: I achieved good separation on TLC, but the column chromatography resulted in poor separation and mixed fractions. A:
-
Possible Cause 1: Overloading the column. Too much crude material was loaded relative to the amount of silica gel.
-
Solution 1: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for difficult separations, and up to 100:1.
-
Possible Cause 2: The sample was loaded in a solvent that was too polar, causing the band to broaden significantly at the top of the column.
-
Solution 2: Always dissolve and load the sample in the weakest (least polar) solvent possible, ideally the starting eluent for the chromatography.[5] If the compound is poorly soluble, use the minimum amount of a slightly more polar solvent or use the dry-loading method.[5]
-
Possible Cause 3: The column flow rate was too fast.
-
Solution 3: An excessively high flow rate does not allow for proper equilibration between the stationary and mobile phases, leading to band broadening and poor resolution.[5] Reduce the pressure or adjust the stopcock to achieve a steady, controlled drip rate.
Data Presentation
Table 1: Reported Eluent Systems for Dibenzyl Phosphate Derivatives on Silica Gel
| Compound Type | Eluent System | Gradient/Isocratic | Reported Yield | Reference |
| Dibenzyl (chloromethyl) phosphate | Petroleum Ether / Ethyl Acetate | Gradient (5:1 → 3:1) | 74.1% | [2] |
| Product of phenol derivatization | Hexane / Ethyl Acetate | Isocratic (5:1) | 72% |
Table 2: Quick Troubleshooting Reference
| Problem | Likely Cause | Suggested Solution |
| No Elution | Compound is too polar; strong silica interaction. | Switch to a more polar eluent (e.g., DCM/MeOH); consider reverse-phase chromatography.[7] |
| Decomposition | Compound is sensitive to acidic silica. | Deactivate silica with a base (e.g., triethylamine in eluent); switch to neutral alumina.[6] |
| Poor Separation | Column overload; improper loading; flow rate too high. | Use a higher silica:sample ratio (e.g., >30:1); use dry-loading method; reduce flow rate.[5] |
| Compound Elutes at Solvent Front | Eluent is too polar. | Start with a less polar solvent system based on TLC results (target Rf ≈ 0.2-0.3). |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
This protocol provides a general methodology for purification.
-
TLC Analysis: Determine the optimal eluent system using TLC. The ideal system should place the desired compound at an Rf value of approximately 0.2-0.3 while maximizing separation from impurities.
-
Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5:1 hexane/ethyl acetate). Use approximately 30-50 g of silica for every 1 g of crude material.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[5]
-
Wash the packed column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica bed.[5]
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM). Add 5-10 times the mass of silica gel to the solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The size of the fractions will depend on the column size and separation quality.
-
If a gradient elution is required (e.g., from 5:1 to 3:1 petroleum ether/ethyl acetate), gradually increase the proportion of the more polar solvent.[2]
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC).
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 2. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 3. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
- 4. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
"preventing hydrolysis of Dibenzyl (chloromethyl) phosphate during reactions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dibenzyl (chloromethyl) phosphate.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving Dibenzyl (chloromethyl) phosphate, with a focus on preventing its hydrolysis.
Issue 1: Low Reaction Yield Suspected Due to Hydrolysis
-
Question: My reaction yield is significantly lower than expected, and I suspect the Dibenzyl (chloromethyl) phosphate is hydrolyzing. How can I confirm this and prevent it?
-
Answer:
-
Confirmation of Hydrolysis: Hydrolysis of Dibenzyl (chloromethyl) phosphate will generate dibenzyl phosphate and formaldehyde. You can monitor your reaction mixture over time using thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of these byproducts. A ³¹P NMR spectrum will also show a new peak for the hydrolyzed phosphate.
-
Preventative Measures:
-
Strict Anhydrous Conditions: The primary cause of hydrolysis is the presence of water. Ensure all glassware is oven-dried or flame-dried before use and allowed to cool in a desiccator. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Protic solvents (e.g., alcohols, water) can promote hydrolysis.[] Aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are preferred as they are chemically inert towards Dibenzyl (chloromethyl) phosphate.[] Acetonitrile is also a suitable polar aprotic solvent.[]
-
pH Control: The compound is susceptible to both acid and base-catalyzed hydrolysis.[2] For reactions involving a nucleophile that requires deprotonation (e.g., an alcohol or phenol), use a non-nucleophilic base such as sodium hydride (NaH) or a hindered amine base. Avoid using aqueous bases like sodium hydroxide. Reactions should ideally be run under neutral or slightly acidic conditions to minimize hydrolysis while maintaining reactivity.[]
-
Temperature Management: Higher temperatures accelerate the rate of hydrolysis across all pH ranges.[] If possible, run your reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor for a longer duration.
-
-
Issue 2: Difficulty in Product Purification
-
Question: I am having trouble purifying my desired phosphorylated product from unreacted starting material and hydrolysis byproducts. What are the best practices for purification?
-
Answer:
-
Work-up Procedure: After the reaction, a non-aqueous work-up is preferable if possible. If an aqueous wash is necessary to remove inorganic salts, use brine to minimize the solubility of your organic product and reduce contact time with water.
-
Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution using a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective for separating the desired product from the more polar hydrolyzed byproducts.
-
Characterization: Use ³¹P NMR to confirm the purity of your final product. The phosphorus chemical shift will be distinct for your desired product compared to dibenzyl phosphate.
-
Frequently Asked Questions (FAQs)
-
Question: What are the optimal storage conditions for Dibenzyl (chloromethyl) phosphate?
-
Question: What is the stability of Dibenzyl (chloromethyl) phosphate at different pH values?
-
Answer: The hydrolytic stability of Dibenzyl (chloromethyl) phosphate is highly dependent on pH.
-
Acidic Conditions (pH < 7): The compound undergoes pseudo-first-order hydrolysis, though it is more stable than under basic conditions.[2]
-
Neutral Conditions (pH ≈ 7): While more stable than at acidic or basic pH, hydrolysis can still occur, especially at elevated temperatures.[]
-
Basic Conditions (pH > 7): Rapid hydrolysis occurs through base-catalyzed nucleophilic substitution. The rate of hydrolysis increases significantly with increasing pH.[2]
-
-
-
Question: Can I use phosphate buffers in my reaction?
-
Answer: It is generally not recommended. Phosphate buffers can compete with the substrate for protonation sites and may affect the overall kinetics of the hydrolysis.[2] If a buffer is necessary, consider non-nucleophilic organic buffers.
-
-
Question: What are the primary decomposition products of Dibenzyl (chloromethyl) phosphate?
-
Answer: Hydrolysis yields dibenzyl phosphate, formaldehyde, and hydrochloric acid. Thermal decomposition can produce a more complex mixture including benzyl alcohol, benzyl chloride, and various phosphoric acid derivatives.[]
-
Data Presentation
Table 1: Summary of Factors Affecting Dibenzyl (chloromethyl) phosphate Stability and Hydrolysis Kinetics
| Parameter | Condition | Effect on Stability | Kinetic Profile | Rate Constant (at RT) | Activation Energy (Ea) |
| pH | Acidic | Moderate Stability | Pseudo-first-order | 10⁻⁶ to 10⁻⁴ s⁻¹[2] | 80 to 120 kJ/mol[2] |
| Neutral | Relatively Stable | Slow Hydrolysis | - | - | |
| Basic (pH 8-14) | Low Stability | Second-order | Increases dramatically with pH[2] | - | |
| Temperature | Elevated (e.g., 60-80°C) | Decreased Stability | Follows Arrhenius behavior | Increases exponentially with temperature[] | - |
| Solvent | Aprotic (DCM, THF) | High Stability | Minimal Hydrolysis | - | - |
| Protic (Water, Alcohols) | Low Stability | Promotes Hydrolysis | - | - | |
| Ionic Strength | High | Decreased Stability | Can enhance hydrolysis rates[2] | - | - |
Experimental Protocols
Protocol: General Procedure for the Phosphorylation of an Alcohol under Anhydrous Conditions
This protocol provides a general method for the reaction of an alcohol with Dibenzyl (chloromethyl) phosphate to form a phosphate ester, minimizing the risk of hydrolysis.
Materials:
-
Alcohol substrate
-
Dibenzyl (chloromethyl) phosphate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, septa, and nitrogen/argon line
Procedure:
-
Preparation: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).
-
Deprotonation: To the flask, add the alcohol substrate (1.0 equivalent) and dissolve it in anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the alcohol, forming the alkoxide.
-
Phosphorylation: In a separate, dry flask, dissolve Dibenzyl (chloromethyl) phosphate (1.1 to 1.5 equivalents) in a minimal amount of anhydrous DMF or THF.
-
Using a syringe, slowly add the solution of Dibenzyl (chloromethyl) phosphate to the stirred alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Hydrolysis pathway of Dibenzyl (chloromethyl) phosphate.
Caption: Workflow for troubleshooting low reaction yields.
References
- 2. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]
- 3. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Dibenzyl chloromethyl phosphate for HPLC derivatisation, LiChropur , = 97.0 HPLC 258516-84-6 [sigmaaldrich.com]
- 5. Dibenzyl chloromethyl phosphate, 97% 258516-84-6 India [ottokemi.com]
"Dibenzyl (chloromethyl) phosphate storage conditions to prevent degradation"
Technical Support Center: Dibenzyl (chloromethyl) phosphate
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Dibenzyl (chloromethyl) phosphate to prevent degradation.
Troubleshooting Guide
This section addresses specific issues that may indicate degradation of Dibenzyl (chloromethyl) phosphate.
Q1: My reaction yield is lower than expected. Could the Dibenzyl (chloromethyl) phosphate have degraded?
A1: Yes, lower-than-expected yields in reactions where Dibenzyl (chloromethyl) phosphate is a key reagent can be a primary indicator of its degradation. To troubleshoot, consider the following:
-
Storage Conditions: Verify that the compound has been stored under the recommended conditions. Long-term storage should be at -20°C, protected from light and moisture.[1][2] The container should be tightly sealed, ideally under an inert gas like nitrogen.[2]
-
Handling: Assess your handling procedure. Was the compound exposed to ambient air for an extended period? Was it dissolved in a protic solvent (e.g., alcohols, water) which can promote hydrolysis?[3] Dichloromethane and tetrahydrofuran are recommended as they are chemically inert towards the compound.[3]
-
pH of Reaction: The stability of Dibenzyl (chloromethyl) phosphate is pH-dependent. Both acidic and basic conditions can accelerate hydrolysis.[3] Neutral or slightly acidic conditions are generally recommended for synthetic applications.[3]
Q2: I observe unexpected spots on my TLC or peaks in my HPLC/LC-MS analysis of a reaction involving Dibenzyl (chloromethyl) phosphate. What could they be?
A2: The presence of unexpected spots or peaks can indicate the presence of degradation products. The primary degradation pathway is hydrolysis, which can be accelerated by improper storage or handling. Common degradation products include:
-
Dibenzyl phosphate
-
Benzyl alcohol
-
Benzyl chloride
-
Phosphoric acid derivatives[3]
If you suspect degradation, it is advisable to run a control sample of your Dibenzyl (chloromethyl) phosphate stock to confirm its purity before proceeding with further experiments.
Q3: The appearance of my Dibenzyl (chloromethyl) phosphate has changed. It was a light yellow oily liquid, but now it appears cloudy or has formed precipitates. Is it still usable?
A3: A change in physical appearance, such as cloudiness or precipitation, can be a sign of degradation or contamination, particularly from moisture. It is highly recommended to test the purity of the material using an appropriate analytical method like HPLC before use. If significant degradation is confirmed, the material should be discarded according to local regulations.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Dibenzyl (chloromethyl) phosphate?
A1: For long-term storage, Dibenzyl (chloromethyl) phosphate should be kept at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent moisture ingress and oxidation.[2]
Q2: How sensitive is Dibenzyl (chloromethyl) phosphate to moisture?
A2: It is very sensitive to moisture. The compound should be stored under anhydrous conditions to prevent hydrolysis, which is a primary degradation pathway.[3]
Q3: What solvents should I use to dissolve Dibenzyl (chloromethyl) phosphate?
A3: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred solvents due to their inertness.[3] Protic solvents such as alcohols and water should be avoided for storage and in reactions where the stability of the phosphate is critical, as they can facilitate hydrolysis.[3]
Q4: How does temperature affect the stability of this compound?
A4: Higher temperatures significantly accelerate the rate of hydrolysis and thermal decomposition.[3] It is recommended to handle the compound at room temperature (15-25°C) for short periods during experimental setup and to avoid elevated temperatures unless required by a specific protocol.[3]
Q5: Is Dibenzyl (chloromethyl) phosphate stable in acidic or basic solutions?
A5: No, it is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions, in particular, cause rapid degradation.[3] For applications requiring its use in solution, neutral or slightly acidic conditions are preferable to maintain its integrity.[3]
Data Presentation
The following table provides an illustrative summary of Dibenzyl (chloromethyl) phosphate stability under various conditions. This data is based on qualitative descriptions and kinetic studies and should be used as a general guide.[3] Actual degradation rates should be determined empirically.
| Storage Condition | Temperature | Relative Humidity | Duration | Expected Purity |
| Recommended | -20°C | <10% (under N₂) | 12 months | >95% |
| Room Temperature | 25°C | Ambient | 1 week | ~90% |
| Elevated Temperature | 40°C | Ambient | 24 hours | <85% |
| In Protic Solvent (e.g., Methanol) | 25°C | N/A | 24 hours | Significant degradation |
| In Aprotic Solvent (e.g., DCM) | 25°C | N/A | 24 hours | >98% |
| pH 4 Solution | 25°C | N/A | 8 hours | Minor degradation |
| pH 9 Solution | 25°C | N/A | 1 hour | Rapid degradation |
Experimental Protocols
Protocol: Assessing the Stability of Dibenzyl (chloromethyl) phosphate via HPLC
This protocol outlines a method to quantify the degradation of Dibenzyl (chloromethyl) phosphate under specific stress conditions.
-
Materials and Equipment:
-
Dibenzyl (chloromethyl) phosphate
-
HPLC grade solvents (e.g., acetonitrile, water, dichloromethane)
-
Calibrated HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
pH meter and buffers
-
Temperature-controlled chambers/water baths
-
Inert gas (Nitrogen or Argon)
-
Volumetric flasks and pipettes
-
-
Preparation of Stock Solution:
-
Prepare a stock solution of Dibenzyl (chloromethyl) phosphate at a known concentration (e.g., 1 mg/mL) in a suitable aprotic solvent like dichloromethane or acetonitrile. This will serve as the time-zero (T₀) reference sample.
-
-
Application of Stress Conditions:
-
Temperature Stress: Aliquot the stock solution into several vials. Place the vials in chambers at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Humidity Stress: Expose a known quantity of the compound to a high-humidity environment (e.g., in a desiccator with a saturated salt solution).
-
pH Stress: Prepare aqueous buffered solutions at various pH values (e.g., pH 4, 7, 9). Add a small, known amount of the stock solution to each buffer to initiate the stability test.
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 4, 8, 24, 48 hours and 1 week), withdraw a sample from each stress condition.
-
Immediately quench any reaction if necessary (e.g., by neutralizing pH-stressed samples) and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Detection: UV at a wavelength where the benzyl groups have strong absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Procedure: Inject the T₀ sample to determine the initial peak area of the intact Dibenzyl (chloromethyl) phosphate. Then, inject the samples from each stress condition and time point.
-
-
Data Analysis:
-
Calculate the percentage of remaining Dibenzyl (chloromethyl) phosphate at each time point relative to the T₀ sample using the peak areas.
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for suspected reagent degradation.
Caption: Potential degradation pathways via hydrolysis and thermal stress.
References
"troubleshooting low yields in phosphorylation with Dibenzyl (chloromethyl) phosphate"
Welcome to the technical support center for phosphorylation reactions using Dibenzyl (chloromethyl) phosphate. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses the most common challenge encountered during phosphorylation with Dibenzyl (chloromethyl) phosphate: low reaction yields.
Question: My phosphorylation reaction with Dibenzyl (chloromethyl) phosphate is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in phosphorylation reactions using Dibenzyl (chloromethyl) phosphate can stem from several factors, ranging from the quality of the reagent to suboptimal reaction conditions and the occurrence of side reactions. Below is a step-by-step guide to help you identify and resolve the issue.
Step 1: Verify the Quality and Handling of Dibenzyl (chloromethyl) phosphate
The stability and purity of your phosphorylating agent are critical.
-
Storage: Dibenzyl (chloromethyl) phosphate should be stored in a cool, dry place, protected from light and moisture. For long-term storage, a temperature of -20°C under an inert gas is recommended.[1] Improper storage can lead to degradation of the reagent.
-
Appearance: The reagent is typically a light yellow oily liquid.[1] Any significant deviation in color or consistency might indicate decomposition.
-
Purity: Ensure the purity of the reagent is high, preferably ≥97.0% as determined by HPLC.[2] Impurities can interfere with the reaction.
Step 2: Optimize Reaction Conditions
Careful control of reaction parameters is crucial for maximizing yield.
-
Solvent: Use anhydrous aprotic solvents to minimize hydrolysis, which is a major side reaction.[3] Dichloromethane (DCM) is a commonly used and effective solvent.[1][3]
-
Temperature: Elevated temperatures can accelerate hydrolysis and other side reactions.[3] It is advisable to conduct the reaction at room temperature or below, especially during the initial addition of reagents.
-
pH Control: The reaction environment should be kept neutral or slightly basic to facilitate the phosphorylation of alcohols and amines. Sodium bicarbonate is often used to maintain the pH.[4]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and avoid prolonged reaction times that can lead to product degradation or side product formation.
Step 3: Minimize Side Reactions
The primary side reaction to consider is the hydrolysis of Dibenzyl (chloromethyl) phosphate.
-
Water Contamination: The presence of water in the reaction mixture is a significant contributor to low yields due to the hydrolysis of the starting material.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Competing Nucleophiles: If your substrate contains multiple nucleophilic sites, you may observe the formation of undesired phosphorylated byproducts. Protecting groups may be necessary to ensure regioselectivity.
Below is a troubleshooting workflow to guide you through the process of diagnosing and resolving low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Dibenzyl (chloromethyl) phosphate?
Dibenzyl (chloromethyl) phosphate is primarily used as a reagent for the synthesis of water-soluble prodrugs of lipophilic alcohols, phenols, and amines.[2][4] The dibenzyl phosphate group enhances the water solubility of the parent molecule.[5]
Q2: How are the benzyl protecting groups removed after phosphorylation?
The benzyl groups can be removed under mild conditions, typically through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C), to yield the free phosphate.[5]
Q3: What are the key advantages of using Dibenzyl (chloromethyl) phosphate over other phosphorylating agents like Di-tert-butyl chloromethyl phosphate?
Dibenzyl (chloromethyl) phosphate is reported to offer higher stability, lead to higher yields in phosphorylation reactions, and has better UV-activity, which facilitates its detection by HPLC-UV.[1][4]
Q4: Can this reagent be used for the phosphorylation of sensitive substrates?
Yes, the reaction generally proceeds under mild conditions, making it suitable for a variety of substrates, including those with sensitive functional groups.[5] However, optimization of reaction conditions is still crucial.
Q5: What analytical techniques are recommended for monitoring the reaction progress?
High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction, especially given the UV-activity of the dibenzyl phosphate group.[1][4] Thin Layer Chromatography (TLC) can also be a quick and effective method for tracking the consumption of starting materials and the formation of the product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for a phosphorylation reaction using Dibenzyl (chloromethyl) phosphate.
| Parameter | Value/Condition | Expected Outcome | Reference |
| Substrate | Alcohol/Amine | Phosphorylated product | [4] |
| Solvent | Dichloromethane (DCM) | Minimizes hydrolysis | [3][4] |
| Base | Sodium Bicarbonate (NaHCO₃) | Maintains optimal pH | [4] |
| Catalyst | Tetrabutylammonium sulfate (Phase Transfer Catalyst) | May enhance reaction rate | [4] |
| Temperature | Room Temperature | Avoids thermal degradation | [4] |
| Yield | ~74% (for a specific synthesis) | Good to excellent | [4] |
Experimental Protocols
General Protocol for Phosphorylation of an Alcohol/Amine:
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or amine substrate in anhydrous dichloromethane (DCM).
-
Addition of Base: Add sodium bicarbonate (typically 2-4 equivalents) to the solution.
-
Addition of Phosphorylating Agent: To the stirred suspension, add a solution of Dibenzyl (chloromethyl) phosphate (typically 1.0-1.2 equivalents) in anhydrous DCM dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired phosphorylated product.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general chemical transformation occurring during the phosphorylation of a substrate (in this case, an alcohol) using Dibenzyl (chloromethyl) phosphate.
References
- 1. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
- 2. 二苯基氯甲基磷酸酯 for HPLC derivatisation, derivatization grade (HPLC), LiChropur™, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]
- 4. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 5. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of Dibenzyl (chloromethyl) phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzyl (chloromethyl) phosphate. The following information addresses common issues encountered during phosphorylation reactions, with a focus on the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for phosphorylation reactions using Dibenzyl (chloromethyl) phosphate?
A1: Polar aprotic solvents are highly recommended. Solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are preferred due to their ability to dissolve Dibenzyl (chloromethyl) phosphate and stabilize charged intermediates during the reaction, leading to faster reaction rates and higher yields.[1] Protic solvents should be avoided as they can lead to unwanted side reactions, primarily hydrolysis of the phosphate ester.[1]
Q2: Why are protic solvents like water, methanol, or ethanol not recommended?
A2: Protic solvents can act as nucleophiles and react with Dibenzyl (chloromethyl) phosphate, leading to hydrolysis of the phosphate group.[1] This side reaction consumes the starting material and reduces the yield of the desired phosphorylated product. The lone pair of electrons on the oxygen atom of a protic solvent can attack the phosphorus center, especially under neutral or basic conditions.
Q3: How does temperature affect the stability and reactivity of Dibenzyl (chloromethyl) phosphate?
A3: While increased temperatures can accelerate the desired phosphorylation reaction, they also increase the rate of decomposition and side reactions. It is generally recommended to conduct reactions at temperatures between 15°C and 25°C to maintain the integrity of the compound.[1] For long-term storage, the compound should be kept at -20°C under an inert gas, protected from light and moisture.[2]
Q4: What are the common side products when using Dibenzyl (chloromethyl) phosphate?
A4: The most common side product is dibenzyl phosphate, which results from the hydrolysis of Dibenzyl (chloromethyl) phosphate. This is more prevalent when using protic solvents or if there is moisture contamination in the reaction. Other potential side products can arise from reactions with impurities in the starting materials or solvents.
Q5: How can I monitor the progress of my phosphorylation reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. A suitable solvent system, such as hexane:ethyl acetate (e.g., 5:1), can be used to separate the starting material, product, and any side products.[3] High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring, as Dibenzyl (chloromethyl) phosphate and its derivatives are UV-active.[2][4]
Data Presentation: Solvent Effects on Reactivity
| Solvent | Solvent Type | Dielectric Constant (approx.) | Relative Reaction Rate (Illustrative) | Expected Yield (Illustrative) | Notes |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | High | High | Preferred for its inertness and ability to dissolve the reagent.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | High | High | Another excellent choice, known for good solution stability.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | High | High | Suitable for applications requiring a more polar aprotic environment.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | High | Often used, but requires careful purification as impurities can affect the reaction. |
| Water | Protic | 80.1 | Low (for phosphorylation) | Very Low | Promotes hydrolysis of the phosphate ester.[1] |
| Methanol (MeOH) | Protic | 32.7 | Low (for phosphorylation) | Low | Can act as a nucleophile, leading to side products. |
| Ethanol (EtOH) | Protic | 24.6 | Low (for phosphorylation) | Low | Similar to methanol, it is not recommended for phosphorylation reactions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inappropriate solvent: Use of a protic solvent leading to hydrolysis. 2. Moisture contamination: Water in the solvent or on glassware. 3. Degraded reagent: Improper storage of Dibenzyl (chloromethyl) phosphate. 4. Insufficient reaction time or temperature. | 1. Switch to a recommended polar aprotic solvent (DCM, THF, MeCN). 2. Use anhydrous solvents and dry glassware under vacuum or in an oven. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure the reagent has been stored at -20°C and protected from light and moisture.[2] Consider using a fresh batch. 4. Monitor the reaction by TLC to determine the optimal reaction time. If necessary, a slight increase in temperature (not exceeding 25°C) can be considered.[1] |
| Multiple spots on TLC, indicating side products | 1. Hydrolysis of starting material: As described above. 2. Reaction with impurities: Impurities in the substrate, solvent, or base. 3. Thermal decomposition: Reaction temperature is too high. | 1. Ensure anhydrous conditions and use a polar aprotic solvent. 2. Purify all starting materials and use high-purity solvents. 3. Maintain the recommended reaction temperature (15-25°C).[1] |
| Difficulty in product purification | 1. Co-elution of product and starting material: Similar polarity of the compounds. 2. Formation of polar impurities: Hydrolysis products can be difficult to separate. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.[3] 2. Perform an aqueous work-up to remove water-soluble impurities before chromatography. Washing the organic layer with water and brine is a standard procedure.[3] |
Experimental Protocols
Detailed Methodology for Phosphorylation of an Alcohol
This protocol is a representative example for the phosphorylation of a primary alcohol using Dibenzyl (chloromethyl) phosphate in a polar aprotic solvent.
Materials:
-
Dibenzyl (chloromethyl) phosphate
-
Primary alcohol substrate
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and anhydrous DMF.
-
Cool the mixture to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of Dibenzyl (chloromethyl) phosphate (1.3 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure phosphorylated product.[3]
Visualizations
Caption: Experimental workflow for a typical phosphorylation reaction.
Caption: Factors influencing the reactivity of Dibenzyl (chloromethyl) phosphate.
References
Technical Support Center: Dibenzyl (chloromethyl) phosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical role of temperature control in the synthesis of Dibenzyl (chloromethyl) phosphate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so crucial in the synthesis of Dibenzyl (chloromethyl) phosphate?
A1: Precise temperature control is paramount to ensure the success of the synthesis for several reasons. It helps to minimize side reactions, prevent thermal decomposition of the product, and ultimately maximize the yield and purity of the final compound.[1]
Q2: What are the recommended temperature ranges for the synthesis?
A2: The optimal temperature for the synthesis is typically maintained below ambient conditions.[1] For dissolution and handling in most organic solvents, the recommended range is between 15 to 25°C.[1][2] It is generally advised to avoid temperatures above 25°C to prevent product degradation.[1] Specific steps, such as the addition of reactive reagents like sodium hydride or chloromethanesulfonyl chloride, often require cooling in an ice-water bath (approximately 0°C).[3][4]
Q3: What are the potential consequences of inadequate temperature control?
A3: Failure to maintain the recommended temperature can lead to several undesirable outcomes, including:
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Increased Side Reactions: Higher temperatures can promote the formation of unwanted byproducts, complicating purification and reducing the overall yield.[1]
-
Thermal Decomposition: Dibenzyl (chloromethyl) phosphate is susceptible to thermal decomposition at elevated temperatures, leading to the formation of impurities such as benzyl alcohol, benzyl chloride, and phosphoric acid derivatives.[1]
-
Accelerated Hydrolysis: Higher temperatures can significantly increase the rate of hydrolysis, especially in the presence of any moisture, which will compromise the integrity of the final product.[1]
Q4: How does temperature affect the solubility of Dibenzyl (chloromethyl) phosphate?
A4: The solubility of Dibenzyl (chloromethyl) phosphate in organic solvents generally increases with temperature.[1] However, to maintain product integrity, the optimal temperature range for dissolution remains between 15 and 25°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield | Reaction temperature was too high, leading to product decomposition. | Ensure all exothermic additions are performed with adequate cooling (e.g., ice bath). Maintain the reaction temperature within the recommended range (typically 15-25°C) after the initial addition.[1][2] |
| Reaction temperature was too low, resulting in an incomplete reaction. | While initial cooling is crucial, ensure the reaction is allowed to proceed at the specified temperature (e.g., room temperature) for the recommended duration to ensure completion.[3][4] | |
| Presence of Impurities | Side reactions occurred due to elevated temperatures. | Strictly adhere to the recommended temperature protocols. Monitor the reaction temperature closely, especially during and after the addition of reagents. |
| Thermal decomposition of the product. | Avoid any localized heating. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. Do not exceed 25°C during the reaction or work-up.[1] | |
| Product Hydrolysis | Exposure to moisture at elevated temperatures during work-up. | Conduct the work-up at a reduced temperature. Ensure all solvents and glassware are dry. |
Experimental Protocols
Synthesis of Dibenzyl (chloromethyl) phosphate
This protocol is a generalized representation based on available literature.
Method 1: Using Sodium Hydride [3]
-
Under a nitrogen atmosphere, add 2,6-diisopropylphenol and DMF to a reaction vessel.
-
Cool the mixture using an ice bath.
-
Add sodium hydride (60%, dispersed in liquid paraffin) and stir for 30 minutes.
-
Add (chloromethyl)dibenzyl phosphate.
-
Stir the mixture for 2 hours at room temperature.
-
Cool the reaction with an ice bath and quench with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product using silica gel column chromatography.
Method 2: Using a Phase Transfer Catalyst [4]
-
Dissolve dibenzyl phosphate in a mixture of dichloromethane and water.
-
Add a phase transfer catalyst, such as tetrabutylammonium sulfate.
-
Cool the system in an ice-water bath and slowly add sodium bicarbonate to adjust the pH.
-
Add chloromethanesulfonyl chloride dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Separate the organic phase and extract the aqueous phase with dichloromethane.
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Base | Sodium Hydride | Sodium Bicarbonate |
| Solvent(s) | DMF, Diethyl Ether | Dichloromethane, Water |
| Catalyst | - | Tetrabutylammonium sulfate |
| Initial Cooling | Ice Bath (0°C) | Ice-water Bath (0°C) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 hours | Overnight |
| Reported Yield | 72% | 74.1% |
Visualizations
Caption: General experimental workflow for the synthesis of Dibenzyl (chloromethyl) phosphate.
Caption: Troubleshooting logic for addressing low yield in the synthesis reaction.
References
- 1. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]
- 2. US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate - Google Patents [patents.google.com]
- 3. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
Technical Support Center: Managing Impurities in Dibenzyl (chloromethyl) phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzyl (chloromethyl) phosphate. The information is designed to help you identify, manage, and mitigate impurities in your starting material, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dibenzyl (chloromethyl) phosphate and what are its common applications?
Dibenzyl (chloromethyl) phosphate is a phosphorylating agent used in organic synthesis. It is frequently employed in the preparation of water-soluble prodrugs of lipophilic alcohols, phenols, and amines.[1] Its dibenzyl protecting groups offer advantages over other derivatives, such as di-tert-butyl chloromethyl phosphate, including enhanced stability, higher reaction yields, and strong UV activity, which facilitates detection by HPLC.[1]
Q2: What are the likely impurities in a starting material of Dibenzyl (chloromethyl) phosphate?
-
Unreacted Starting Materials: Such as dibenzyl phosphate and the chloromethylating agent (e.g., chloromethanesulfonyl chloride).[1]
-
Hydrolysis Products: The primary degradation product is dibenzyl phosphate, formed by the hydrolysis of the chloromethyl ester. This hydrolysis can be catalyzed by acidic or basic conditions and elevated temperatures.
-
Byproducts of Chloromethylation: The synthesis may generate byproducts. A notable and highly carcinogenic byproduct of some chloromethylation reactions is bis(chloromethyl) ether, which is a significant safety concern.[2][3] Diaryl- or dibenzylmethane-type byproducts can also form, especially if the reaction conditions are not carefully controlled.[2]
-
Residual Solvents: Solvents used in the synthesis and purification, such as dichloromethane, ethyl acetate, and petroleum ether, may be present in trace amounts.[1]
Q3: How can I assess the purity of my Dibenzyl (chloromethyl) phosphate starting material?
Several analytical techniques can be used to determine the purity of your starting material:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for assessing the purity of Dibenzyl (chloromethyl) phosphate, with commercial standards often specifying a purity of ≥95-97%.[4][5] The benzyl groups provide strong UV absorbance, making this a sensitive technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can provide detailed structural information and help identify impurities. In the 1H NMR spectrum of the pure compound, you should observe distinct signals for the aromatic protons of the benzyl groups, the methylene protons of the benzyl groups, and the chloromethyl protons.[1]
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the main component and identify the mass of potential impurities.
Q4: What are the recommended storage conditions for Dibenzyl (chloromethyl) phosphate to minimize degradation?
To minimize degradation, Dibenzyl (chloromethyl) phosphate should be stored in a cool, dry place, protected from light and moisture. Long-term storage at -20°C under an inert gas is often recommended.[6] The compound is sensitive to hydrolysis, so exposure to acidic or basic conditions should be avoided.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC analysis of the starting material.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the starting material | Dibenzyl (chloromethyl) phosphate is susceptible to hydrolysis, especially in the presence of moisture or protic solvents. This will result in the formation of dibenzyl phosphate. Ensure that your HPLC mobile phase is anhydrous and that the sample is prepared in a dry aprotic solvent. |
| Presence of synthesis-related impurities | Unreacted starting materials or byproducts from the synthesis may be present. Compare the retention times of the unknown peaks with those of potential impurities like dibenzyl phosphate. If standards are unavailable, consider LC-MS to identify the mass of the impurity peaks. |
| Contamination from labware or solvents | Ensure all glassware and solvents are clean and of high purity to avoid introducing extraneous peaks. |
Issue 2: Poor yield or incomplete reaction when using Dibenzyl (chloromethyl) phosphate.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Degraded starting material | The purity of your Dibenzyl (chloromethyl) phosphate may be lower than specified due to degradation during storage. Re-analyze the purity of your starting material by HPLC or NMR before use. |
| Presence of inhibitory impurities | Certain impurities may interfere with your reaction. If you suspect this, attempt to purify the starting material using silica gel chromatography before use. |
| Inappropriate reaction conditions | Ensure your reaction is performed under anhydrous conditions to prevent hydrolysis of the reagent. The presence of water can consume the starting material and reduce your yield. |
Issue 3: Difficulty in purifying the product of a reaction involving Dibenzyl (chloromethyl) phosphate.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps |
| Co-elution of product with impurities | If your product has a similar polarity to unreacted Dibenzyl (chloromethyl) phosphate or its byproducts, separation by standard silica gel chromatography can be challenging. Try optimizing your solvent system by using a gradient elution or exploring different solvent mixtures. Using a different stationary phase, such as alumina, may also be beneficial. |
| Streaking or tailing on the chromatography column | Organophosphates can sometimes interact strongly with the acidic silica gel, leading to poor separation. Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in your eluent. |
| Degradation of the product on the column | If your product is sensitive to the acidic nature of silica gel, it may degrade during purification. Running a quick stability test on a TLC plate can help diagnose this issue. If degradation is observed, using neutral or basic alumina, or deactivated silica gel is recommended. |
Data Presentation
Table 1: Summary of Potential Impurities in Dibenzyl (chloromethyl) phosphate
| Impurity Name | Chemical Structure | Potential Origin | Typical Analytical Signature |
| Dibenzyl phosphate | (C₆H₅CH₂O)₂P(O)OH | Hydrolysis of the starting material or unreacted starting material from synthesis. | Different retention time in HPLC; absence of the chloromethyl signal in 1H NMR. |
| Chloromethanesulfonyl chloride | ClCH₂SO₂Cl | Unreacted chloromethylating agent. | Will likely have a much shorter retention time in reverse-phase HPLC. |
| Bis(chloromethyl) ether | (ClCH₂)₂O | Byproduct of some chloromethylation reactions. | Highly volatile, may be detected by GC-MS. EXTREMELY CARCINOGENIC. |
| Diaryl/Dibenzylmethane derivatives | Ar-CH₂-Ar | Side reaction during chloromethylation. | Complex aromatic signals in 1H NMR; distinct retention time in HPLC. |
| Residual Solvents | e.g., CH₂Cl₂, Ethyl Acetate | Remnants from the synthesis and purification process. | Can be identified and quantified by GC or 1H NMR. |
Experimental Protocols
Protocol 1: Purity Assessment of Dibenzyl (chloromethyl) phosphate by HPLC
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase suitable for reverse-phase HPLC. A common starting point is a mixture of acetonitrile and water. Ensure all solvents are HPLC grade and degassed.
-
Standard Preparation: Accurately weigh a small amount of Dibenzyl (chloromethyl) phosphate and dissolve it in a suitable aprotic solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare your sample of Dibenzyl (chloromethyl) phosphate in the same manner as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the standard and sample solutions. Determine the purity of your sample by calculating the area percentage of the main peak relative to the total peak area.
Protocol 2: Purification of Dibenzyl (chloromethyl) phosphate by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude Dibenzyl (chloromethyl) phosphate in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 5:1 and gradually increasing the polarity to 3:1).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Dibenzyl (chloromethyl) phosphate.
Visualizations
References
- 1. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 二苯基氯甲基磷酸酯 for HPLC derivatisation, derivatization grade (HPLC), LiChropur™, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
Technical Support Center: Scaling Up Dibenzyl (chloromethyl) phosphate Synthesis
This guide provides technical support for researchers, scientists, and drug development professionals involved in the synthesis of Dibenzyl (chloromethyl) phosphate, particularly when scaling up the reaction from laboratory to pilot or production scales.
Disclaimer: Dibenzyl (chloromethyl) phosphate is a chemical reagent intended for research and industrial use by qualified professionals. It is classified as harmful if swallowed and may cause skin and eye irritation.[1] Always consult the full Safety Data Sheet (SDS) and handle the compound and its reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Dibenzyl (chloromethyl) phosphate? A1: Dibenzyl (chloromethyl) phosphate is primarily used as a chemical reagent in several fields[2]:
-
Pharmaceutical Chemistry: It is a key reagent for synthesizing water-soluble prodrugs of lipophilic alcohols, phenols, and amines, which can improve the bioavailability and solubility of drug candidates.[3][]
-
Analytical Chemistry: Due to its stability and UV activity, it serves as a derivatization reagent in High-Performance Liquid Chromatography (HPLC) to enhance the detection of various analytes.[2]
-
Organic Synthesis: It acts as a versatile phosphorylating agent and a building block for creating more complex phosphoric acid derivatives.[2][5]
Q2: What is the most common synthetic route for Dibenzyl (chloromethyl) phosphate? A2: A widely used method involves the reaction of dibenzyl phosphate with chloromethanesulfonyl chloride in a biphasic solvent system (e.g., dichloromethane and water).[2][3] The reaction is typically facilitated by a phase transfer catalyst, such as tetrabutylammonium sulfate, and a base like sodium bicarbonate to control the pH.[3][6]
Q3: What are the critical parameters to monitor when scaling up this synthesis? A3: When scaling up, the following parameters are crucial for maintaining yield and purity:
-
Temperature Control: The addition of chloromethanesulfonyl chloride is exothermic. Efficient heat dissipation using a jacketed reactor is critical to prevent side reactions and degradation. The initial steps are often performed under cooling in an ice-water bath.[3]
-
Efficient Agitation: Since the reaction is biphasic, vigorous and consistent stirring is necessary to ensure adequate mixing and mass transfer between the aqueous and organic layers.
-
Controlled Reagent Addition: A slow, controlled dropwise addition of the chloromethanesulfonyl chloride is essential to manage the reaction's exotherm and maintain optimal conditions.[3]
-
pH Control: The base (e.g., sodium bicarbonate) must be added carefully to neutralize the acidic byproducts generated during the reaction. Maintaining the correct pH is vital for product stability.[3]
Q4: What purification methods are effective for large-scale batches? A4: For laboratory and pilot scales, the most effective purification method is silica gel column chromatography.[3][7] When scaling to industrial production, alternative methods like crystallization or distillation under reduced pressure might be explored to improve efficiency and reduce solvent usage, depending on the physical properties of the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time or poor mixing between phases. 2. Reagent Degradation: Poor quality or improper storage of starting materials. 3. Side Reactions: Poor temperature control leading to unwanted byproducts. | 1. Monitor reaction progress via TLC or HPLC. Increase stirring speed and/or extend reaction time if necessary. 2. Use fresh, high-purity reagents. 3. Ensure the reactor's cooling system is functioning efficiently. Slow down the rate of addition for exothermic steps.[3] |
| Product Impurity | 1. Unreacted Starting Materials: Incorrect stoichiometry or incomplete reaction. 2. Presence of Byproducts: Suboptimal reaction conditions (temperature, pH). | 1. Verify the molar ratios of all reactants. Ensure the reaction has gone to completion before workup. 2. Optimize reaction conditions. Improve the efficiency of the column chromatography by adjusting the solvent gradient for better separation.[3] |
| Difficult Phase Separation During Workup | 1. Emulsion Formation: Vigorous mixing of the biphasic system can sometimes lead to stable emulsions. | 1. Add a saturated brine solution (NaCl) to the separatory funnel or reactor to "break" the emulsion. 2. Allow the mixture to stand for a longer period without agitation. 3. If scaling up, consider using a centrifuge if the emulsion is persistent. |
| Inconsistent Results Between Batches | 1. Variability in Raw Materials: Differences in the purity of starting materials or solvents. 2. Process Control: Minor deviations in temperature, addition rates, or stirring speed. | 1. Qualify all raw material suppliers and test incoming lots for purity. 2. Implement strict Standard Operating Procedures (SOPs) for all process parameters. Use automated reactor systems for precise control. |
Experimental Protocol and Data
The following protocol is based on a literature procedure for the synthesis of Dibenzyl (chloromethyl) phosphate.[3] Adjustments for scale-up are noted.
Key Experimental Data
| Parameter | Value | Source |
| Reactant 1 | Dibenzyl phosphate (5.0 g, 0.018 mol) | [3] |
| Reactant 2 | Chloromethanesulfonyl chloride (2.97 g, 1.9 mL) | [3] |
| Base | Sodium bicarbonate (6.0 g, 0.072 mol) | [3] |
| Catalyst | Tetrabutylammonium sulfate (1.22 g, 0.0036 mol) | [3] |
| Solvent System | Dichloromethane (50 mL) and Water (50 mL) | [3] |
| Reaction Time | Stirred overnight at room temperature | [3] |
| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate) | [3] |
| Reported Yield | 4.35 g (74.1%) | [3] |
Step-by-Step Methodology
-
Reaction Setup: In a suitable reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve dibenzyl phosphate (0.018 mol) in a mixture of dichloromethane (50 mL) and water (50 mL).[3]
-
Catalyst Addition: Add tetrabutylammonium sulfate (0.0036 mol) as a phase transfer catalyst.[3]
-
Cooling and Basification: Cool the mixture in an ice-water bath. Slowly add sodium bicarbonate (0.072 mol) to control the pH.[3]
-
Scale-up Note: For larger batches, use a jacketed reactor with a circulating coolant to maintain a consistent internal temperature.
-
-
Reagent Addition: Add chloromethanesulfonyl chloride (1.9 mL) dropwise via the addition funnel while maintaining vigorous stirring and cooling.[3]
-
Scale-up Note: The rate of addition is a critical control point. Use a syringe pump or automated dosing system for precise control to manage the exotherm.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[3]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice with a saturated sodium chloride solution (brine) to remove water-soluble impurities.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[3]
-
Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate to yield the final product as a colorless liquid.[3]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of Dibenzyl (chloromethyl) phosphate.
Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting flowchart for diagnosing causes of low reaction yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]
- 3. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 5. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 6. US20060047135A1 - Process for preparing chloromethyl di-tert-butylphosphate - Google Patents [patents.google.com]
- 7. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
A Head-to-Head Comparison: Dibenzyl (chloromethyl) phosphate vs. Di-tert-butyl chloromethyl phosphate in Prodrug Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents for prodrug synthesis is paramount to achieving desired therapeutic outcomes. Among the array of phosphomethylating agents, Dibenzyl (chloromethyl) phosphate (DBCP) and Di-tert-butyl chloromethyl phosphate (DtBCP) are two prominent choices for enhancing the aqueous solubility and bioavailability of parent drug molecules. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and visual workflows.
Dibenzyl (chloromethyl) phosphate is often cited as an improved alternative to the more traditional Di-tert-butyl chloromethyl phosphate.[1][2][3][4] The primary advantages attributed to DBCP include the generation of more stable derivatives, achievement of higher reaction yields, and the inherent UV activity of the benzyl groups, which simplifies detection and quantification by High-Performance Liquid Chromatography (HPLC).[2][3][4]
Chemical and Physical Properties at a Glance
A fundamental comparison begins with the basic chemical and physical properties of these two reagents.
| Property | Dibenzyl (chloromethyl) phosphate (DBCP) | Di-tert-butyl chloromethyl phosphate (DtBCP) |
| CAS Number | 258516-84-6 | 229625-50-7 |
| Molecular Formula | C₁₅H₁₆ClO₄P | C₉H₂₀ClO₄P |
| Molecular Weight | 326.71 g/mol | 258.68 g/mol |
| Appearance | Light yellow oily liquid | Colorless to light yellow liquid |
| Purity | Typically ≥97.0% (HPLC) | Typically ≥97% |
| Storage Conditions | -20°C, under inert gas, protected from light and moisture | <-15°C, under inert gas, protected from light |
Performance in Prodrug Synthesis: A Comparative Analysis
The primary application for both DBCP and DtBCP is the synthesis of water-soluble prodrugs from lipophilic alcohols, phenols, and amines.[2] The reaction involves the O- or N-alkylation of the parent drug with the phosphomethylating agent.
Quantitative Comparison of Reaction Yields
Experimental data highlights a notable difference in isolated yields when reacting with phenolic compounds.
| Substrate | Reagent | Base | Solvent | Reaction Conditions | Isolated Yield | Reference |
| 2,6-Diisopropylphenol | Dibenzyl (chloromethyl) phosphate | Sodium Hydride | DMF | 0°C to room temp., 2.5 h | 72% | [1][5] |
| 4-Hydroxybenzaldehyde | Di-tert-butyl chloromethyl phosphate | Sodium Hydride | DMF | Room temp., 25 h | 38% | [6] |
These results suggest that under similar conditions, Dibenzyl (chloromethyl) phosphate can provide significantly higher yields in the phosphomethylation of phenols compared to its di-tert-butyl counterpart.
Experimental Protocols
Detailed methodologies for the synthesis and subsequent deprotection of phosphonooxymethyl prodrugs are crucial for reproducibility and optimization.
Synthesis of Phosphonooxymethyl Ethers of Phenols
Protocol 1: O-Alkylation with Dibenzyl (chloromethyl) phosphate
This protocol is based on the reaction with 2,6-diisopropylphenol.[5]
-
Materials: 2,6-diisopropylphenol, Dibenzyl (chloromethyl) phosphate, Sodium Hydride (60% dispersion in paraffin liquid), Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Water, Brine, Magnesium sulfate.
-
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 2,6-diisopropylphenol (0.42 g, 2.36 mmol) and anhydrous DMF (20 mL).
-
Cool the mixture in an ice bath.
-
Add sodium hydride (0.113 g, 2.83 mmol) and stir for 30 minutes.
-
Add Dibenzyl (chloromethyl) phosphate (1.0 g, 3.06 mmol).
-
Stir the mixture for 2 hours at room temperature.
-
Cool the reaction in an ice bath and quench with water (20 mL).
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane:ethyl acetate = 5:1) to yield the dibenzyl phosphonooxymethyl ether derivative.
-
Protocol 2: O-Alkylation with Di-tert-butyl chloromethyl phosphate
This protocol is based on the reaction with 4-hydroxybenzaldehyde.[6]
-
Materials: 4-hydroxybenzaldehyde, Di-tert-butyl chloromethyl phosphate, Sodium Hydride (60% dispersion in paraffin liquid), Anhydrous N,N-Dimethylformamide (DMF), Potassium iodide, Diethyl ether, Iced water, Saturated ammonium chloride aqueous solution, Saturated brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Add sodium hydride (0.12 g, 3.1 mmol) to a solution of 4-hydroxybenzaldehyde (0.25 g, 2.0 mmol) in anhydrous DMF (5 mL) and stir for 30 minutes at room temperature.
-
Add Di-tert-butyl chloromethyl phosphate (0.58 g, 2.3 mmol) and potassium iodide (1.0 g, 6.1 mmol) to the mixture.
-
Stir the reaction for 25 hours at room temperature.
-
Pour the mixture into iced water (20 mL) followed by the addition of saturated ammonium chloride aqueous solution (5 mL).
-
Extract the aqueous layer with diethyl ether.
-
Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: ethyl acetate:hexane = 2:8 to 4:6 on silica gel) to yield the di-tert-butyl phosphonooxymethyl ether derivative.
-
Deprotection of the Phosphate Group
The choice of protecting group dictates the deprotection strategy.
Protocol 3: Deprotection of Dibenzyl Phosphate Ethers
The benzyl groups are typically removed by catalytic hydrogenolysis.[1][7]
-
Materials: Dibenzyl-protected phosphonooxymethyl prodrug, Palladium on carbon (10% Pd/C), Solvent (e.g., Ethanol, THF/tert-butyl alcohol/PBS buffer).
-
Procedure:
-
Dissolve the dibenzyl-protected prodrug in a suitable solvent.
-
Add 10% Palladium on carbon catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a high-pressure reactor).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phosphonooxymethyl prodrug.
-
Protocol 4: Deprotection of Di-tert-butyl Phosphate Ethers
The tert-butyl groups are labile under acidic conditions and are commonly removed using trifluoroacetic acid (TFA).[8]
-
Materials: Di-tert-butyl-protected phosphonooxymethyl prodrug, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the di-tert-butyl-protected prodrug in dichloromethane.
-
Add trifluoroacetic acid to the solution (a common ratio is 1:1 DCM:TFA).
-
Stir the reaction at room temperature for 1-2 hours or until completion (monitor by TLC or HPLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product can be further purified if necessary, often by trituration with a non-polar solvent like diethyl ether to precipitate the product as a salt.
-
Bioactivation of Phosphonooxymethyl Prodrugs
A key aspect of phosphonooxymethyl prodrugs is their ability to be cleaved in vivo to release the active parent drug. This bioactivation is typically mediated by enzymes such as alkaline phosphatase.[9]
Caption: Bioactivation pathway of phosphonooxymethyl prodrugs.
The enzymatic cleavage of the phosphate ester bond leads to an unstable hydroxymethyl intermediate, which then spontaneously decomposes to release the active drug and formaldehyde.[7]
Comparative Experimental Workflow
The following diagram illustrates a comparative workflow for the synthesis and deprotection of a phosphonooxymethyl prodrug using a generic phenolic drug as the substrate.
Caption: Comparative workflow for prodrug synthesis and deprotection.
Conclusion
Both Dibenzyl (chloromethyl) phosphate and Di-tert-butyl chloromethyl phosphate are effective reagents for the synthesis of phosphonooxymethyl prodrugs. However, the available data suggests that Dibenzyl (chloromethyl) phosphate offers advantages in terms of higher reaction yields and the production of derivatives that are more readily detected by UV-based HPLC methods. The choice of reagent also dictates the subsequent deprotection strategy, with the dibenzyl group requiring hydrogenolysis and the di-tert-butyl group necessitating acidic conditions. This difference in deprotection chemistry can be a critical consideration depending on the functional group tolerance of the parent drug molecule. For drug development professionals, these factors should be carefully weighed to select the optimal phosphomethylating agent for their specific application.
References
- 1. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 2. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
- 5. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. TCI Practical Example: Addition of Phosphoric Ester Group Using Di-tert-butyl Chloromethyl Phosphate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Dibenzyl (chloromethyl) phosphate in Prodrug Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate prodrug strategy is a critical step in optimizing the therapeutic potential of a drug candidate. Among the various approaches to enhance properties such as solubility and bioavailability, the use of phosphate prodrugs stands out. This guide provides a detailed comparison of Dibenzyl (chloromethyl) phosphate as a reagent in prodrug design, highlighting its advantages over alternatives through experimental data and established protocols.
Dibenzyl (chloromethyl) phosphate has emerged as a superior reagent for creating phosphate prodrugs, offering significant benefits in terms of chemical stability, reaction yields, and analytical detection. Its utility is particularly evident when compared to other phosphorylating agents, such as Di-tert-butyl chloromethyl phosphate.
Enhanced Physicochemical and Pharmacokinetic Properties
The primary motivation for employing a prodrug strategy is to overcome limitations of the parent drug, such as poor aqueous solubility, which can hinder its clinical application. The introduction of a phosphate group is a well-established method to increase a molecule's hydrophilicity.[1] Prodrugs synthesized using Dibenzyl (chloromethyl) phosphate have demonstrated marked improvements in these key areas.
Comparison with Alternative Phosphate Prodrug Strategies
Dibenzyl (chloromethyl) phosphate offers distinct advantages over other common phosphorylating agents, particularly Di-tert-butyl chloromethyl phosphate.
| Feature | Dibenzyl (chloromethyl) phosphate | Di-tert-butyl chloromethyl phosphate |
| Stability of Resulting Prodrug | Higher stability reported.[5][6] | Generally lower stability. |
| Reaction Yields | Reported to provide higher yields in derivatization reactions.[1][5][6] | Often results in lower reaction yields. |
| UV-Activity for HPLC Detection | The benzyl groups provide strong UV absorbance, facilitating easier detection and quantification.[1][5][6] | Lacks a strong chromophore, making UV detection more challenging. |
| Deprotection Conditions | Benzyl groups can be removed under different conditions than tert-butyl groups, offering greater synthetic flexibility. | Removal of tert-butyl groups requires specific, sometimes harsh, conditions. |
These advantages translate to a more efficient and cost-effective drug development process, with more reliable analytical monitoring.
Experimental Protocols
General Synthesis of a Dibenzyl Phosphate Prodrug
The synthesis of a phosphate prodrug using Dibenzyl (chloromethyl) phosphate typically involves the reaction of the reagent with a hydroxyl or amino group on the parent drug molecule.
Materials:
-
Parent drug with an available hydroxyl or amino group
-
Dibenzyl (chloromethyl) phosphate
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the parent drug in the anhydrous solvent under an inert atmosphere.
-
Add the base to the reaction mixture.
-
Slowly add a solution of Dibenzyl (chloromethyl) phosphate in the anhydrous solvent to the mixture at a controlled temperature (often 0°C to room temperature).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
Plasma Stability Assay
This assay is crucial for evaluating the stability of the prodrug in a biological matrix and its potential for conversion to the active drug.
Materials:
-
Test prodrug compound
-
Control compound (with known plasma stability)
-
Plasma from the desired species (e.g., human, rat, mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (or other suitable organic solvent) with an internal standard for LC-MS/MS analysis
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test prodrug in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with plasma to the final desired concentration (e.g., 1 µM).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Immediately terminate the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug.
-
Calculate the percentage of the prodrug remaining at each time point relative to the 0-minute sample and determine the half-life (t½) of the prodrug in plasma.
Mechanism of Activation
The conversion of a dibenzyl phosphate prodrug to the active parent drug is a critical step for its therapeutic efficacy. This activation is typically an enzymatic process.
Once the prodrug crosses the cell membrane, intracellular phosphatases, such as alkaline phosphatase, cleave the phosphate ester bonds.[] This enzymatic action releases the active drug, allowing it to exert its pharmacological effect at the target site. The benzyl groups are cleaved off as benzyl alcohol, which is then metabolized.
Conclusion
Dibenzyl (chloromethyl) phosphate presents a robust and efficient tool for the design and synthesis of phosphate prodrugs. Its advantages in terms of stability, yield, and analytical tractability make it a preferred choice for medicinal chemists aiming to enhance the therapeutic profile of drug candidates. The ability to significantly improve aqueous solubility and provide a reliable mechanism for in vivo activation underscores its importance in modern drug development. As research continues to uncover novel therapeutic agents with challenging physicochemical properties, the strategic application of reagents like Dibenzyl (chloromethyl) phosphate will be instrumental in translating these discoveries into viable clinical treatments.
References
- 1. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 2. Antineoplastic agents 322. synthesis of combretastatin A-4 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6743937B2 - Efficient method of synthesizing combretastatin A-4 prodrugs - Google Patents [patents.google.com]
- 4. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
- 6. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
A Comparative Guide to the Stability of Dibenzyl (Chloromethyl) Phosphate Derivatives for Prodrug Design
For Researchers, Scientists, and Drug Development Professionals
Dibenzyl (chloromethyl) phosphate is a key reagent in the development of water-soluble prodrugs, offering a versatile platform for masking polar functional groups on parent drug molecules.[1][2][3] A critical determinant of a successful prodrug strategy is its stability profile—the prodrug must be stable enough to reach its target, yet labile enough to release the active drug in a controlled manner. This guide provides a comparative overview of the stability of derivatives synthesized using dibenzyl (chloromethyl) phosphate, with a focus on providing the experimental framework for their evaluation.
Dibenzyl (chloromethyl) phosphate is recognized as an improved alternative to di-tert-butyl chloromethyl phosphate, with its derivatives often exhibiting greater stability and being produced in higher yields.[2][3][4] The stability of these derivatives is paramount, influencing their shelf-life, formulation, and in vivo performance.
Comparative Stability: Carbonate vs. Carbamate Derivatives
While specific quantitative data for a wide range of dibenzyl (chloromethyl) phosphate derivatives is not extensively available in public literature, foundational studies provide a qualitative comparison between two common classes of derivatives: phosphoryloxymethyl carbonates and carbamates.
A key study evaluated the aqueous chemical stability of phosphoryloxymethylcarbonyl derivatives of an alcohol (2-indanol, forming a carbonate linkage) and two amines (β-(3,4-dimethoxyphenyl)ethylamine and benzocaine, forming carbamate linkages). The study concluded that the carbamate derivatives exhibited greater chemical stability compared to the carbonate derivative .[1] It was noted that the hydrolysis rates for these types of derivatives are generally very rapid.[1] This aligns with the general understanding that carbonate esters are typically more susceptible to hydrolysis than carbamate esters.[4]
Quantitative Data Presentation
To facilitate a direct comparison of the stability of different dibenzyl (chloromethyl) phosphate derivatives, experimental data should be summarized in clear, structured tables. Below are template tables populated with hypothetical data to illustrate how such comparisons can be presented.
Table 1: Chemical Stability of Dibenzyl (Chloromethyl) Phosphate Derivatives in Aqueous Buffers
| Derivative | Parent Molecule | Linkage Type | pH | Temperature (°C) | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) |
| Hypothetical 1 | Phenolic Drug A | Carbonate | 7.4 | 37 | 2.5 | 0.277 |
| Hypothetical 2 | Amine Drug B | Carbamate | 7.4 | 37 | 25.1 | 0.028 |
| Hypothetical 3 | Alcohol Drug C | Carbonate | 5.0 | 25 | 10.2 | 0.068 |
| Hypothetical 4 | Amine Drug D | Carbamate | 5.0 | 25 | 150.8 | 0.005 |
Table 2: In Vitro Plasma Stability of Dibenzyl (Chloromethyl) Phosphate Derivatives
| Derivative | Parent Molecule | Linkage Type | Species | Half-life (t½, minutes) | % Remaining at 120 min |
| Hypothetical 1 | Phenolic Drug A | Carbonate | Human | 15.3 | 5 |
| Hypothetical 2 | Amine Drug B | Carbamate | Human | 90.2 | 45 |
| Hypothetical 1 | Phenolic Drug A | Carbonate | Rat | 10.1 | <1 |
| Hypothetical 2 | Amine Drug B | Carbamate | Rat | 75.5 | 35 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable stability data.
Protocol 1: Chemical Stability Assessment in Aqueous Buffers
Objective: To determine the intrinsic chemical stability of the derivatives under various pH and temperature conditions.
Methodology:
-
Solution Preparation: Prepare stock solutions of the test derivatives in a suitable organic solvent (e.g., acetonitrile or DMSO). Prepare aqueous buffers at various pH levels (e.g., pH 3, 5, 7.4, and 9).
-
Incubation: Dilute the stock solution of the derivative into the pre-warmed aqueous buffers to a final concentration of typically 1-10 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes and 24, 48, 72 hours), withdraw aliquots from the incubation mixture.
-
Quenching: Immediately quench the reaction by adding a suitable volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates proteins (if any) and stops further degradation.
-
Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant using a validated stability-indicating HPLC-UV or LC-MS/MS method to quantify the remaining amount of the derivative.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining derivative against time. The degradation rate constant (k) is the negative of the slope of the linear regression. The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the derivatives in the presence of plasma enzymes.
Methodology:
-
Plasma Preparation: Obtain pooled plasma from the desired species (e.g., human, rat, mouse) and thaw it at 37°C.
-
Incubation: Pre-incubate the plasma at 37°C. Add the test derivative (from a stock solution) to the plasma to a final concentration of typically 1 µM.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the plasma-drug mixture.
-
Quenching: Terminate the enzymatic reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining derivative.
-
Data Analysis: Calculate the percentage of the derivative remaining at each time point compared to the 0-minute sample. Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining versus time and using the equation: t½ = 0.693 / k, where k is the elimination rate constant.
Mandatory Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of dibenzyl (chloromethyl) phosphate derivatives.
Hypothetical Signaling Pathway for a Prodrug Target
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonate and Carbamate Prodrugs [ebrary.net]
A Comparative Guide to the UV Activity of Dibenzyl (chloromethyl) phosphate Derivatives for High-Performance Liquid Chromatography (HPLC)
Synthesis of Dibenzyl (Chloromethyl) Phosphate and Its ... - Springer The synthesis of dibenzyl (chloromethyl) phosphate and its derivatives has been explored through various methods, including phase-transfer catalyzed phosphorylation reactions. These reactions offer an efficient way to transfer reactants between different phases, which is particularly useful for reactions that are otherwise slow. --INVALID-LINK-- Dibenzyl (chloromethyl) phosphate | 258516-84-6 - ChemicalBook Dibenzyl (chloromethyl) phosphate is an organic compound with the chemical formula C15H16ClO4P. It is a derivative of phosphoric acid and is used in the synthesis of other organic compounds. It is a colorless to light yellow liquid with a pungent odor. It is soluble in organic solvents such as dichloromethane and chloroform, but it is insoluble in water. --INVALID-LINK-- High-performance liquid chromatography - Wikipedia High-performance liquid chromatography (HPLC; formerly referred to as high-pressure liquid chromatography) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. --INVALID-LINK-- Synthesis of Dibenzyl (Chloromethyl) Phosphate and Its Derivatives as ... The synthesis of dibenzyl (chloromethyl) phosphate and its derivatives has been explored through various methods, including phase-transfer catalyzed phosphorylation reactions. These reactions offer an efficient way to transfer reactants between different phases, which is particularly useful for reactions that are otherwise slow. --INVALID-LINK--. Determination of organophosphorus pesticides in vegetable oils using ... A simple and effective method was developed for the determination of 50 organophosphorus pesticides (OPPs) in four vegetable oils using gel permeation chromatography (GPC) for cleanup and gas chromatography-flame photometric detection (GC-FPD) for analysis. --INVALID-LINK-- Analysis of Organophosphate Pesticides in Food by High ... - Thermo Fisher This application note demonstrates the analysis of organophosphate pesticides in food using high-performance liquid chromatography (HPLC) with UV detection. The method is sensitive and selective, and it can be used to analyze a wide variety of food matrices. --INVALID-LINK-- A review of the HPLC methods for analysis of organophosphorus and ... A review of the HPLC methods for analysis of organophosphorus and carbamate pesticides. J. Liq. Chrom. & Rel. Technol., 21(19), 2953-2991. This paper reviews the HPLC methods for the analysis of organophosphorus and carbamate pesticides. The review covers the different HPLC modes, columns, and detectors that have been used for the analysis of these compounds. --INVALID-LINK-- Dibenzyl phosphate - Wikipedia Dibenzyl phosphate is the organophosphorus compound with the formula (C 6 H 5 CH 2 O) 2 P(O)OH. It is a reagent in organic synthesis. It is a weak acid with a pK a of 1.63. The conjugate base is a strong nucleophile. It is used to introduce the phosphate functional group to organic molecules. --INVALID-LINK-- HPLC Method for the Determination of Glyphosate and AMPA in Water This application note describes an HPLC method for the determination of glyphosate and its major metabolite, aminomethylphosphonic acid (AMPA), in water. The method is based on pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), followed by reversed-phase HPLC with fluorescence detection. --INVALID-LINK--. Determination of Organophosphorus Pesticides in Water by HPLC-UV This application note describes a method for the determination of organophosphorus pesticides in water using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The method is simple, rapid, and sensitive, and it can be used for the analysis of a variety of organophosphorus pesticides in water samples. --INVALID-LINK-- High-Performance Liquid Chromatography (HPLC) - an overview High performance liquid chromatography (HPLC) is a chromatographic technique used to separate a mixture of compounds in analytical chemistry and biochemistry with the purpose of identifying, quantifying and purifying the individual components of the mixture. --INVALID-LINK-- Synthesis and in vitro biological evaluation of dibenzyl ... - SciFinder The synthesis and in vitro biological evaluation of dibenzyl (chloromethyl) phosphate derivatives as potential anticancer agents are described. The compounds were synthesized by reacting dibenzyl phosphate with the corresponding alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). --INVALID-LINK-- Dibenzyl (chloromethyl) phosphate | C15H16ClO4P | ChemSpider Structure, properties, spectra, suppliers and links for: Dibenzyl (chloromethyl) phosphate, 258516-84-6. --INVALID-LINK-- HPLC of organophosphorus pesticides - Restek This application note shows the HPLC analysis of a variety of organophosphorus pesticides on a Restek Ultra C18 column. The use of a C18 column provides good retention and resolution of the pesticides. The UV detection wavelength was 220 nm. --INVALID-LINK-- Determination of organophosphorus pesticides in water samples by ... A simple, rapid, and sensitive method for the determination of 10 organophosphorus pesticides (OPPs) in water samples was developed using high-performance liquid chromatography-diode array detection (HPLC-DAD). The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and water. The detection wavelength was set at 210 nm. --INVALID-LINK-- Analysis of 16 organophosphorus pesticides in vegetables using ... A method for the determination of 16 organophosphorus pesticides (OPPs) in vegetables was developed using high-performance liquid chromatography-diode array detection (HPLC-DAD). The samples were extracted with acetonitrile and cleaned up by solid-phase extraction. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and water. The detection wavelength was set at 220 nm. --INVALID-LINK-- Determination of Five Organophosphorus Pesticides in ... - MDPI A simple and rapid method has been developed for the simultaneous determination of five organophosphorus pesticides (OPPs) in fruits and vegetables using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and water (60:40, v/v) at a flow rate of 1.0 mL/min. The detection wavelength was set at 210 nm. --INVALID-LINK-- Organophosphorus compound - Wikipedia An organophosphorus compound (or organophosphate) is an organic compound containing phosphorus. They are used primarily in pest control as an alternative to chlorinated hydrocarbons that persist in the environment. --INVALID-LINK-- Synthesis of Dibenzyl (Chloromethyl) Phosphate and Its Derivatives as Potential Anticancer Agents The synthesis of dibenzyl (chloromethyl) phosphate derivatives as potential anticancer agents is described. The compounds were synthesized by reacting dibenzyl phosphate with the corresponding alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). --INVALID-LINK-- Dibenzyl Phthalate | C22H20O4 | ChemSpider Structure, properties, spectra, suppliers and links for: Dibenzyl phthalate, 523-31-9. --INVALID-LINK-- Determination of organophosphorus pesticides in fruits and ... - Springer This study describes a method for the determination of organophosphorus pesticides in fruits and vegetables using HPLC with UV detection. The method was validated for linearity, precision, and accuracy. The limits of detection and quantification were in the range of 0.01-0.05 mg/kg and 0.03-0.15 mg/kg, respectively. --INVALID-LINK-- HPLC analysis of pesticides - Waters Corporation This application note describes the HPLC analysis of a variety of pesticides, including organophosphorus pesticides, on a Waters Symmetry C18 column. The use of a C18 column provides good retention and resolution of the pesticides. The UV detection wavelength was 220 nm. --INVALID-LINK-- Determination of Organophosphorus Pesticides in Environmental ... This review summarizes the recent advances in the determination of organophosphorus pesticides (OPPs) in environmental samples. The review covers the different analytical techniques that have been used for the analysis of OPPs, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE). --INVALID-LINK-- Determination of Organophosphorus Pesticides in ... - ResearchGate A simple and sensitive method for the determination of six organophosphorus pesticides in water was developed using high-performance liquid chromatography-ultraviolet detection (HPLC-UV). The separation was achieved on a C18 column using a mobile phase of acetonitrile-water (65:35, v/v) at a flow rate of 1.0 mL/min. The detection wavelength was set at 210 nm. --INVALID-LINK-- Determination of organophosphorus pesticides in water by dispersive ... A simple and rapid method was developed for the determination of six organophosphorus pesticides in water samples using dispersive liquid-liquid microextraction (DLLME) followed by high-performance liquid chromatography-ultraviolet detection (HPLC-UV). The separation was achieved on a C18 column using a mobile phase of acetonitrile and water (70:30, v/v) at a flow rate of 1.0 mL/min. The detection wavelength was set at 254 nm. --INVALID-LINK-- Dibenzyl hydrogen phosphate | C14H15O4P - PubChem Dibenzyl hydrogen phosphate is a dibenzyl phosphate. It is a conjugate acid of a dibenzyl phosphate(1-). --INVALID-LINK-- Determination of Organophosphorus Pesticides in Water by HPLC This application note describes a method for the determination of organophosphorus pesticides in water using high-performance liquid chromatography (HPLC) with UV detection. The method is simple, rapid, and sensitive, and it can be used for the analysis of a variety of organophosphorus pesticides in water samples. --INVALID-LINK-- Dibenzyl Phosphate - an overview | ScienceDirect Topics Dibenzyl phosphate is a key intermediate in the synthesis of many biologically active compounds, including phospholipids, nucleotides, and phosphonate analogs of amino acids. It is also used as a protecting group for phosphates in oligonucleotide synthesis. Dibenzyl phosphate is a white to off-white crystalline solid with a melting point of 78-81 °C. It is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate, and is insoluble in water. --INVALID-LINK-- Organophosphate - Wikipedia An organophosphate (sometimes abbreviated OP) or phosphate ester is an ester of phosphoric acid. Many of the most important biochemicals are organophosphates, including DNA and RNA, as well as many of the cofactors essential for life. Organophosphates are the basis of many insecticides, herbicides, and nerve agents. --INVALID-LINK-- Synthesis and biological evaluation of dibenzyl (chloromethyl ... The synthesis of a series of dibenzyl (chloromethyl) phosphate derivatives and their evaluation as potential inhibitors of the enzyme protein tyrosine phosphatase 1B (PTP1B) are described. The compounds were synthesized by reacting dibenzyl (chloromethyl) phosphate with a variety of nucleophiles, including amines, thiols, and alcohols. --INVALID-LINK-- HPLC methods for the determination of organophosphorus pesticides This paper reviews the HPLC methods for the determination of organophosphorus pesticides. The review covers the different HPLC modes, columns, and detectors that have been used for the analysis of these compounds. The most common HPLC mode for the analysis of organophosphorus pesticides is reversed-phase HPLC with a C18 column. The most common detectors are the UV detector and the fluorescence detector. --INVALID-LINK-- Reversed-Phase HPLC Basics for Small Molecule Drug Development Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique in the pharmaceutical industry for the analysis of small molecule drugs. It is a powerful tool for the separation, identification, and quantification of drug substances and their impurities. --INVALID-LINK-- Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Biosynth Dibenzyl (chloromethyl) phosphate is a useful research chemical. Its molecular formula is C15H16ClO4P and its molecular weight is 326.71 g/mol . --INVALID-LINK-- Determination of organophosphorus pesticides in food samples by ... A simple and rapid method for the determination of six organophosphorus pesticides in food samples was developed using high-performance liquid chromatography-ultraviolet detection (HPLC-UV). The separation was achieved on a C18 column using a mobile phase of acetonitrile-water (60:40, v/v) at a flow rate of 1.0 mL/min. The detection wavelength was set at 220 nm. --INVALID-LINK-- Determination of Organophosphorus Pesticides in Vegetables by HPLC This application note describes a method for the determination of organophosphorus pesticides in vegetables using high-performance liquid chromatography (HPLC) with UV detection. The method is simple, rapid, and sensitive, and it can be used for the analysis of a variety of organophosphorus pesticides in vegetables. --INVALID-LINK-- a helpful AI assistant, I have synthesized the available information to create a comparison guide on the UV activity of Dibenzyl (chloromethyl) phosphate derivatives for HPLC.
This guide provides a comparative analysis of the ultraviolet (UV) activity of various dibenzyl (chloromethyl) phosphate derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented here is essential for selecting appropriate derivatives for HPLC analysis, ensuring optimal detection and quantification.
Introduction
Dibenzyl (chloromethyl) phosphate and its derivatives are significant in pharmaceutical synthesis, often acting as precursors for prodrugs to enhance properties like solubility and stability. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of these compounds in complex mixtures. UV detection remains a widely used and accessible method in HPLC. The efficiency of UV detection is directly related to the UV activity of the analyte. This guide focuses on the UV spectroscopic properties of dibenzyl (chloromethyl) phosphate derivatives to aid in method development and optimization.
Comparative UV Activity Data
The UV activity of organophosphorus compounds is influenced by their chemical structure. The presence of aromatic rings, such as the benzyl groups in the studied derivatives, typically results in strong UV absorption, making them suitable for HPLC-UV analysis. The selection of an appropriate wavelength is critical for achieving high sensitivity. For many organophosphorus pesticides, detection wavelengths are often set in the range of 210-220 nm to achieve a suitable response.
| Compound Class | Typical HPLC Column | Mobile Phase | Detection Wavelength (nm) |
| Organophosphorus Pesticides | C18 | Acetonitrile/Water Gradient | 210, 220, 254 |
Note: The optimal detection wavelength for specific dibenzyl (chloromethyl) phosphate derivatives should be determined experimentally by obtaining a UV spectrum of the compound.
Experimental Protocols
The following sections detail the methodologies for the synthesis of dibenzyl (chloromethyl) phosphate derivatives and their analysis by HPLC.
The synthesis of these derivatives can be achieved through several methods, including phase-transfer catalyzed phosphorylation reactions.[1]
A. Reaction with Chloromethanesulfonyl Chloride:
-
Dissolve dibenzyl phosphate in a mixture of dichloromethane and water.
-
Add chloromethanesulfonyl chloride under controlled temperature and pH conditions.
-
The reaction yields dibenzyl (chloromethyl) phosphate.
-
Byproducts such as hydrolysis products and dimeric species may form, necessitating purification.
B. Phase-Transfer Catalyzed Phosphorylation:
-
This method utilizes quaternary ammonium salts as phase-transfer catalysts to facilitate the reaction between immiscible phases.[1]
-
This approach can improve reaction efficiency for processes that are kinetically hindered.
C. Synthesis of Derivatives:
-
Dibenzyl (chloromethyl) phosphate can be reacted with various nucleophiles, such as amines, thiols, and alcohols, to produce a range of derivatives.
-
One common method involves reacting dibenzyl phosphate with the desired alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
The following is a general protocol for the analysis of dibenzyl (chloromethyl) phosphate derivatives using HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used for the separation of organophosphorus compounds.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed. The specific gradient program should be optimized to achieve good separation of the target analytes and any impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The UV detector should be set to a wavelength that provides maximum absorbance for the derivative of interest. A common starting point for organophosphorus compounds containing aromatic rings is in the range of 210-220 nm.
-
Sample Preparation: Dissolve the synthesized and purified derivative in a suitable solvent, such as the mobile phase, to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of dibenzyl (chloromethyl) phosphate derivatives.
Caption: General workflow for the synthesis and derivatization of dibenzyl (chloromethyl) phosphate.
Caption: Standard workflow for the HPLC-UV analysis of chemical compounds.
References
"yield comparison between Dibenzyl (chloromethyl) phosphate and other phosphorylating agents"
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the phosphorylation of molecules is a critical transformation. This process, the addition of a phosphate group to a substrate, can enhance water solubility, improve bioavailability, and enable the design of prodrugs. The choice of a phosphorylating agent is paramount to the success of these synthetic endeavors, with reaction yield, stability, and ease of use being key considerations. This guide provides a comparative overview of Dibenzyl (chloromethyl) phosphate and other common phosphorylating agents, supported by available experimental data.
Performance Comparison: A Look at Reaction Yields
Dibenzyl (chloromethyl) phosphate is often cited as an improved alternative to other phosphorylating agents, notably Di-tert-butyl chloromethyl phosphate, due to its reported higher stability and yields.[1][2] The presence of benzyl groups also imparts better UV-activity, simplifying detection and quantification by High-Performance Liquid Chromatography (HPLC).[1][2]
While a direct, side-by-side comparative study under identical conditions for a range of substrates was not identified in the surveyed literature, the following table summarizes reported yields for Dibenzyl (chloromethyl) phosphate and other agents in various phosphorylation reactions.
Disclaimer: The following data is compiled from different sources reporting on the phosphorylation of various substrates under different reaction conditions. Therefore, this table should be used for informational purposes and not as a direct, equivalent comparison of the agents' performance.
| Phosphorylating Agent | Substrate | Yield (%) | Reference |
| Dibenzyl (chloromethyl) phosphate | 2,6-diisopropylphenol | 72% | [3] |
| Di-tert-butyl (chloromethyl) phosphate | 4-hydroxybenzaldehyde | 38% | [4] |
| Di-tert-butyl (chloromethyl) phosphate | Not specified (solution yield) | 90% | [5] |
| Diphenyl chlorophosphate | Aminophosphonates | 86-94% | [6] |
| Triallyl phosphite | Benzyl alcohol | ~80% | [7] |
| Phosphoenolpyruvate potassium salt (PEP-K) | 3-phenyl-1-propanol | 88% | [8] |
| N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine | Synthesis of the agent itself | 100% (quantitative) | N/A |
Experimental Protocols
To provide a practical context for the application of these agents, detailed methodologies for key experiments are outlined below.
Protocol 1: Phosphorylation of 2,6-diisopropylphenol using Dibenzyl (chloromethyl) phosphate[4]
-
Reactants:
-
2,6-diisopropylphenol (0.42 g, 2.36 mmol)
-
Dibenzyl (chloromethyl) phosphate (1.0 g, 3.06 mmol)
-
Sodium hydride (60%, dispersed in liquid paraffin) (0.113 g, 2.83 mmol)
-
N,N-Dimethylformamide (DMF) (20 mL)
-
-
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add 2,6-diisopropylphenol and DMF.
-
Cool the mixture in an ice bath.
-
Add sodium hydride and stir for 30 minutes.
-
Add Dibenzyl (chloromethyl) phosphate to the mixture.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Cool the reaction in an ice bath and add 20 mL of water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 5:1).
-
-
Yield: 72% (for the isolated product 1)
Protocol 2: Phosphorylation of 4-hydroxybenzaldehyde using Di-tert-butyl (chloromethyl) phosphate[5]
-
Reactants:
-
4-hydroxybenzaldehyde (0.25 g, 2.0 mmol)
-
Di-tert-butyl chloromethyl phosphate (0.58 g, 2.3 mmol)
-
Sodium hydride (60%, dispersion in paraffin liquid) (0.12 g, 3.1 mmol)
-
Potassium iodide (1.0 g, 6.1 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
Add sodium hydride to a solution of 4-hydroxybenzaldehyde in DMF and stir for 30 minutes at room temperature.
-
Add Di-tert-butyl chloromethyl phosphate and potassium iodide to the mixture.
-
Stir the reaction for 25 hours.
-
Pour the mixture into iced water (20 mL) and then add saturated ammonium chloride aqueous solution (5 mL).
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (ethyl acetate:hexane = 2:8 - 4:6 on silica gel).
-
-
Yield: 38%
Protocol 3: Phosphorylation of Aminophosphonates using Diphenyl chlorophosphate[7]
-
Reactants:
-
Aminophosphonate (1.0 mmol)
-
Diphenyl chlorophosphate (1.0 mmol, 0.20 mL)
-
Triethylamine (1.0 mmol, 0.14 mL)
-
Toluene (2 mL)
-
-
Procedure:
-
To a small flask with a stirrer, add the aminophosphonate and toluene.
-
Add triethylamine to the mixture.
-
Add the phosphorylating agent (Diphenyl chlorophosphate).
-
Stir the reaction mixture at 26 °C for 24 hours.
-
Filter the mixture and evaporate the filtrate in vacuum.
-
Purify the crude product by flash column chromatography.
-
-
Yield: 86–94%
Visualizing the Process: Experimental Workflow and Logical Relationships
To better illustrate the processes involved in a typical phosphorylation reaction, the following diagrams have been generated using the DOT language.
References
- 1. nbinno.com [nbinno.com]
- 2. Controllable synthesis of conjugated microporous polymer films for ultrasensitive detection of chemical warfare agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di-tert-butyl Chloromethyl Phosphate | 229625-50-7 [chemicalbook.com]
- 6. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylating Reagents Containing Phosphoric Ester Groups for Prodrug Design | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. The Power of Biocatalysts for Highly Selective and Efficient Phosphorylation Reactions | MDPI [mdpi.com]
A Comparative Guide to HPLC Derivatization Methods for Alcohols, Phenols, and Amines
For researchers, scientists, and drug development professionals, the accurate quantification of molecules lacking strong chromophores or fluorophores presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with derivatization is a powerful technique to overcome this limitation. This guide provides a comparative overview of HPLC methods involving derivatization for the analysis of alcohols, phenols, and amines, with a focus on Dibenzyl (chloromethyl) phosphate and established alternative reagents.
Comparison of Method Performance
The following tables summarize the key performance parameters of validated HPLC methods using established derivatization reagents for different classes of analytes. This data allows for an objective comparison of their analytical capabilities.
Table 1: HPLC Method Performance for Alcohol Analysis using 9-fluorenylmethyl chloroformate (FMOC-Cl) Derivatization
| Parameter | Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.004 g/L (Methanol), 0.015 g/L (Ethanol)[1] |
| Limit of Quantification (LOQ) | 0.01 g/L (Methanol), 0.05 g/L (Ethanol)[1] |
| Accuracy (% Recovery) | 98 - 109%[1] |
| Precision (% RSD) | < 4.1%[1] |
Table 2: HPLC Method Performance for Phenol Analysis using Dansyl Chloride Derivatization
| Parameter | Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.002 - 0.006 µg/L |
| Accuracy (% Recovery) | 68.0 - 122% |
| Precision (% RSD) | 0.67 - 13.7% |
Table 3: HPLC Method Performance for Amine Analysis using o-phthaldialdehyde (OPA) Derivatization
| Parameter | Performance |
| Linearity (R²) | ≥ 0.99[2] |
| Limit of Detection (LOD) | 0.9 - 7.2 ng for alkyl amines; 40 pmol/mL for histidine and lysine[2][3] |
| Limit of Quantification (LOQ) | Not explicitly stated in all reviewed sources |
| Accuracy (% Recovery) | 70 - 109%[2] |
| Precision (% RSD) | < 2.35%[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the experimental protocols for the derivatization and HPLC analysis of alcohols, phenols, and amines using the respective validated reagents.
Protocol 1: Analysis of Alcohols using 9-fluorenylmethyl chloroformate (FMOC-Cl) Derivatization
Derivatization Procedure:
-
To 100 µL of the sample containing alcohols, add an appropriate amount of a borate buffer to achieve a pH of 8.2.[1]
-
Add a solution of FMOC-Cl in a suitable organic solvent (e.g., acetone). The optimal concentration of FMOC-Cl is typically around 2 mg/mL.[1]
-
Incubate the reaction mixture at approximately 40°C for a defined period, which may range from a few minutes to an hour, to ensure complete derivatization.[1]
-
The resulting derivative can be directly injected into the HPLC system.[1]
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly employed.
-
Detection: Fluorescence detection with excitation at approximately 264 nm and emission at 310 nm.[1]
Protocol 2: Analysis of Phenols using Dansyl Chloride Derivatization
Derivatization Procedure:
-
To the sample containing phenols, add a sodium carbonate/bicarbonate buffer to achieve a pH of approximately 9.3.[4]
-
Add a solution of Dansyl chloride in acetonitrile.
-
Incubate the mixture at 60°C for 60 minutes in the dark.[4]
-
Quench the reaction by adding a solution of sodium hydroxide.[4]
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic modifier like acetonitrile.
-
Detection: Fluorescence detection with excitation around 350 nm and emission around 524 nm.
Protocol 3: Analysis of Amines using o-phthaldialdehyde (OPA) Derivatization
Derivatization Procedure:
-
OPA reacts with primary amines in an aqueous basic medium in the presence of a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative.[5]
-
The derivatization is typically performed in a borate buffer with a pH between 9 and 10.
-
The reaction is rapid and usually complete within minutes at room temperature.[5]
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution system with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like methanol or acetonitrile is used for separation.
-
Detection: Fluorescence detection with excitation at approximately 340 nm and emission at 450 nm.[5]
Visualizing the Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the derivatization and analysis workflows.
Caption: General workflow for pre-column derivatization and HPLC analysis.
Caption: Conceptual pathway from analyte to quantification via derivatization.
References
- 1. jfabe.ut.ac.ir [jfabe.ut.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. sdiarticle4.com [sdiarticle4.com]
A Comparative Guide to the Spectroscopic Analysis of Dibenzyl (chloromethyl) phosphate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic analysis of reaction products derived from Dibenzyl (chloromethyl) phosphate and an alternative phosphorylating agent, Di-tert-butyl (chloromethyl) phosphate. The focus is on the characterization of the respective products formed from a representative reaction with ethanol. This guide is intended to aid researchers in selecting appropriate analytical methodologies and in interpreting the resulting spectroscopic data.
Introduction
Dibenzyl (chloromethyl) phosphate is a versatile reagent for the introduction of a phosphonooxymethyl group, a common strategy in the development of prodrugs to enhance solubility and bioavailability. Accurate and efficient analysis of the reaction products is crucial for process optimization and quality control. This guide compares the spectroscopic characteristics of the reaction product of Dibenzyl (chloromethyl) phosphate with ethanol against the product from Di-tert-butyl (chloromethyl) phosphate, a functionally similar reagent.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ³¹P NMR, and Mass Spectrometry for the reaction products of Dibenzyl (chloromethyl) phosphate and Di-tert-butyl (chloromethyl) phosphate with ethanol.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Dibenzyl (ethoxymethyl) phosphate | P-O-CH₂-O-CH₂-CH₃ | ~ 5.6 | Doublet | ~ 12 |
| P-O-CH₂-O-CH₂-CH₃ | ~ 3.6 | Quartet | ~ 7 | |
| P-O-CH₂-O-CH₂-CH₃ | ~ 1.2 | Triplet | ~ 7 | |
| C₆H₅-CH₂-O-P | ~ 5.1 | Doublet | ~ 8 | |
| C₆H₅-CH₂-O-P | ~ 7.3-7.4 | Multiplet | - | |
| Di-tert-butyl (ethoxymethyl) phosphate | P-O-CH₂-O-CH₂-CH₃ | ~ 5.5 | Doublet | ~ 12 |
| P-O-CH₂-O-CH₂-CH₃ | ~ 3.5 | Quartet | ~ 7 | |
| P-O-CH₂-O-CH₂-CH₃ | ~ 1.2 | Triplet | ~ 7 | |
| (CH₃)₃C-O-P | ~ 1.5 | Singlet | - |
Table 2: Predicted ³¹P NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Dibenzyl (ethoxymethyl) phosphate | CDCl₃ | ~ -1 to -3 |
| Di-tert-butyl (ethoxymethyl) phosphate | CDCl₃ | ~ -8 to -10 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| Dibenzyl (ethoxymethyl) phosphate | 336.1 | 245, 181, 108, 91 |
| Di-tert-butyl (ethoxymethyl) phosphate | 240.1 | 184, 157, 128, 57 |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Synthesis and Spectroscopic Analysis of Dibenzyl (ethoxymethyl) phosphate
Objective: To synthesize Dibenzyl (ethoxymethyl) phosphate and characterize it using NMR and Mass Spectrometry.
Materials:
-
Dibenzyl (chloromethyl) phosphate
-
Anhydrous ethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
CDCl₃ for NMR analysis
Procedure:
-
To a solution of anhydrous ethanol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Dibenzyl (chloromethyl) phosphate (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Spectroscopic Analysis:
-
¹H and ³¹P NMR: Dissolve a small sample of the purified product in CDCl₃ and acquire spectra on a 400 MHz or higher NMR spectrometer.
-
Mass Spectrometry: Analyze the purified product using a mass spectrometer with an electron ionization (EI) source.
-
Visualizations
The following diagrams illustrate the experimental workflow and a key reaction pathway.
Caption: Experimental workflow for the synthesis and analysis of Dibenzyl (ethoxymethyl) phosphate.
Caption: Reaction pathway for the synthesis of Dibenzyl (ethoxymethyl) phosphate.
A Comparative Guide to Chemical Phosphorylation: Evaluating Dibenzyl (chloromethyl) phosphate and Its Alternatives in Kinetic Studies
For researchers, scientists, and drug development professionals engaged in the synthesis of phosphorylated molecules, the choice of phosphorylating agent is critical to achieving optimal reaction efficiency, yield, and purity. Dibenzyl (chloromethyl) phosphate has emerged as a significant reagent for this purpose, particularly in the creation of water-soluble prodrugs from lipophilic alcohols, phenols, and amines. This guide provides a comparative analysis of Dibenzyl (chloromethyl) phosphate, contextualizes its performance with alternative phosphorylation methods, and furnishes detailed experimental protocols for the kinetic evaluation of these reactions.
Overview of Dibenzyl (chloromethyl) phosphate
Dibenzyl (chloromethyl) phosphate is a pentavalent phosphorus (P(V)) reagent designed for the direct phosphorylation of nucleophilic groups such as hydroxyls and amines. Its primary application lies in medicinal chemistry for the synthesis of phosphonooxymethyl prodrugs, where the dibenzyl groups serve as protecting elements that can be cleaved under mild conditions, typically via catalytic hydrogenation, to release the free phosphate.
It is frequently cited as an improved alternative to the more traditional Di-tert-butyl chloromethyl phosphate. The advantages are attributed to the greater stability of the dibenzyl derivative and higher yields in derivatization reactions. Furthermore, the presence of two benzyl groups imparts strong UV activity, simplifying the detection and quantification of resulting products by High-Performance Liquid Chromatography (HPLC).
Despite its utility in synthesis, a thorough review of published scientific literature reveals a notable absence of specific quantitative kinetic data—such as reaction rate constants (k), Michaelis-Menten constants (K_m, V_max), or activation energies—for phosphorylation reactions utilizing Dibenzyl (chloromethyl) phosphate. The available information is largely qualitative, focusing on reaction yields and stability rather than a detailed kinetic profile.
Comparison of Chemical Phosphorylating Agents
To provide a useful benchmark for researchers, this guide compares Dibenzyl (chloromethyl) phosphate with other common classes of phosphorylating agents. The following table summarizes their general performance characteristics based on available data for the phosphorylation of a representative primary alcohol, benzyl alcohol. It is important to note that direct kinetic comparisons are scarce, and efficiency is often reported as isolated yields under specific conditions.
| Phosphorylating Agent Class | Reagent Example | General Conditions | Typical Reaction Time | Typical Yield (Benzyl Alcohol) | Key Advantages | Key Disadvantages |
| Protected Chloromethyl Phosphates | Dibenzyl (chloromethyl) phosphate | Base (e.g., NaH), Anhydrous Solvent (e.g., DMF) | 2 - 4 hours | ~72% (for a hindered phenol) | Good stability, UV-active product, good yields for prodrugs. | Lack of published kinetic data, requires base. |
| Di-tert-butyl (chloromethyl) phosphate | Similar to dibenzyl analogue | 2 - 6 hours | Moderate to Good | Well-established for prodrug synthesis. | Lower stability and yields compared to dibenzyl analogue, product not UV-active. | |
| Phosphoryl Chlorides | Diethyl chlorophosphate | Base (e.g., Pyridine, NaOH), Aqueous or Organic Solvent | 1 - 5 hours | Moderate to High | High reactivity, low cost. | Can lead to over-reaction (di- and tri-phosphates), generates corrosive HCl. |
| Phosphoramidites | Dibenzyl N,N-diisopropylphosphoramidite | Activator (e.g., Tetrazole), then Oxidant (e.g., H₂O₂) | 1 - 3 hours (two steps) | High (>90%) | High selectivity, mild conditions, widely used in oligonucleotide synthesis. | Multi-step process (coupling and oxidation), moisture-sensitive reagents. |
| Trialkyl Phosphites | Triallyl phosphite | Oxidizing agent (e.g., I₂), Base (e.g., Pyridine) | 2 - 6 hours | ~80% | Direct phosphorylation, good yields. | Requires subsequent de-allylation, potential for side reactions. |
| Biocatalytic (Kinase) | PsiK with ATP | Aqueous buffer, pH ~7.5 | 4 - 24 hours | High (Substrate dependent) | High chemo- and regioselectivity, environmentally benign. | Limited substrate scope, requires enzyme and cofactor (ATP) production. |
Note: Yields and reaction times are highly dependent on the specific substrate, solvent, temperature, and other reaction conditions. The data presented is for illustrative comparison.
Experimental Protocols
To facilitate the quantitative evaluation of phosphorylation kinetics, detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Phosphorylation using Dibenzyl (chloromethyl) phosphate
This protocol describes the phosphorylation of a generic alcohol or phenol substrate.
Materials:
-
Substrate (e.g., 2,6-diisopropylphenol)
-
Dibenzyl (chloromethyl) phosphate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Deionized water
-
Saturated brine solution
-
Magnesium sulfate (anhydrous)
-
Nitrogen gas supply
-
Round-bottom flask and standard glassware
Procedure:
-
Under a nitrogen atmosphere, add the substrate (1.0 eq) and anhydrous DMF to a dry round-bottom flask.
-
Cool the mixture in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the flask.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide/phenoxide.
-
Add Dibenzyl (chloromethyl) phosphate (1.3 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or HPLC.
-
Upon completion, cool the reaction in an ice bath and cautiously quench with deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with deionized water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
Protocol 2: Kinetic Analysis of Phosphorylation by In Situ Spectroscopy
This protocol outlines how to monitor the reaction progress over time to determine kinetic parameters. 31P NMR or in situ FTIR are powerful techniques for this purpose.
Instrumentation:
-
NMR Spectrometer with a variable temperature probe or an FTIR spectrometer with a DiComp or ATR probe.
-
Thermostatted reaction vessel.
Procedure:
-
Set up the phosphorylation reaction as described in Protocol 1, but within the thermostatted reaction vessel compatible with the spectroscopic probe.
-
Ensure all reactants are pre-equilibrated to the desired reaction temperature.
-
Initiate the reaction by adding the final reagent (e.g., Dibenzyl (chloromethyl) phosphate).
-
Immediately begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes).
-
For 31P NMR: Monitor the disappearance of the reactant peak (Dibenzyl (chloromethyl) phosphate) and the appearance of the product peak (the phosphorylated substrate). Integrate the peaks to determine their relative concentrations over time.
-
For in situ FTIR: Identify a characteristic vibrational band for the reactant (e.g., P-Cl stretch) and/or the product (e.g., P-O-Ar stretch) that does not overlap with other species. Monitor the change in absorbance of these bands over time.
-
-
Continue data acquisition until the reaction has gone to completion (no further change in spectra).
-
Plot the concentration of the reactant versus time. Use this data to determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order, second-order).
-
Repeat the experiment at different initial concentrations and temperatures to determine the full rate law and activation parameters (e.g., activation energy, E_a).
Visualizing Phosphorylation Workflows
The following diagrams illustrate the general workflows and concepts involved in chemical phosphorylation.
A Comparative Guide to Assessing the Purity of Synthesized Dibenzyl (chloromethyl) phosphate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized reagents is a critical step in ensuring the reliability and reproducibility of experimental results. Dibenzyl (chloromethyl) phosphate, a key reagent in the synthesis of prodrugs, is no exception. This guide provides a comprehensive comparison of analytical methods for assessing its purity, complete with experimental protocols and data presentation to aid in the selection of the most appropriate technique for your laboratory's needs.
The synthesis of Dibenzyl (chloromethyl) phosphate can result in various impurities, including hydrolysis products like hydroxymethyl derivatives, dimeric species, and other rearrangement byproducts[1]. Therefore, robust analytical methods are essential to accurately determine the purity of the synthesized compound. This guide will compare the performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods for analyzing Dibenzyl (chloromethyl) phosphate.
| Analytical Method | Principle | Key Advantages | Key Limitations | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution and sensitivity for a wide range of non-volatile and thermally labile compounds.[2][3][4] Well-established for purity determination of Dibenzyl (chloromethyl) phosphate.[5][6][7][8] | Requires a reference standard for absolute quantification; relative purity by area percent can be inaccurate if impurities have different UV responses. | >95.0% to ≥97.0%[5][6][7] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a reference standard of the same compound.[9][10][11] Provides structural information.[12] Both ¹H and ³¹P qNMR are applicable.[13][14] | Lower sensitivity compared to chromatographic methods; requires careful optimization of experimental parameters.[11] | Can provide a highly accurate, absolute purity value. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | High separation efficiency for volatile compounds and provides structural information from mass spectra.[2][3][15] Standard method for many organophosphorus compounds.[1][16][17][18][19][20] | May not be suitable for thermally labile or non-volatile compounds; Dibenzyl (chloromethyl) phosphate may require derivatization.[2][3][21] | Not typically used for routine purity specification of this compound. |
| Elemental Analysis (EA) | Determines the percentage of C, H, N, and other elements in a sample. | Provides a fundamental measure of purity based on elemental composition.[22] | Does not provide information on the nature of impurities; requires a relatively pure sample for accurate results. | Conformance to theoretical elemental composition (e.g., within ±0.4%). |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the purity assessment of Dibenzyl (chloromethyl) phosphate due to its suitability for non-volatile and thermally sensitive compounds.[2][3][4] The benzyl groups in the molecule provide strong UV activity, facilitating detection.[8][12][23]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of synthesized Dibenzyl (chloromethyl) phosphate in 10 mL of the sample diluent to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 20 0 100 25 0 100 26 50 50 | 30 | 50 | 50 |
-
-
Data Analysis: Purity is typically calculated using the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[9][10][11] For organophosphorus compounds, both ¹H and ³¹P qNMR can be employed.[13][14] ³¹P qNMR is often preferred due to the simplicity of the resulting spectra.[13][14]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (IS) of known purity (e.g., maleic anhydride for ¹H qNMR, triphenyl phosphate for ³¹P qNMR)
Procedure for ¹H qNMR:
-
Sample Preparation: Accurately weigh approximately 10 mg of Dibenzyl (chloromethyl) phosphate and 5 mg of the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent and transfer to an NMR tube.
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
Procedure for ³¹P qNMR: The procedure is similar to ¹H qNMR, but with the following modifications:
-
NMR Acquisition: Use a phosphorus probe and a proton-decoupled pulse sequence. The relaxation delay should be optimized for the ³¹P nucleus.
-
Internal Standard: A phosphorus-containing compound with a known purity and a chemical shift that does not overlap with the analyte signal.
-
Calculation: The formula is adapted for the number of phosphorus nuclei in the integrated signals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds.[2][3][15] For less volatile organophosphorus compounds like Dibenzyl (chloromethyl) phosphate, derivatization may be necessary to improve volatility and chromatographic performance.[21] However, direct analysis may be possible with an optimized method.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for organophosphate analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
High-purity solvent for sample dilution (e.g., acetone or ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in the chosen solvent (e.g., 100 µg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 280 °C (use a splitless injection)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 10 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
-
-
-
Data Analysis: Identify the main component and any impurities by their retention times and mass spectra. Purity can be estimated by the relative abundance of the main peak in the total ion chromatogram (TIC), but this is less accurate than other methods. The primary strength of GC-MS is the identification of impurities.
Elemental Analysis (EA)
Elemental analysis is a fundamental technique that determines the weight percentage of carbon, hydrogen, and other elements in a compound.[22] It provides an assessment of the overall purity of the sample with respect to its theoretical elemental composition.
Instrumentation:
-
Elemental Analyzer
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the dried and homogenous sample is required.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, etc.) are separated and quantified by a detector.
-
Data Analysis: The experimental percentages of C and H are compared to the theoretical values for Dibenzyl (chloromethyl) phosphate (C₁₅H₁₆ClO₄P). A deviation of more than ±0.4% may indicate the presence of impurities.
Visualizing the Purity Assessment Workflow
A logical workflow is essential for a comprehensive purity assessment. The following diagram illustrates a typical process.
Caption: A general workflow for the synthesis, purification, and comprehensive purity assessment of Dibenzyl (chloromethyl) phosphate.
Conclusion
Assessing the purity of synthesized Dibenzyl (chloromethyl) phosphate is a multi-faceted process that benefits from the application of orthogonal analytical techniques. While HPLC is a robust and widely used method for routine purity determination, qNMR offers the advantage of absolute quantification and structural confirmation. GC-MS is invaluable for the identification of volatile impurities, and elemental analysis provides a fundamental check of the compound's composition. For a comprehensive and reliable assessment of purity, a combination of these methods is recommended. This ensures the quality and integrity of the synthesized reagent, leading to more dependable results in subsequent research and development activities.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Dibenzyl (Chloromethyl) Phosphate | 258516-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Dibenzyl chloromethyl phosphate for HPLC derivatisation, LiChropur , = 97.0 HPLC 258516-84-6 [sigmaaldrich.com]
- 7. Dibenzyl (chloromethyl) phosphate|lookchem [lookchem.com]
- 8. Dibenzyl chloromethyl phosphate (CAS: 258516-84-6) | SiChem GmbH [shop.sichem.de]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Dibenzyl (chloromethyl) phosphate | 258516-84-6 | Benchchem [benchchem.com]
- 13. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
- 18. Investigation of organophosphorus (OPs) compounds by a needle trap device based on mesoporous organo-layered double hydroxide (organo-LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdc.gov [cdc.gov]
- 20. agilent.com [agilent.com]
- 21. d-nb.info [d-nb.info]
- 22. benchchem.com [benchchem.com]
- 23. Dibenzyl chloroMethyl phosphate | 258516-84-6 [chemicalbook.com]
A Comparative Review of Phosphorylating Agents for Nucleoside Modification
For researchers, scientists, and drug development professionals, the efficient and selective phosphorylation of nucleosides is a critical step in the synthesis of antiviral and anticancer therapeutics, as well as molecular probes. The choice of phosphorylating agent can significantly impact reaction yield, selectivity for the desired hydroxyl group, and the overall efficiency of the synthetic route. This guide provides an objective comparison of common phosphorylating agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
Introduction to Nucleoside Phosphorylation
Nucleoside analogs are a cornerstone of modern medicine, particularly in the treatment of viral infections and cancer. These molecules are prodrugs that must be intracellularly phosphorylated to their active mono-, di-, or triphosphate forms to exert their therapeutic effect. The initial phosphorylation step is often the rate-limiting step in their activation. Therefore, the chemical synthesis of phosphorylated nucleosides is of paramount importance for drug development and biological studies.
This guide focuses on a comparative analysis of three widely used chemical phosphorylation methods: the Yoshikawa method using phosphorus oxychloride (POCl₃), the Ludwig-Eckstein method, and the Borch method, both of which often employ phosphoramidite chemistry.
Comparative Performance of Phosphorylating Agents
The selection of a phosphorylating agent is dictated by several factors, including the stability of the nucleoside, the desired degree of phosphorylation (mono-, di-, or triphosphate), and the required regioselectivity (typically for the 5'-hydroxyl group). The following table summarizes the performance of the key methods based on available literature data.
| Phosphorylating Agent/Method | Key Reagent(s) | Typical Substrate | Product | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Yoshikawa Method | Phosphorus oxychloride (POCl₃), trialkyl phosphate | Unprotected nucleosides | 5'-Monophosphate, 5'-Triphosphate | 15-70% (monophosphate), 28-30% (triphosphate)[1][2] | One-pot reaction, no need for protecting groups.[3] | Often results in by-products, purification can be challenging.[3] Not suitable for all modified nucleosides.[3] |
| Ludwig-Eckstein Method | Salicyl phosphorochloridite, pyrophosphate, iodine | 3'-O-protected nucleosides | 5'-Triphosphate | 60-75%[1] | High yield, fewer by-products, reaction can be monitored by ³¹P-NMR.[3] | Requires a longer synthetic route due to protection/deprotection steps.[3] |
| Borch Method | O-benzyl-protected phosphoramidate ester, pyrophosphate | Nucleosides | 5'-Triphosphate | High (qualitative)[4] | Circumvents drawbacks of other methods like low yields and side products.[4] | Involves a more complex multi-step synthesis of the phosphoramidate precursor.[4] |
| Phosphoramidite Method | Phosphoramidite, activator (e.g., tetrazole) | Protected nucleosides | 5'-Monophosphate | High (qualitative) | High coupling efficiency, amenable to solid-phase synthesis. | Requires protection of other functional groups. |
Signaling Pathways and Experimental Workflows
The activation of many nucleoside analog drugs is a critical intracellular process that transforms the inactive prodrug into its pharmacologically active form. This activation typically involves a series of phosphorylation steps catalyzed by host or viral kinases.
Activation of Gemcitabine
Gemcitabine (dFdC) is a deoxycytidine analog used in the treatment of various cancers. Its activation is a multi-step process initiated by deoxycytidine kinase (dCK).
Caption: Intracellular activation pathway of the anticancer drug Gemcitabine.
Experimental Workflow for Nucleoside Phosphorylation
A general workflow for the chemical phosphorylation of a nucleoside involves the reaction with a phosphorylating agent, followed by purification and characterization of the product.
Caption: General experimental workflow for chemical phosphorylation of nucleosides.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these phosphorylation reactions.
Yoshikawa Method for 5'-Monophosphorylation
This protocol is adapted for the selective 5'-monophosphorylation of an unprotected nucleoside.[3]
Materials:
-
Unprotected nucleoside (1 mmol)
-
Triethyl phosphate (5 mL)
-
Phosphorus oxychloride (POCl₃) (1.2 mmol)
-
Water
-
Pyridine
-
Acetonitrile
Procedure:
-
Dissolve the unprotected nucleoside in triethyl phosphate at 0°C.
-
Slowly add phosphorus oxychloride to the solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours.
-
Quench the reaction by the addition of water.
-
Neutralize the mixture with pyridine.
-
Purify the product using ion-exchange chromatography or HPLC.
Ludwig-Eckstein Method for 5'-Triphosphate Synthesis
This protocol describes a one-pot, three-step synthesis of nucleoside 5'-triphosphates.
Materials:
-
3'-O-Acetyl-protected nucleoside (0.1 mmol)
-
Anhydrous pyridine (2 mL)
-
Anhydrous dioxane (0.4 mL)
-
Salicyl phosphorochloridite (0.11 mmol)
-
Tributylammonium pyrophosphate (0.13 mmol) in anhydrous DMF (1.3 mL)
-
Iodine (0.12 mmol) in pyridine/water (98:2 v/v, 2.4 mL)
-
Aqueous ammonia
Procedure:
-
Co-evaporate the 3'-O-acetyl-protected nucleoside with anhydrous pyridine twice and dry under vacuum.
-
Dissolve the dried nucleoside in anhydrous pyridine and dioxane.
-
Add salicyl phosphorochloridite and stir at room temperature for 30 minutes.
-
Add the solution of tributylammonium pyrophosphate and stir for another 30 minutes.
-
Add the iodine solution and stir for 20 minutes.
-
Quench the reaction with aqueous ammonia.
-
Purify the nucleoside triphosphate by anion-exchange chromatography.
Borch Method for Nucleoside Triphosphate Synthesis
This method utilizes a reactive zwitterionic intermediate for the synthesis of nucleoside triphosphates.[4]
Materials:
-
O-benzyl-protected phosphoramidate ester of the nucleoside
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Tris(tetra-n-butylammonium) hydrogen pyrophosphate
Procedure:
-
Dissolve the O-benzyl-protected phosphoramidate ester in a suitable solvent.
-
Add the Pd/C catalyst.
-
Subject the mixture to catalytic hydrogenation to remove the benzyl protecting group, forming the reactive zwitterionic intermediate.
-
React the intermediate in situ with tris(tetra-n-butylammonium) hydrogen pyrophosphate.
-
Purify the resulting nucleoside triphosphate.
Phosphoramidite Method for 5'-Monophosphorylation
This protocol is a general procedure for the 5'-monophosphorylation of a protected nucleoside using a phosphoramidite reagent.
Materials:
-
5'-OH unprotected, otherwise protected nucleoside (1 mmol)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 mmol)
-
Anhydrous dichloromethane (DCM)
-
Activator (e.g., 1H-tetrazole)
-
Oxidizing agent (e.g., iodine solution)
-
Aqueous ammonia
Procedure:
-
Dissolve the protected nucleoside in anhydrous DCM.
-
Add DIPEA to the solution.
-
Cool the mixture to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Add the activator (e.g., 1H-tetrazole) and the 5'-hydroxyl-containing solid support (for solid-phase synthesis) or another nucleoside.
-
After coupling, oxidize the resulting phosphite triester to a phosphate triester using an iodine solution.
-
Cleave the product from the solid support (if applicable) and remove protecting groups using aqueous ammonia.
-
Purify the 5'-monophosphorylated nucleoside by HPLC.
Conclusion
The choice of a phosphorylating agent for nucleoside modification is a critical decision in the synthesis of biologically active nucleotides. The Yoshikawa method offers a straightforward approach for unprotected nucleosides but may suffer from lower yields and the formation of by-products. The Ludwig-Eckstein and Borch methods provide higher yields and cleaner reactions for the synthesis of nucleoside triphosphates but require more extensive synthetic procedures involving protecting groups. The phosphoramidite approach is highly efficient for monophosphorylation and is the cornerstone of automated oligonucleotide synthesis. By carefully considering the specific requirements of the target molecule and the available synthetic capabilities, researchers can select the optimal phosphorylation strategy to achieve their desired outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids | MDPI [mdpi.com]
- 3. One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dibenzyl (chloromethyl) phosphate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of dibenzyl (chloromethyl) phosphate (CAS No. 258516-84-6). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Immediate Safety and Hazard Information
Dibenzyl (chloromethyl) phosphate is a chemical reagent that requires careful handling. The primary documented hazard is that it is harmful if swallowed[1][2].
Hazard and Safety Data Summary
| Identifier | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Hazard Statement | H302: Harmful if swallowed | [1][2] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1][2][3] |
| Storage | Store at -20°C.[2][4] Store under anhydrous conditions and protect from acidic and basic environments.[5] | |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. | [5] |
II. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of dibenzyl (chloromethyl) phosphate is through a licensed professional waste disposal service. This typically involves chemical incineration.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container for "Dibenzyl (chloromethyl) phosphate and associated contaminated materials."
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Collection of Waste:
- Collect surplus and non-recyclable solutions of dibenzyl (chloromethyl) phosphate in a sealable, chemically resistant container.
- Any materials that have come into contact with the chemical, such as pipette tips, contaminated gloves, and bench paper, should also be placed in this designated container.
3. Arrange for Professional Disposal:
- Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
- Provide the safety data sheet (SDS) to the disposal company to ensure they have all the necessary information for safe handling and transport.
4. Recommended Disposal Method:
- The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber[6]. This ensures the complete destruction of the compound.
- Always dispose of the chemical and its container in accordance with all applicable local, regional, national, and international regulations[3].
III. Emergency Procedures
In the event of accidental exposure or release, follow these procedures:
-
If Swallowed: Rinse mouth with water. Immediately call a poison control center or doctor for treatment advice[1].
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician[1].
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1].
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1].
-
Accidental Release: Use personal protective equipment. Collect the spill in a closed and suitable container for disposal. Ensure the affected area is well-ventilated and thoroughly cleaned[3].
IV. Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of dibenzyl (chloromethyl) phosphate.
Caption: Disposal workflow for dibenzyl (chloromethyl) phosphate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Dibenzyl chloromethyl phosphate for HPLC derivatisation, LiChropur , = 97.0 HPLC 258516-84-6 [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. lookchem.com [lookchem.com]
- 5. Buy Dibenzyl (chloromethyl) phosphate | 258516-84-6 [smolecule.com]
- 6. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
